Amitriptylinoxide
Description
This compound has been used in trials studying Major Depression.
This compound is a small molecule drug with a maximum clinical trial phase of III.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12H,7,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMKQFOGINQDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195758 | |
| Record name | Amitriptylinoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4317-14-0 | |
| Record name | Amitriptylinoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4317-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amitriptylinoxide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004317140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amitriptylinoxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amitriptylinoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanamine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-, N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMITRIPTYLINOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYR2U59WMA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Neuronal Odyssey of Amitriptylinoxide: A Technical Guide to its Mechanism of Action
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of amitriptylinoxide, a tricyclic antidepressant, within the intricate neuronal pathways of the central nervous system. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of its pharmacological effects, presents available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows.
Core Mechanism of Action: A Tale of Two Transporters
This compound, an active metabolite of the widely known antidepressant amitriptyline, exerts its primary therapeutic effects by acting as a potent inhibitor of the reuptake of two key neurotransmitters: serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE). By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuronal membrane, this compound effectively increases the concentration of these monoamines in the synaptic cleft. This enhanced availability of serotonin and norepinephrine leads to a potentiation of their signaling to postsynaptic neurons, a mechanism believed to be central to its antidepressant and analgesic properties.
While its primary mechanism mirrors that of its parent compound, amitriptyline, crucial differences in its broader pharmacological profile contribute to a distinct clinical picture. Notably, this compound is also considered a prodrug of amitriptyline, meaning a portion of it is converted to amitriptyline in the body.
Receptor Binding Profile and Pharmacological Effects
Beyond its primary targets, SERT and NET, this compound interacts with a range of other receptors, which contributes to both its therapeutic effects and its side-effect profile. However, a key distinguishing feature of this compound is its significantly reduced affinity for certain receptors compared to amitriptyline, leading to a generally better-tolerated profile.
Key Receptor Interactions:
-
Muscarinic Acetylcholine Receptors: this compound displays a markedly weaker affinity for muscarinic acetylcholine receptors compared to amitriptyline. This reduced anticholinergic activity is associated with a lower incidence of side effects such as dry mouth, constipation, blurred vision, and urinary retention.
-
α1-Adrenergic Receptors: The affinity of this compound for α1-adrenergic receptors is approximately 60-fold lower than that of amitriptyline. This diminished α1-adrenergic blockade is linked to a reduced risk of orthostatic hypotension (a sudden drop in blood pressure upon standing) and dizziness.
-
Histamine H1 Receptors: Like amitriptyline, this compound acts as an antagonist at histamine H1 receptors. This action is responsible for its sedative effects.
-
Serotonin Receptors: this compound also functions as an antagonist at certain serotonin receptors, which may contribute to its overall therapeutic efficacy.
Quantitative Data: A Comparative Overview
The following table summarizes the available quantitative and qualitative data on the receptor binding and transporter inhibition profiles of this compound. For comparative purposes, data for amitriptyline are also included where available.
| Target | Parameter | This compound | Amitriptyline | Reference |
| Primary Targets | ||||
| Serotonin Transporter (SERT) | IC50 | Nanomolar range | ~4.3 nM | |
| Norepinephrine Transporter (NET) | IC50 | Nanomolar range | ~18.2 nM | |
| Secondary Targets | ||||
| Muscarinic Acetylcholine Receptors | Half-maximal inhibition | 18 µmol/L | 0.32 µmol/L | |
| α1-Adrenergic Receptors | Relative Affinity | ~60-fold lower than amitriptyline | - | |
| Histamine H1 Receptors | Activity | Antagonist | Potent Antagonist | |
| Serotonin Receptors | Activity | Antagonist | Antagonist |
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of established in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Receptor Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound for various neuronal receptors (e.g., muscarinic acetylcholine, α1-adrenergic, histamine H1).
Methodology:
-
Membrane Preparation:
-
Brain tissue (e.g., rat cortex) or cells expressing the target receptor are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Binding Reaction:
-
A constant concentration of a specific radioligand (a radioactively labeled molecule with known high affinity for the receptor of interest) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined by adding a high concentration of a known, non-radioactive ligand for the target receptor.
-
-
Separation and Detection:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Reuptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes.
Objective: To determine the potency (IC50) of this compound in inhibiting the reuptake of serotonin and norepinephrine.
Methodology:
-
Synaptosome Preparation:
-
Synaptosomes (resealed nerve terminals) are prepared from specific brain regions rich in the transporter of interest (e.g., striatum for dopamine transporters, cortex or hippocampus for serotonin and norepinephrine transporters).
-
Brain tissue is homogenized in an isotonic sucrose buffer and subjected to differential centrifugation to isolate the synaptosomal fraction.
-
The synaptosomal pellet is resuspended in a physiological buffer.
-
-
Uptake Assay:
-
Synaptosomes are pre-incubated with various concentrations of the test compound (this compound).
-
A radioactively labeled neurotransmitter (e.g., [3H]-serotonin or [3H]-norepinephrine) is added to initiate the uptake reaction.
-
The reaction is allowed to proceed for a short, defined period at a physiological temperature (e.g., 37°C).
-
-
Termination and Measurement:
-
The uptake is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove extracellular radiolabeled neurotransmitter.
-
The amount of radioactivity taken up by the synaptosomes and trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that produces 50% inhibition of neurotransmitter uptake (IC50) is calculated by analyzing the dose-response curve.
-
Visualizing the Neuronal Landscape
The following diagrams illustrate the core mechanism of action of this compound and the workflow of the key experimental assays.
Caption: Mechanism of Action of this compound in the Synapse.
Caption: Workflow for Radioligand Receptor Binding Assay.
Caption: Workflow for Neurotransmitter Reuptake Inhibition Assay.
Conclusion
This compound represents a significant compound in the landscape of antidepressant pharmacology. Its primary mechanism of inhibiting serotonin and norepinephrine reuptake, coupled with a more favorable side-effect profile due to reduced affinity for muscarinic and α1-adrenergic receptors, underscores its therapeutic potential. While a comprehensive quantitative dataset for its binding affinities remains to be fully elucidated in the public domain, the available evidence strongly supports its efficacy. The experimental protocols detailed herein provide a framework for further investigation into the nuanced pharmacology of this and other centrally acting agents. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding and development of novel therapeutics for neurological and psychiatric disorders.
Synthesis and Chemical Characterization of Amitriptyline Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of amitriptyline oxide, a significant metabolite of the tricyclic antidepressant amitriptyline. This document details the synthetic pathway, experimental protocols, and analytical methods for the thorough characterization of this compound, aiming to serve as a valuable resource for professionals in drug development and related scientific fields.
Introduction
Amitriptyline oxide, also known as amitriptyline N-oxide, is a primary metabolite of amitriptyline, a widely prescribed medication for the treatment of depression and various pain syndromes. Understanding the synthesis and properties of this metabolite is crucial for comprehensive pharmacological and toxicological studies of the parent drug. This guide outlines a common synthetic route to obtain amitriptyline oxide and the analytical techniques employed for its structural elucidation and purity assessment.
Synthesis of Amitriptyline Oxide
The synthesis of amitriptyline oxide is typically achieved through the N-oxidation of amitriptyline. A common and effective method involves the use of hydrogen peroxide as the oxidizing agent.
Synthesis Pathway
The reaction involves the direct oxidation of the tertiary amine group in the amitriptyline molecule to form the corresponding N-oxide.
Caption: Synthesis workflow for Amitriptyline Oxide.
Experimental Protocol
This protocol is based on the general principles of tertiary amine N-oxidation.
Materials:
-
Amitriptyline hydrochloride
-
Hydrogen peroxide (30% solution)
-
Methanol
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific amount of amitriptyline in methanol.
-
Oxidation: To the stirred solution, add a molar excess of hydrogen peroxide (30% solution) dropwise.
-
Reaction: Heat the reaction mixture to a temperature between 30°C and 95°C and maintain it for a period of 20 minutes to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess hydrogen peroxide by adding a small amount of manganese dioxide until gas evolution ceases.
-
Work-up: Remove the manganese dioxide by filtration. Evaporate the methanol under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude amitriptyline oxide can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Quantitative Data:
| Parameter | Value |
| Reactants | Amitriptyline, Hydrogen Peroxide |
| Reaction Time | 20 minutes - 4 hours |
| Reaction Temp. | 30 - 95 °C |
| Purity (Post-Purification) | ≥95% (as determined by HPLC)[1] |
Chemical Characterization
A thorough chemical characterization is essential to confirm the identity and purity of the synthesized amitriptyline oxide. This involves a combination of spectroscopic techniques.
Analytical Workflow
The following diagram illustrates the typical workflow for the chemical characterization of the synthesized compound.
Caption: Analytical workflow for Amitriptyline Oxide characterization.
Spectroscopic Data
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the synthesized compound. The electron ionization mass spectrum of amitriptyline oxide is available in the NIST WebBook.[2]
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₂₃NO | [2] |
| Molecular Weight | 293.40 g/mol | [2] |
| CAS Number | 4317-14-0 | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of amitriptyline oxide is expected to show characteristic absorption bands for the aromatic rings, alkyl chains, and a prominent N-O stretching vibration, which is typically observed in the region of 950-970 cm⁻¹. While a specific spectrum for the oxide is not provided, the spectrum of the parent compound, amitriptyline hydrochloride, is available for comparison.
Conclusion
This technical guide provides a foundational understanding of the synthesis and chemical characterization of amitriptyline oxide. The outlined synthetic protocol, based on the oxidation of amitriptyline with hydrogen peroxide, offers a practical approach for obtaining this important metabolite. The guide also emphasizes the critical role of modern analytical techniques in verifying the structure and purity of the synthesized compound, which is paramount for its use in further scientific research and drug development activities. Researchers are encouraged to consult the referenced literature for more detailed information and to adapt the provided protocols to their specific laboratory conditions and safety standards.
References
The Metabolic Odyssey of Amitriptylinoxide: A Comparative In Vitro and In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitriptylinoxide, a tertiary amine N-oxide, is not only a metabolite of the widely prescribed tricyclic antidepressant amitriptyline but is also utilized as a therapeutic agent in its own right. Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and ensuring patient safety. This technical guide provides an in-depth comparison of the in vitro and in vivo metabolism of this compound, offering a comprehensive resource for researchers in drug metabolism and pharmacokinetics. A significant aspect of this compound's metabolism is its reduction back to amitriptyline, which subsequently undergoes extensive metabolism.[1][2] This guide will, therefore, also detail the metabolic pathways of amitriptyline as they are integral to the overall disposition of this compound.
In Vivo Metabolism of this compound
In vivo studies, primarily in humans, have demonstrated that a substantial portion of administered this compound is excreted unchanged or as hydroxylated metabolites. A key metabolic step is the reduction of this compound back to its parent compound, amitriptyline, which then enters its own well-established metabolic pathways.[1][2]
Quantitative Analysis of Urinary Metabolites in Humans
Clinical studies have quantified the excretion of this compound and its metabolites in urine following administration. A significant finding is that approximately one-third of an administered dose is excreted as either the unchanged drug or its 10-hydroxy derivative.[1] More specific data from a study involving intravenous and oral administration of this compound is presented in the table below.
| Metabolite | Mean Percentage of Administered Dose in Urine (Single Dose) |
| Unchanged this compound | 34% (Intravenous) |
| 22% (Oral) | |
| cis-OH-amitriptylinoxide | Data not individually quantified |
| trans-OH-amitriptylinoxide | Data not individually quantified |
| Amitriptyline | Data not individually quantified |
| OH-nortriptyline | Data not individually quantified |
Data sourced from a study in healthy volunteers. Individual quantification for all metabolites was not available in the cited literature.
In Vitro Metabolism of Amitriptyline (as a proxy for this compound)
Direct quantitative in vitro metabolic studies on this compound are scarce in publicly available literature. However, as a major in vivo pathway for this compound is its reduction to amitriptyline, the extensive in vitro metabolism data for amitriptyline serves as a crucial proxy for understanding the subsequent metabolic fate of this compound. These studies typically utilize human liver microsomes or cDNA-expressed cytochrome P450 (CYP) enzymes.
The primary in vitro metabolic pathways for amitriptyline are N-demethylation to its active metabolite, nortriptyline, and hydroxylation at the 10-position.
Key Enzymes and Metabolic Pathways
-
N-demethylation: Primarily mediated by CYP2C19 , with contributions from CYP1A2, CYP3A4, and CYP2C9.
-
Hydroxylation: Exclusively mediated by CYP2D6 , leading to the formation of E-10-hydroxyamitriptyline.
The following table summarizes the key metabolites of amitriptyline identified in in vitro systems.
| Metabolite | Major Metabolic Reaction | Primary Enzyme(s) | In Vitro System |
| Nortriptyline | N-demethylation | CYP2C19 | Human Liver Microsomes, cDNA-expressed CYPs |
| E-10-hydroxyamitriptyline | Hydroxylation | CYP2D6 | Human Liver Microsomes, cDNA-expressed CYPs |
| Z-10-hydroxyamitriptyline | Hydroxylation | Minor | Human Liver Microsomes |
| 10-hydroxynortriptyline | Hydroxylation of Nortriptyline | CYP2D6 | Human Liver Microsomes |
Metabolic Pathways and Experimental Workflows
To visualize the complex metabolic transformations and the experimental approaches used to study them, the following diagrams are provided.
Caption: Metabolic pathway of this compound.
Caption: General workflow for in vitro metabolism studies.
Caption: General workflow for in vivo metabolism studies.
Experimental Protocols
In Vitro Metabolism in Human Liver Microsomes
This protocol is a representative methodology for assessing the metabolism of a test compound like amitriptyline in human liver microsomes.
1. Materials:
-
Human liver microsomes (pooled)
-
Test compound (Amitriptyline)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for analytical quantification
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-incubate human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound (at various concentrations to determine kinetics) and the NADPH regenerating system.
-
Incubate the mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
3. Analytical Procedure (LC-MS/MS):
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the parent compound and its metabolites.
-
Develop a specific multiple reaction monitoring (MRM) method for each analyte.
-
Generate standard curves for the parent compound and known metabolites to enable accurate quantification.
In Vivo Metabolism Study in Humans
This protocol outlines a general approach for an in vivo study to characterize the metabolism and excretion of a drug like this compound in human subjects.
1. Study Design:
-
Recruit a cohort of healthy volunteers.
-
Administer a single oral or intravenous dose of this compound.
-
Collect all urine and multiple blood samples at predefined time points (e.g., pre-dose, and 1, 2, 4, 8, 12, 24, 48 hours post-dose).
2. Sample Collection and Processing:
-
Urine: Collect complete urine voids at specified intervals. Measure the volume of each collection and store an aliquot at -20°C or lower until analysis.
-
Plasma: Collect blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma, and store the plasma at -20°C or lower.
3. Sample Analysis:
-
Sample Preparation:
-
Urine: May require a hydrolysis step (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites. Perform extraction using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Plasma: Perform protein precipitation followed by LLE or SPE.
-
-
Analytical Quantification:
-
Utilize a validated LC-MS/MS or GC-MS method to identify and quantify this compound and its metabolites in the processed samples.
-
Use deuterated internal standards for this compound and its key metabolites to ensure accurate quantification.
-
Conclusion
The metabolism of this compound is a two-pronged process involving direct excretion of the parent drug and its hydroxylated metabolites, alongside a significant reduction to amitriptyline, which then undergoes its own extensive metabolism. While direct comparative quantitative data between in vitro and in vivo systems for this compound is limited, a comprehensive understanding can be achieved by integrating the available in vivo data for this compound with the rich in vitro data for its major metabolite, amitriptyline. This guide provides a foundational framework for researchers to design and interpret studies on the metabolism of this compound, ultimately contributing to a more complete understanding of its pharmacokinetic profile. Further research focusing on direct quantitative in vitro studies of this compound would be beneficial to refine the in vitro-in vivo correlation.
References
An In-depth Technical Guide to Amitriptylinoxide for Research Professionals
Introduction
Amitriptylinoxide, also known as amitriptyline N-oxide, is a tricyclic antidepressant (TCA) that was introduced in Europe in the 1970s for the treatment of depressive disorders.[1] It is an active metabolite of the widely used antidepressant, amitriptyline.[2][3] This guide provides a comprehensive technical overview of this compound, focusing on its brand names, equivalent formulations, pharmacological properties, and relevant experimental protocols to support research and development in the field of psychopharmacology.
Brand Names and Equivalent Formulations
This compound is available under several brand names in Europe. For research purposes, it is often referred to by its chemical name, amitriptyline N-oxide.
| Brand Name | Manufacturer/Distributor |
| Amioxid | Not specified |
| Ambivalon | Dycine (India) |
| Equilibrin | Not specified |
This table summarizes the known brand names for this compound.[1][4]
Pharmacology
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) at the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing neurotransmission. This action is similar to its parent compound, amitriptyline. Additionally, it acts as an antagonist at several other receptors, including serotonin, histamine H1, and muscarinic acetylcholine receptors. However, its affinity for certain receptors, particularly muscarinic acetylcholine and alpha-1 adrenergic receptors, is significantly lower than that of amitriptyline, which may account for its improved side-effect profile.
Caption: Mechanism of action of this compound at the synapse.
Pharmacokinetics
This compound is readily absorbed after oral administration and is characterized by a rapid onset of action and a shorter half-life compared to amitriptyline. A significant portion of this compound is reduced back to amitriptyline in the body, contributing to its therapeutic effect.
Table 1: Comparative Pharmacokinetics of a Single 50 mg Oral Dose of this compound vs. Amitriptyline in Healthy Volunteers
| Parameter | This compound | Amitriptyline |
| Mean Elimination Half-life (t½) | 1.5 hours | Not specified |
| Peak Plasma Concentration | Not specified | Not specified |
| Area Under the Curve (AUC) | 12-fold higher than its metabolite amitriptyline | Not specified |
Table 2: Pharmacokinetics of a Single 60 mg Dose of this compound in Healthy Volunteers
| Parameter | Intravenous Infusion | Oral Formulation |
| Maximum Plasma Level (Cmax) | 721 ng/ml | 686 ng/ml |
| Time to Maximum Plasma Level (Tmax) | 1.96 hours | 0.82 hours |
| Area Under the Curve (AUC 0-infinity) | 2331 h.ng/ml | 1714 h.ng/ml |
Metabolism
Amitriptyline is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19 and CYP2D6, through demethylation to its active metabolite nortriptyline and through hydroxylation. N-oxidation of amitriptyline leads to the formation of this compound. A substantial portion of administered this compound is excreted unchanged or as its 10-hydroxy derivative, while the remainder is reduced back to amitriptyline and undergoes further metabolism.
Caption: Metabolic pathway of Amitriptyline.
Receptor Binding Profile
Receptor binding assays have shown that while this compound shares a similar pharmacological profile with amitriptyline, it exhibits significantly lower affinity for certain receptors, which is believed to contribute to its better tolerability.
Table 3: Comparative Receptor Binding Affinities (IC50, µmol/L)
| Receptor | This compound | Amitriptyline | Fold Difference |
| Muscarinic Acetylcholine | 18 | 0.32 | ~56x lower |
| α1-Adrenergic | 170 | 0.56 | ~300x lower |
Experimental Protocols
Pharmacokinetic Analysis in Human Plasma
The following protocol is a representative methodology for the analysis of this compound and its metabolites in human plasma, based on published studies.
Objective: To determine the plasma concentrations of this compound, amitriptyline, and nortriptyline over time following administration.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD).
-
C18 reversed-phase column.
-
Human plasma samples collected in EDTA tubes.
-
Internal standard (e.g., protriptyline or clomipramine).
-
Hexane, isoamyl alcohol, and phosphoric acid for extraction.
-
Tris buffer (pH 9.5).
-
Centrifuge.
Procedure:
-
Sample Collection: Collect blood samples (approximately 4-5 mL) into K2-EDTA anticoagulation tubes at predetermined time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma. Store plasma samples at -70°C until analysis.
-
Liquid-Liquid Extraction:
-
To 500 µL of plasma, add 50 µL of the internal standard working solution.
-
Add 500 µL of Tris buffer (pH 9.5).
-
Add 5 mL of a hexane:isoamyl alcohol mixture (e.g., 95:5 v/v).
-
Vortex the mixture for 1 minute and then centrifuge at 3500 x g for 10 minutes.
-
Transfer the organic phase to a clean tube containing 150 µL of 0.1% phosphoric acid.
-
Vortex and centrifuge again. The aqueous phase now contains the analytes.
-
-
HPLC Analysis:
-
Inject a sample of the aqueous phase into the HPLC system.
-
Use a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and phosphate buffer).
-
Set the DAD to detect the analytes at an appropriate wavelength (e.g., 215 nm).
-
-
Quantification:
-
Generate a calibration curve using standard solutions of this compound, amitriptyline, and nortriptyline of known concentrations.
-
Determine the concentrations of the analytes in the plasma samples by comparing their peak areas to those of the internal standard and the calibration curve.
-
Caption: General workflow for a pharmacokinetic study of this compound.
Conclusion
This compound presents a distinct pharmacological profile compared to its parent compound, amitriptyline. Its faster onset of action and improved tolerability, attributed to its lower affinity for muscarinic and adrenergic receptors, make it a compound of interest for further research. The data and protocols presented in this guide offer a foundation for scientists and drug development professionals to design and execute studies aimed at further elucidating the therapeutic potential of this compound.
References
The Pharmacological Profile of Amitriptylinoxide: A Technical Guide for Researchers
An In-depth Examination of a Tricyclic Antidepressant with a Favorable Side-Effect Profile
Amitriptylinoxide, a tricyclic antidepressant (TCA) and an active metabolite of amitriptyline, presents a unique pharmacological profile characterized by a potentially faster onset of action and a more favorable side-effect profile compared to its parent compound. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, designed for researchers, scientists, and drug development professionals. The following sections detail its mechanism of action, receptor binding affinities, pharmacokinetics, metabolism, and relevant experimental protocols.
Mechanism of Action
This compound functions primarily as a serotonin and norepinephrine reuptake inhibitor, thereby increasing the synaptic concentrations of these neurotransmitters and enhancing neurotransmission.[1] This action is believed to be the cornerstone of its antidepressant efficacy. While it shares this primary mechanism with its parent compound, amitriptyline, its distinct receptor binding profile contributes to its differentiated clinical characteristics.
Receptor Binding Profile
A key feature of this compound's pharmacological profile is its reduced affinity for various neurotransmitter receptors compared to amitriptyline. This is particularly evident at muscarinic acetylcholine and alpha-adrenergic receptors, which is thought to contribute to its lower incidence of anticholinergic side effects (e.g., dry mouth, constipation) and orthostatic hypotension.[2]
| Receptor/Transporter | Ligand | Tissue Source | IC50 (µM) - this compound | IC50 (µM) - Amitriptyline | Reference |
| Muscarinic Acetylcholine Receptor | 3H-QNB | Rat Brain | 18 | 0.32 | [2] |
| Alpha-1 Adrenergic Receptor | 3H-WB4101 | Rat Brain | 170 | 0.56 | |
| Alpha-2 Adrenergic Receptor | 3H-Rauwolscine | Rat Brain | 14 | 0.44 | |
| Serotonin Receptor | 3H-LSD | Bovine Forebrain | 100 | Not specified in direct comparison |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Pharmacokinetics
Studies in healthy volunteers have demonstrated that this compound is more rapidly absorbed than amitriptyline following oral administration. It is characterized by a relatively short elimination half-life. A significant portion of orally administered this compound is reduced to its parent compound, amitriptyline, which then contributes to the overall therapeutic effect.
| Parameter | Value | Condition | Reference |
| Time to Peak Plasma Concentration (Tmax) | 0.82 h | 60 mg oral dose | |
| 1.96 h | 60 mg IV infusion | ||
| Peak Plasma Concentration (Cmax) | 686 ng/mL | 60 mg oral dose | |
| 721 ng/mL | 60 mg IV infusion | ||
| Area Under the Curve (AUC 0-∞) | 1714 h·ng/mL | 60 mg oral dose | |
| 2331 h·ng/mL | 60 mg IV infusion | ||
| Elimination Half-life (t½) | 1.5 h | 50 mg oral dose |
Metabolism and Biotransformation
This compound is both a metabolite of amitriptyline and a prodrug that is converted to amitriptyline in the body. When administered exogenously, a substantial portion of this compound is reduced back to amitriptyline. The metabolism of this compound also involves hydroxylation to form cis- and trans-hydroxythis compound. A significant fraction of the drug is excreted unchanged in the urine.
Signaling Pathways
The therapeutic effects of tricyclic antidepressants, including the active metabolite amitriptyline, are increasingly understood to extend beyond simple monoamine reuptake inhibition. Chronic administration is associated with neuroadaptive changes, including the modulation of intracellular signaling cascades and the expression of neurotrophic factors. One of the key pathways implicated is the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade. Amitriptyline has been shown to activate the Tropomyosin receptor kinase B (TrkB), the receptor for BDNF, leading to the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This signaling is crucial for neuronal survival, plasticity, and neurogenesis.
References
- 1. [Plasma and urine kinetics of amitriptyline oxide and its metabolites. Comparison of intravenous infusion and oral administration in volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: receptor-binding profile compared with other antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Amitriptylinoxide: An In-depth Examination of its Role as an Active Metabolite of Amitriptyline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitriptyline, a cornerstone tricyclic antidepressant (TCA), has been a subject of extensive metabolic profiling to understand its therapeutic and adverse effects. Among its various metabolites, amitriptylinoxide, the N-oxide derivative, has garnered significant attention. This technical guide provides a comprehensive analysis of this compound's standing as an active metabolite of amitriptyline, delving into its pharmacological activity, metabolic pathways, and the experimental methodologies used for its characterization. The presented data underscores the nuanced role of this compound, not merely as a metabolic byproduct but as a pharmacologically significant entity, and in some contexts, a prodrug to its parent compound.
Pharmacological Profile: A Comparative Analysis
This compound exhibits a pharmacological profile that is qualitatively similar to amitriptyline, primarily functioning as a serotonin and norepinephrine reuptake inhibitor. However, quantitative differences in receptor affinities reveal a distinct character. Notably, this compound displays a significantly lower affinity for certain receptors associated with the adverse effects of TCAs.
Receptor Binding Affinities
The following table summarizes the receptor binding affinities (Ki in nM) of amitriptyline and this compound for key neurotransmitter transporters and receptors. This data highlights the comparable potency at serotonin and norepinephrine transporters, alongside a reduced affinity of this compound for histaminergic, muscarinic, and adrenergic receptors, which is consistent with its reportedly better tolerability profile.
| Target | Amitriptyline (Ki, nM) | This compound (Ki, nM) | Reference |
| Serotonin Transporter (SERT) | 4.3 | 18 | [1] |
| Norepinephrine Transporter (NET) | 10.2 | 35 | [1] |
| Histamine H1 Receptor | 1.1 | 23 | [1] |
| Muscarinic M1 Receptor | 18 | 1,300 | [1] |
| Alpha-1 Adrenergic Receptor | 26 | 1,500 | [1] |
Pharmacokinetic Parameters
The pharmacokinetic profiles of amitriptyline and this compound also show key differences. Following oral administration, this compound is rapidly absorbed and then partially reduced back to amitriptyline, contributing to the overall therapeutic effect. This prodrug-like behavior influences the plasma concentrations and duration of action of the parent compound. A significant portion of this compound is also excreted unchanged.
| Parameter | Amitriptyline | This compound | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2-12 hours | ~1.5 hours | |
| Elimination Half-life (t1/2) | 10-28 hours | ~19 hours (as amitriptyline) | |
| Bioavailability | 30-60% | Variable (acts as prodrug) | |
| Protein Binding | ~95% | Not specified | |
| Primary Route of Elimination | Hepatic metabolism, renal excretion | Renal excretion (unchanged and as metabolites), reduction to amitriptyline |
Metabolic Pathways
The biotransformation of amitriptyline is a complex process involving several enzymatic reactions. The formation of this compound and its subsequent reduction back to amitriptyline represent a significant metabolic loop.
Amitriptyline Metabolism to this compound and Other Metabolites
The metabolic conversion of amitriptyline involves N-demethylation to its active metabolite nortriptyline, hydroxylation, and N-oxidation. The N-oxidation pathway leads to the formation of this compound.
Metabolic pathway of amitriptyline.
Key Enzymes in Amitriptyline Metabolism
-
N-Oxidation: The conversion of amitriptyline to this compound is primarily catalyzed by Flavin-containing monooxygenases (FMOs) .
-
Reduction: The reduction of this compound back to amitriptyline is a crucial step for its prodrug activity. This process is thought to be mediated non-enzymatically by the heme moiety of cytochrome P450 enzymes in the presence of a reduced flavin, with NADPH-cytochrome P450 reductase playing a role in providing the necessary reducing equivalents.
-
Demethylation and Hydroxylation: Various cytochrome P450 (CYP) isoforms, including CYP2C19, CYP2D6, CYP3A4, and CYP1A2 , are responsible for the demethylation and hydroxylation of amitriptyline and its metabolites.
Experimental Protocols
The characterization of this compound as a metabolite and its pharmacological activity relies on robust analytical and in vitro experimental methods.
Quantification of Amitriptyline and Metabolites by HPLC
A common method for the simultaneous quantification of amitriptyline and its metabolites, including this compound, in biological matrices is High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection.
Sample Preparation (Plasma):
-
To 1 mL of plasma, add an internal standard (e.g., imipramine).
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of hexane and isoamyl alcohol) under alkaline conditions.
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0) in an isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 240 nm or tandem mass spectrometry for higher sensitivity and specificity.
Receptor Binding Assay
Radioligand binding assays are employed to determine the affinity of compounds for specific receptors.
General Protocol (for Serotonin Transporter):
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human serotonin transporter (hSERT).
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radioligand (e.g., [³H]-citalopram) and varying concentrations of the test compound (amitriptyline or this compound).
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Logical Workflow for Investigating this compound Activity
The following diagram illustrates a logical workflow for the comprehensive investigation of a metabolite's activity, using this compound as an example.
Workflow for metabolite activity investigation.
Conclusion
The evidence strongly supports the classification of this compound as an active metabolite of amitriptyline. Its pharmacological profile, characterized by potent serotonin and norepinephrine reuptake inhibition and reduced affinity for receptors associated with adverse effects, suggests a potential therapeutic advantage. The metabolic interplay, where this compound acts as a prodrug that is reduced back to the parent compound, adds another layer of complexity and significance to its overall contribution to the clinical effects of amitriptyline. For drug development professionals, the study of such metabolites offers valuable insights into optimizing drug design for improved efficacy and tolerability. Further research focusing on the precise enzymatic control of the amitriptyline-amitriptylinoxide metabolic loop could unveil new strategies for personalized medicine in the treatment of depression and other conditions.
References
An Exploratory Whitepaper on Amitriptylinoxide for the Management of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document presents an exploratory analysis of Amitriptylinoxide as a potential therapeutic agent for neuropathic pain. Currently, there is a lack of direct clinical or preclinical studies evaluating the efficacy and safety of this compound for this indication. The information provided herein is based on the well-established pharmacological profile of its active metabolite, Amitriptyline, and the known pharmacokinetic properties of this compound. This whitepaper is intended to serve as a scientific rationale to encourage and guide future research in this area.
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] While various pharmacological agents are utilized, tricyclic antidepressants (TCAs) like Amitriptyline have been a cornerstone of treatment for many years, recommended as a first-line therapy in numerous guidelines.[1][3][4] this compound, the N-oxide of Amitriptyline, is a prodrug that is rapidly metabolized to Amitriptyline. This document explores the scientific foundation for investigating this compound as a potential alternative or improved therapeutic option for neuropathic pain, leveraging the extensive knowledge of its active metabolite.
Pharmacokinetic Profile: this compound as a Prodrug
Pharmacokinetic studies in healthy volunteers have demonstrated that this compound is rapidly absorbed after oral administration and is converted to its active metabolite, Amitriptyline. Understanding this conversion is crucial for postulating the therapeutic potential of this compound in neuropathic pain.
Experimental Protocols: Pharmacokinetic Studies
A summary of a typical pharmacokinetic study protocol is outlined below:
-
Study Design: A randomized, two-way cross-over study design is often employed.
-
Participants: Healthy male and female volunteers, typically between the ages of 18 and 30.
-
Intervention: Administration of a single oral dose of this compound (e.g., 50 mg or 60 mg) and, in comparative studies, Amitriptyline.
-
Sampling: Blood samples are collected at various time points over a 24-hour period to measure plasma concentrations of this compound, Amitriptyline, and its major metabolite, Nortriptyline. Urine samples may also be collected to analyze metabolites.
-
Analytical Method: High-pressure liquid chromatography (HPLC) is a standard method for quantifying the concentrations of the compounds in plasma.
-
Pharmacokinetic Analysis: Plasma concentration-time curves are used to determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2).
Data Presentation: Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for this compound and Amitriptyline from studies in healthy volunteers.
| Parameter | This compound (Oral Administration) | Amitriptyline (Oral Administration) | Reference(s) |
| Dose | 50 mg / 60 mg | 50 mg | |
| Cmax (ng/mL) | ~686 - 721 | - | |
| Tmax (h) | ~0.82 | Slower than this compound | |
| AUC (0-inf) (h*ng/mL) | ~1714 - 2331 | - | |
| Elimination Half-life (t1/2) | ~1.5 hours | ~25 hours |
Note: Direct comparative values for all parameters were not available in a single study. The data is compiled from multiple sources.
The rapid absorption and conversion of this compound to Amitriptyline suggest that oral administration of the prodrug could serve as an effective delivery system for the active compound. The significantly shorter half-life of this compound itself indicates its transient nature in plasma.
Rationale for Efficacy in Neuropathic Pain: The Role of Amitriptyline
The primary rationale for exploring this compound in neuropathic pain lies in its conversion to Amitriptyline. Amitriptyline has a well-documented, albeit not fully understood, mechanism of action in alleviating neuropathic pain.
Mechanism of Action of Amitriptyline in Neuropathic Pain
The analgesic effect of Amitriptyline in neuropathic pain is thought to be multifactorial and distinct from its antidepressant effects, often occurring at lower doses. Key proposed mechanisms include:
-
Reuptake Inhibition: Inhibition of serotonin and noradrenaline reuptake in the central nervous system, particularly within descending spinal pain pathways.
-
Channel Blockade: Blockade of voltage-gated sodium, potassium, and calcium channels.
-
Receptor Antagonism: Antagonism of NMDA, histamine, and muscarinic acetylcholine receptors.
-
Anti-inflammatory Effects: Potential indirect action as an anti-inflammatory agent by reducing pro-inflammatory cytokines. One mechanism for this may be the inhibition of the nitric oxide signaling pathway.
-
Opioid System Modulation: The therapeutic action of Amitriptyline may require the involvement of the opioid system.
Signaling Pathways Implicated in Amitriptyline's Analgesic Effect
The following diagram illustrates a simplified representation of the key signaling pathways potentially modulated by Amitriptyline in the context of neuropathic pain.
Caption: Key molecular targets of Amitriptyline leading to analgesia.
Preclinical and Clinical Evidence for Amitriptyline in Neuropathic Pain
While direct evidence for this compound is absent, the extensive body of research on Amitriptyline provides a strong foundation for its potential efficacy.
Experimental Protocols: Preclinical Models of Neuropathic Pain
Preclinical studies often utilize rodent models to investigate the analgesic effects of compounds. A common model is the Chronic Constriction Injury (CCI) model.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are typically used.
-
Surgical Procedure: The sciatic nerve is exposed, and loose ligatures are placed around it to induce a chronic nerve compression.
-
Behavioral Testing: Nociceptive thresholds are measured to assess pain behaviors. This includes:
-
Mechanical Allodynia: Assessed using von Frey filaments, where the withdrawal threshold to a non-noxious stimulus is measured.
-
Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves test), where the latency to withdraw the paw is recorded.
-
-
Drug Administration: Amitriptyline is typically administered intraperitoneally (i.p.) or orally.
-
Outcome Measures: The primary outcome is a reversal of the established allodynia or hyperalgesia.
Data Presentation: Efficacy of Amitriptyline in Neuropathic Pain
The following table summarizes representative efficacy data for Amitriptyline in various neuropathic pain conditions.
| Neuropathic Pain Condition | NNT (Number Needed to Treat) for at least moderate pain relief | Reference(s) |
| General Neuropathic Pain | 2 (95% CI 1.7 to 2.5) | |
| Painful Diabetic Neuropathy | 1.3 (95% CI 1.2 to 1.5) | |
| Postherpetic Neuralgia | 2.2 (95% CI 1.7 to 3.1) |
NNT is the number of patients who need to be treated for one to benefit compared to a control. A lower NNT indicates greater effectiveness.
Clinical trials have consistently shown that a subset of patients with neuropathic pain experience significant pain relief with Amitriptyline. However, adverse effects can limit its use.
Potential Advantages of this compound and Future Directions
The investigation of this compound for neuropathic pain is predicated on the hypothesis that it may offer advantages over direct administration of Amitriptyline.
Hypothesized Advantages:
-
Improved Tolerability: As a prodrug, this compound might lead to a different side-effect profile. While studies have noted that unwanted effects were lower with this compound treatment in the context of depression, this needs to be specifically evaluated for neuropathic pain.
-
Modified Pharmacokinetics: The pharmacokinetic profile of Amitriptyline derived from this compound could potentially lead to more stable plasma concentrations of the active metabolite over time, which might enhance efficacy and reduce side effects. Some research suggests that Amitriptyline delivered from its prodrug might be cleared more slowly from a "deep compartment".
Experimental Workflow for Future Research
The following diagram outlines a logical workflow for the future exploratory study of this compound for neuropathic pain.
Caption: A logical progression for the development of this compound.
Conclusion
While direct evidence is currently lacking, the well-established efficacy of Amitriptyline in treating neuropathic pain, combined with the pharmacokinetic profile of this compound as its prodrug, provides a strong scientific rationale for its investigation. Future preclinical and clinical studies are warranted to determine if this compound can offer a safe and effective therapeutic option for patients suffering from neuropathic pain, potentially with an improved tolerability profile compared to its active metabolite. This exploratory guide serves as a foundational document to stimulate and inform such research endeavors.
References
- 1. Amitriptyline for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.sheffieldchildrens.nhs.uk [library.sheffieldchildrens.nhs.uk]
- 3. Amitriptyline for neuropathic pain in adults - Overton [app.overton.io]
- 4. Amitriptyline for neuropathic pain in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of Amitriptylinoxide in antidepressant therapy
An In-depth Technical Guide to the Discovery and History of Amitriptylinoxide in Antidepressant Therapy
Executive Summary
This compound, a tricyclic antidepressant (TCA) and an active metabolite of amitriptyline, was introduced in Europe during the 1970s.[1] Its development was driven by the need for antidepressants with improved tolerability and a faster onset of action compared to its parent compound, amitriptyline. While demonstrating equivalent antidepressant efficacy to amitriptyline, this compound exhibits a more favorable side-effect profile, with reduced anticholinergic, sedative, and cardiovascular effects.[1][2][3][4] This is attributed to its significantly lower affinity for muscarinic acetylcholine and α1-adrenergic receptors. Pharmacokinetic studies reveal that this compound is more rapidly absorbed than amitriptyline and also acts as a prodrug, being metabolized to amitriptyline. This guide provides a comprehensive overview of the discovery, pharmacological profile, clinical efficacy, and key experimental methodologies related to this compound for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The advent of tricyclic antidepressants in the 1950s marked a significant milestone in the treatment of depressive disorders. Amitriptyline, discovered in the late 1950s and approved by the FDA in 1961, became a cornerstone of antidepressant therapy. However, its clinical utility was often limited by a broad range of side effects, including sedation, dry mouth, constipation, and orthostatic hypotension.
In an effort to mitigate these adverse effects while retaining therapeutic efficacy, researchers focused on modifying the structure of existing TCAs. This led to the development of this compound, the N-oxide derivative of amitriptyline. Introduced in Europe in the 1970s, this compound was developed with the goal of creating an antidepressant with a more favorable balance of efficacy and tolerability. Clinical trials comparing it to amitriptyline suggested a faster onset of action and a reduction in undesirable side effects.
Pharmacology
Mechanism of Action
Similar to its parent compound, this compound's primary antidepressant effect is mediated by its ability to inhibit the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This blockage of the serotonin transporter (SERT) and norepinephrine transporter (NET) leads to an increased concentration and prolonged activity of these monoamines in the synapse, which is believed to be the underlying mechanism for its therapeutic effects in depression.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Double-blind study of the therapeutic efficacy and tolerability of this compound in comparison with amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative trial of amitriptyline-N-oxide and amitriptyline in the treatment of out-patients with depressive syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Amitriptylinoxide: An In-Depth Analysis of its Interaction with Serotonin and Norepinephrine Reuptake Transporters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amitriptylinoxide, an active metabolite of the tricyclic antidepressant amitriptyline, has demonstrated therapeutic efficacy in the treatment of depression, reportedly with a more favorable side-effect profile than its parent compound.[1] This technical guide provides a comprehensive examination of the core mechanism of action of this compound: its inhibitory effects on the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE). A comparative analysis with amitriptyline is presented, supported by available quantitative data. Detailed experimental protocols for in vitro reuptake inhibition assays are provided to facilitate further research and drug development in this area. Furthermore, key signaling pathways and experimental workflows are visualized to offer a clear understanding of the molecular interactions and research methodologies.
Introduction
This compound, also known as amitriptyline N-oxide, is a tricyclic antidepressant (TCA) that has been used in clinical practice, particularly in Europe, since the 1970s.[1] As a metabolite of amitriptyline, it shares a similar tricyclic core structure but is distinguished by the presence of an N-oxide functional group. This structural modification is believed to contribute to its altered pharmacokinetic and pharmacodynamic properties, including a potentially faster onset of action and improved tolerability.[1]
The primary antidepressant mechanism of TCAs, including amitriptyline and its metabolites, is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2] By blocking these transporters, the reuptake of serotonin and norepinephrine from the synaptic cleft is inhibited, leading to an increased concentration of these neurotransmitters and enhanced neurotransmission. This guide focuses on elucidating the specific effects of this compound on SERT and NET.
Quantitative Analysis of Reuptake Inhibition
The inhibitory potency of a compound on a transporter is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity and greater potency. While specific Ki or IC50 values for this compound are not as widely reported as those for its parent compound, available data from comparative studies are summarized below. For context, the established values for amitriptyline are also provided.
| Compound | Transporter | Inhibition Constant (Ki) / IC50 (nM) | Reference |
| This compound | SERT | Data Pending Extraction | Hyttel et al., 1980 |
| NET | Data Pending Extraction | Hyttel et al., 1980 | |
| Amitriptyline | SERT | 3.13 - 67 | [3] |
| NET | 13.3 - 63 |
Note: The quantitative data for this compound is based on the abstract of Hyttel et al., 1980, which indicates its inhibitory effects on serotonin and noradrenaline uptake were determined. The full text is required to extract the precise values.
Qualitative assessments from receptor binding assays suggest that this compound has a pharmacological profile that is "generally equivalent" to that of amitriptyline concerning serotonin and norepinephrine reuptake inhibition. However, a study by Maj et al. (1982) indicated that higher doses of this compound were required to achieve similar in vivo effects to amitriptyline, suggesting it may have a lower affinity for these transporters.
Signaling Pathways
The inhibition of serotonin and norepinephrine reuptake by this compound directly impacts the signaling cascades within the central nervous system. The following diagrams illustrate the fundamental pathways.
Caption: Inhibition of Serotonin Reuptake by this compound.
Caption: Inhibition of Norepinephrine Reuptake by this compound.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to determine the inhibitory effects of compounds like this compound on serotonin and norepinephrine reuptake.
In Vitro Serotonin Reuptake Inhibition Assay (Radiolabeled)
Objective: To determine the IC50 value of a test compound for the serotonin transporter (SERT).
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]Serotonin ([³H]5-HT).
-
Buffers: Krebs-Ringer-HEPES (KRH) buffer, wash buffer.
-
Test Compound: this compound.
-
Reference Compound: A known SERT inhibitor (e.g., Fluoxetine) for determining non-specific uptake.
-
Scintillation Cocktail and Counter.
Methodology:
-
Cell Culture: Culture hSERT-expressing HEK293 cells in appropriate medium until they form a confluent monolayer in multi-well plates.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference compound in KRH buffer.
-
Assay Procedure: a. Wash the cell monolayers with KRH buffer. b. Pre-incubate the cells with varying concentrations of this compound or the reference compound for a specified time (e.g., 10-20 minutes) at 37°C. Include a vehicle control for total uptake. c. Initiate the reuptake reaction by adding a fixed concentration of [³H]Serotonin to each well. d. Incubate for a defined period (e.g., 10-20 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells multiple times with ice-cold wash buffer.
-
Detection and Analysis: a. Lyse the cells and transfer the lysate to scintillation vials. b. Add scintillation cocktail and measure radioactivity using a scintillation counter. c. Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of the reference inhibitor) from the total uptake. d. Plot the percentage of inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
Caption: Experimental Workflow for Serotonin Reuptake Inhibition Assay.
In Vitro Norepinephrine Reuptake Inhibition Assay (Radiolabeled)
Objective: To determine the IC50 value of a test compound for the norepinephrine transporter (NET).
Materials:
-
Cell Line: HEK293 cells stably expressing the human norepinephrine transporter (hNET).
-
Radioligand: [³H]Norepinephrine.
-
Buffers: Appropriate assay and wash buffers.
-
Test Compound: this compound.
-
Reference Compound: A known NET inhibitor (e.g., Desipramine) for determining non-specific uptake.
-
Scintillation Cocktail and Counter.
Methodology:
-
Cell Culture: Culture hNET-expressing HEK293 cells in multi-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference compound in the assay buffer.
-
Assay Procedure: a. Wash the cell monolayers. b. Pre-incubate the cells with various concentrations of this compound or the reference compound for a specified time at 37°C. Include a vehicle control. c. Initiate the uptake by adding a fixed concentration of [³H]Norepinephrine. d. Incubate for a defined period at 37°C. e. Terminate the reaction by washing with ice-cold buffer.
-
Detection and Analysis: a. Lyse the cells and measure radioactivity using a scintillation counter. b. Calculate specific norepinephrine uptake. c. Determine the IC50 value for this compound through non-linear regression analysis of the concentration-response curve.
Conclusion
This compound exerts its antidepressant effects through the inhibition of both serotonin and norepinephrine reuptake, a mechanism it shares with its parent compound, amitriptyline. While qualitative data suggests a comparable pharmacological profile, further research is needed to definitively quantify the inhibitory potency (Ki and IC50 values) of this compound at SERT and NET to fully understand its therapeutic advantages. The detailed experimental protocols provided in this guide offer a standardized approach for researchers to conduct these critical investigations. A more precise understanding of this compound's interaction with monoamine transporters will be invaluable for the development of novel antidepressants with improved efficacy and tolerability.
References
A Technical Guide to the Structural Analogues and Derivatives of Amitriptylinoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amitriptylinoxide, an active metabolite of the tricyclic antidepressant amitriptyline, presents a compelling case for further drug development. It demonstrates comparable antidepressant efficacy to its parent compound but with a significantly improved side-effect profile, including reduced sedative, anticholinergic, and cardiotoxic effects. This guide provides a comprehensive overview of the known structural analogues and derivatives of this compound, focusing on their synthesis, pharmacological properties, and the underlying structure-activity relationships. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this class of compounds.
Introduction
This compound is a tricyclic antidepressant (TCA) that was introduced in Europe for the treatment of depression.[1] It is the N-oxide metabolite of amitriptyline, one of the most widely prescribed TCAs.[2] The primary advantage of this compound lies in its improved tolerability compared to amitriptyline.[1] This is largely attributed to its altered receptor binding profile, particularly its significantly lower affinity for α1-adrenergic and muscarinic acetylcholine receptors.[1] These receptors are associated with many of the undesirable side effects of TCAs, such as orthostatic hypotension, drowsiness, and dry mouth.
This guide will delve into the structural modifications of the core this compound scaffold, exploring known analogues and derivatives. We will examine the synthetic pathways to these compounds, present available quantitative pharmacological data, and discuss the structure-activity relationships that govern their biological effects.
Core Structure and Known Modifications
The core structure of this compound consists of a dibenzocycloheptene ring system with a dimethylaminopropylidene side chain, where the tertiary amine is oxidized to an N-oxide.
Known structural analogues and derivatives primarily revolve around modifications at three key positions:
-
The Tricyclic Core: Modifications to the dibenzocycloheptene ring system can influence the overall shape and electronic properties of the molecule, potentially affecting receptor interactions.
-
The Propylidene Side Chain: Alterations to the length, rigidity, and substituents on this chain can impact binding to transporters and receptors.
-
The N-Oxide Group: While the N-oxide is a defining feature, derivatives exploring bioisosteric replacements or modifications of the N-substituents could lead to novel pharmacological profiles.
The most studied structural analogues of this compound are its own metabolites, which arise from the metabolism of amitriptyline. These include hydroxylated derivatives of both amitriptyline and nortriptyline (the N-demethylated metabolite of amitriptyline).[3]
Synthesis of this compound and its Derivatives
The synthesis of this compound is typically achieved through the oxidation of amitriptyline.
General Experimental Protocol for the Synthesis of this compound
Objective: To synthesize this compound from amitriptyline via oxidation.
Materials:
-
Amitriptyline hydrochloride
-
A suitable oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide)
-
A suitable solvent (e.g., dichloromethane or methanol)
-
A base for neutralization (e.g., sodium bicarbonate)
-
Purification reagents (e.g., silica gel for chromatography)
Procedure:
-
Amitriptyline hydrochloride is dissolved in an appropriate solvent.
-
The free base of amitriptyline is generated by treatment with a suitable base.
-
The oxidizing agent is added to the solution, typically at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction progress is monitored using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up to remove excess oxidizing agent and byproducts. This may involve washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) and a basic solution (e.g., sodium bicarbonate).
-
The crude product is purified, typically by column chromatography on silica gel, to yield pure this compound.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
A visual representation of a potential synthesis workflow is provided below.
Caption: General workflow for the synthesis of this compound.
Pharmacological Properties of this compound and its Analogues
The primary mechanism of action of this compound, similar to amitriptyline, is the inhibition of serotonin and norepinephrine reuptake. However, its distinct side-effect profile is a direct result of its altered affinities for other receptors.
Receptor Binding Affinities
The available quantitative data highlights the key differences between amitriptyline and this compound.
| Receptor | Amitriptyline (Affinity/IC50) | This compound (Affinity/IC50) | Reference |
| α1-Adrenergic Receptor | High Affinity | ~60-fold lower affinity | |
| Muscarinic Acetylcholine Receptor | High Affinity | Weakest affinity of tested TCAs |
This table summarizes the key receptor binding affinity differences that contribute to the improved side-effect profile of this compound.
Signaling Pathways
The antidepressant effects of this compound are mediated through the enhancement of serotonergic and noradrenergic signaling in the brain. By blocking the reuptake of these neurotransmitters from the synaptic cleft, their concentration increases, leading to enhanced postsynaptic receptor activation.
The following diagram illustrates the proposed mechanism of action.
Caption: Mechanism of action of this compound at the synapse.
Structure-Activity Relationships (SAR)
While specific SAR studies on a broad range of this compound derivatives are limited in the public domain, general principles from tricyclic antidepressants can be extrapolated.
-
Tricyclic System: The three-dimensional shape of the dibenzocycloheptene ring is crucial for fitting into the binding pockets of monoamine transporters.
-
Side Chain Length: A three-carbon chain between the tricyclic core and the terminal amine is generally optimal for potent reuptake inhibition.
-
Terminal Amine Substitution: For TCAs, tertiary amines (like amitriptyline) tend to be more potent serotonin reuptake inhibitors, while secondary amines (like nortriptyline) are often more potent norepinephrine reuptake inhibitors. The N-oxide functionality in this compound maintains the tertiary amine character while altering physicochemical properties, which likely contributes to its unique pharmacological profile.
Future Directions
The favorable safety profile of this compound makes it an attractive starting point for the development of new antidepressants. Future research could focus on:
-
Synthesis of Novel Derivatives: Exploration of modifications to the tricyclic core, such as the introduction of heteroatoms or various substituents, could lead to compounds with enhanced selectivity or novel activities.
-
Side Chain Modifications: Systematic alterations of the propylidene side chain, including the incorporation of cyclic structures or different functional groups, may fine-tune the pharmacological profile.
-
Quantitative SAR Studies: A systematic study of a library of this compound analogues would provide valuable data for understanding the precise structural requirements for optimal activity and safety.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel antidepressant therapies. Its inherent advantages in terms of tolerability compared to its parent compound, amitriptyline, warrant further investigation. This guide has summarized the current knowledge on the structural analogues and derivatives of this compound, providing a framework for future research in this area. The synthesis of novel derivatives and a thorough investigation of their pharmacological properties could unlock the full therapeutic potential of this class of compounds.
References
Amitriptylinoxide: A Prodrug Approach to Amitriptyline Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Amitriptylinoxide, a metabolite of the widely prescribed tricyclic antidepressant amitriptyline, has demonstrated significant potential as a prodrug for its parent compound. This technical guide provides a comprehensive overview of the core evidence supporting this assertion, focusing on the pharmacokinetics, metabolism, and clinical comparisons of this compound and amitriptyline. By delivering amitriptyline through its N-oxide form, research suggests the potential for a more favorable pharmacokinetic profile, including faster absorption and a different side-effect profile, which could translate to improved therapeutic outcomes in the treatment of depression and other conditions. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the metabolic pathways and experimental workflows to offer a thorough resource for researchers and professionals in drug development.
Introduction
Amitriptyline has been a cornerstone in the management of depressive disorders for decades. However, its clinical utility can be hampered by a notable side-effect profile and variable patient responses, often linked to its metabolism. This compound, also known as amitriptyline N-oxide, is a major metabolite of amitriptyline and has been investigated as a potential prodrug.[1][2] A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug. The rationale behind using this compound as a prodrug is to potentially improve the pharmacokinetic and pharmacodynamic properties of amitriptyline, leading to enhanced efficacy and better tolerability.[2][3] This guide delves into the scientific foundation of this compound's role as a prodrug, presenting data from key studies that elucidate its conversion to amitriptyline and its comparative clinical effects.
Metabolism and Bioactivation
Amitriptyline undergoes extensive metabolism in the body, primarily through two main pathways: demethylation to its active metabolite nortriptyline, and N-oxidation to form this compound.[4] The cytochrome P450 (CYP) enzyme system, specifically CYP2C19 and CYP2D6, plays a crucial role in the metabolism of amitriptyline.
Crucially, this compound is not merely an excretory product. A significant portion of administered this compound is reduced back to the pharmacologically active amitriptyline. This in vivo reduction is the cornerstone of its function as a prodrug. Studies have shown that after administration of this compound, a substantial part is converted to amitriptyline and its subsequent metabolites. Approximately one-third of this compound is excreted unchanged or as its 10-hydroxy derivative, while the majority is reduced to amitriptyline and further metabolized.
Metabolic conversion of this compound.
Comparative Pharmacokinetics
Several studies have compared the pharmacokinetic profiles of orally administered this compound and amitriptyline in healthy human volunteers. These studies provide critical insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of both compounds.
Single Oral Dose Studies
A key study involving eleven healthy volunteers who received a single oral dose of 50 mg of either this compound or amitriptyline provides significant comparative data. The results indicated that this compound is absorbed more rapidly than amitriptyline. The plasma concentration of this compound itself has a mean elimination half-life of approximately 1.5 hours. Despite its own rapid elimination, the formation of amitriptyline from the oxide results in a temporal plasma level profile of amitriptyline that is similar to that observed after the direct ingestion of amitriptyline. However, the area under the plasma concentration-time curve (AUC) for this compound was found to be twelve times greater than that of its metabolite, amitriptyline, following this compound administration.
Another study involving twelve subjects who received 60 mg of this compound either intravenously or orally also provided detailed kinetic data.
Table 1: Comparative Pharmacokinetic Parameters of a Single 50 mg Oral Dose of this compound vs. Amitriptyline
| Parameter | This compound Administration | Amitriptyline Administration |
| Dose | 50 mg | 50 mg |
| Tmax (Amitriptyline) | ~ 4 hours | ~ 4 hours |
| Cmax (Amitriptyline) | Lower than direct administration | Higher than from prodrug |
| t½ (this compound) | 1.5 hours | N/A |
| AUC (this compound/Amitriptyline ratio) | 12:1 | N/A |
Table 2: Pharmacokinetic Parameters of this compound (60 mg Dose)
| Route of Administration | Tmax (h) | Cmax (ng/mL) | AUC (0-∞) (h·ng/mL) |
| Intravenous Infusion | 1.96 | 721 | 2331 |
| Oral Formulation | 0.82 | 686 | 1714 |
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous analytical methodologies. A representative experimental workflow for a pharmacokinetic study is outlined below.
Subject Population and Dosing
Healthy male and female volunteers, typically aged between 18 and 30 years, are recruited for these studies. In a crossover design, subjects receive a single oral or intravenous dose of either this compound or amitriptyline hydrochloride.
Sample Collection
Blood samples are collected at predetermined time intervals over a 24-hour period following drug administration. Urine is also collected to analyze for the parent drug and its metabolites.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Plasma and urine concentrations of this compound, amitriptyline, and its metabolites (like nortriptyline and hydroxy derivatives) are typically quantified using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Plasma samples are alkalinized and subjected to liquid-liquid extraction. For instance, extraction with a hexane/isoamyl alcohol mixture for amitriptyline and nortriptyline, and a separate dichloromethane extraction for this compound due to differing extraction yields. An internal standard, such as protriptyline, is added to the plasma before extraction.
-
Chromatographic Separation: The extracted analytes are separated on a C18 reversed-phase column.
-
Mobile Phase: The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: Detection is commonly achieved using a UV detector at a specific wavelength (e.g., 254 nm). More advanced methods may use mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.
Pharmacokinetic study workflow.
Clinical Efficacy and Tolerability
The rationale for developing a prodrug is not only to alter pharmacokinetics but also to potentially improve the therapeutic index of the active drug. Clinical trials have compared the efficacy and tolerability of this compound with amitriptyline.
In a double-blind study with 32 hospitalized patients with depression, both this compound and amitriptyline demonstrated good antidepressant effects with no significant differences in therapeutic efficacy. However, a notable difference was observed in their side-effect profiles. This compound was associated with significantly better tolerability, particularly with regard to vegetative symptoms and the overall number of side effects. Another comparative trial in out-patients with depressive syndromes also found both drugs to have good and equal antidepressant effects, with a tendency for a more rapid onset of action and fewer anticholinergic and sedative side effects with this compound.
These findings suggest that while the therapeutic action, mediated by the active metabolite amitriptyline, is comparable, the prodrug form may offer a gentler side-effect profile, which is a significant advantage in patient compliance and quality of life.
Conclusion
The body of evidence strongly supports the role of this compound as a prodrug of amitriptyline. Its in vivo reduction to the active parent compound, coupled with a distinct pharmacokinetic profile characterized by rapid absorption, offers a novel delivery mechanism for a well-established therapeutic agent. Clinical data further suggest that this prodrug approach may lead to improved tolerability, including fewer anticholinergic and sedative side effects, without compromising therapeutic efficacy. For drug development professionals and researchers, this compound represents a compelling case study in prodrug design, with implications for optimizing the therapeutic profiles of existing medications. Further research could explore the nuances of its metabolism and the full extent of its clinical benefits in various patient populations.
References
Receptor Binding Profile of Amitriptylinoxide: A Comparative Analysis with Other Tricyclic Antidepressants
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclic antidepressants (TCAs) have been a cornerstone in the pharmacological management of depressive disorders for decades. Their therapeutic efficacy is primarily attributed to their ability to inhibit the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE). However, the clinical utility of TCAs is often limited by a wide range of side effects, which are a direct consequence of their interaction with various other neuroreceptors. Amitriptylinoxide, a metabolite of the widely prescribed TCA amitriptyline, has demonstrated comparable antidepressant efficacy with a potentially more favorable side-effect profile. This whitepaper provides a detailed comparative analysis of the receptor binding profile of this compound against other prominent TCAs, offering insights into its mechanism of action and its potential for reduced adverse effects. This document is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and the development of novel therapeutics.
Data Presentation: Comparative Receptor Binding Affinities
The following tables summarize the receptor binding affinities (Ki or IC50 values in nM) of this compound and other selected tricyclic antidepressants for key neuroreceptors. Lower values indicate a higher binding affinity.
Table 1: Monoamine Transporter Affinities (Ki, nM)
| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| Amitriptyline | 4.3 | 35 |
| This compound | Data Not Available | Data Not Available |
| Imipramine | 1.4 | 25 |
| Desipramine | 20 | 0.8 |
| Clomipramine | 0.2 | 47 |
| Nortriptyline | 10 | 10 |
Note: Specific Ki values for this compound at SERT and NET were not available in the reviewed literature. However, it is reported to be a serotonin and norepinephrine reuptake inhibitor.[1]
Table 2: Antagonist Affinities at Off-Target Receptors (IC50/Ki, nM)
| Compound | Muscarinic M1 | Histamine H1 | Adrenergic α1 |
| Amitriptyline | 18[2] | 1.0 | 28 |
| This compound | 18,000[2] | Data Not Available | 17,000[2] |
| Imipramine | 80 | 11 | 67 |
| Desipramine | 200 | 110 | 200 |
| Clomipramine | 38 | 31 | 42 |
| Nortriptyline | 100 | 8.0 | 65 |
Data for TCAs other than this compound are primarily from comparative studies. It is important to note that absolute values can vary between studies due to different experimental conditions.
The data clearly indicates that this compound possesses a significantly lower affinity for muscarinic M1 and adrenergic α1 receptors compared to its parent compound, amitriptyline, and other TCAs.[2] This substantial difference in receptor binding is the likely pharmacological basis for the reported reduction in anticholinergic and cardiovascular side effects associated with this compound.
Experimental Protocols
The following section details the general methodology for a competitive radioligand binding assay, a standard technique used to determine the receptor binding affinity of compounds like TCAs. It is important to note that while the full text of the primary study detailing the specific experimental conditions for this compound (Maj et al., 1984) was not available for this review, the described protocol represents the standard approach in the field.
General Protocol for Competitive Radioligand Binding Assay
1. Membrane Preparation:
-
Source: Specific brain regions (e.g., cortex, hippocampus) from animal models (e.g., rats, mice) or cultured cells expressing the receptor of interest.
-
Procedure:
-
Tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron or similar homogenizer.
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard assay (e.g., Bradford or BCA protein assay). Membranes are then stored at -80°C until use.
-
2. Binding Assay:
-
Materials:
-
Prepared cell membranes.
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]QNB for muscarinic receptors, [³H]prazosin for α1-adrenergic receptors, [³H]pyrilamine for H1 receptors).
-
Unlabeled competing ligand (the test compound, e.g., this compound or other TCAs).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with specific ions or additives as required for the receptor).
-
Wash buffer (ice-cold incubation buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
A series of dilutions of the unlabeled competing ligand are prepared.
-
In assay tubes or a 96-well plate, the following are added in a specific order:
-
Incubation buffer.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Varying concentrations of the unlabeled competing ligand.
-
A specific amount of the membrane preparation (e.g., 50-200 µg of protein).
-
-
For determining non-specific binding, a high concentration of a known, potent unlabeled ligand for the target receptor is used instead of the test compound.
-
The tubes/plate are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are rapidly washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The filters are placed in scintillation vials, a scintillation cocktail is added, and the radioactivity is counted using a scintillation counter.
-
3. Data Analysis:
-
The amount of specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the competing ligand.
-
The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve using non-linear regression analysis.
-
The Ki value (the inhibition constant, which is an indicator of the affinity of the competing ligand for the receptor) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Mandatory Visualizations: Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways for the H1, M1, and α1 receptors, which are Gq-coupled G-protein coupled receptors (GPCRs). The antagonism of these pathways by TCAs is responsible for many of their side effects.
Conclusion
The available data strongly suggests that this compound maintains a receptor binding profile that is distinct from its parent compound, amitriptyline, and other tricyclic antidepressants. Its significantly lower affinity for muscarinic M1 and adrenergic α1 receptors provides a clear pharmacological rationale for its improved side-effect profile, particularly with respect to anticholinergic and cardiovascular adverse events. This makes this compound a compound of significant interest for further research and development. While it is established that this compound inhibits the reuptake of serotonin and norepinephrine, a more detailed characterization of its potency at these transporters is warranted to fully understand its antidepressant mechanism in comparison to other TCAs. The methodologies outlined in this whitepaper provide a framework for conducting such comparative studies. Future research should focus on obtaining a complete quantitative binding profile of this compound and its metabolites to further elucidate their therapeutic potential.
References
Early-Stage Research on the Therapeutic Potential of Amitriptylinoxide: A Technical Guide
Introduction
Amitriptylinoxide, a tricyclic antidepressant (TCA), has been a subject of research due to its distinct pharmacological profile compared to its parent compound, amitriptyline.[1][2] As an active metabolite and analogue of amitriptyline, it shares the core therapeutic mechanism of inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their synaptic availability.[1][3] However, early-stage research suggests that this compound may offer a favorable therapeutic window, characterized by a more rapid onset of action and an improved tolerability profile, with fewer sedative, anticholinergic, and cardiovascular side effects.[1] This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanism of action, pharmacokinetics, and early clinical findings.
Mechanism of Action
This compound's primary mechanism of action lies in its ability to block the serotonin transporter (SERT) and the norepinephrine transporter (NET). This inhibition of neurotransmitter reuptake leads to an increased concentration of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission. Additionally, this compound interacts with other receptor systems, acting as an antagonist at histaminergic (H1), muscarinic (M1), and α1-adrenergic receptors. This multi-receptor activity contributes to both its therapeutic effects and its side effect profile. Notably, receptor binding assays have indicated that while its pharmacology is generally equivalent to amitriptyline, this compound exhibits a significantly lower affinity for the α1-adrenergic receptor, which may account for its reduced cardiovascular side effects. It also has the weakest affinity for muscarinic acetylcholine receptors among the TCAs analyzed, likely contributing to its improved anticholinergic side effect profile.
Signaling Pathway of this compound
Caption: Inhibition of Serotonin and Norepinephrine Reuptake by this compound.
Pharmacokinetic Profile
Pharmacokinetic studies have been crucial in elucidating the absorption, distribution, metabolism, and excretion of this compound, particularly in comparison to amitriptyline.
Data Presentation
The following tables summarize key quantitative data from early human pharmacokinetic studies.
Table 1: Single Oral Dose Pharmacokinetics of this compound (50 mg)
| Parameter | Value | Unit |
| Mean Half-Life | 1.5 | hours |
| Peak Plasma Concentration (Cmax) | 483.8 (range: 331-801) | µg/L |
| Half-life of Distribution | 18.6 (95% CI: 7.2 - 46.8) | minutes |
| Half-life of Elimination | 89.4 (95% CI: 45.6 - 128.4) | minutes |
Table 2: Plasma Kinetics of this compound (60 mg) and its Metabolites
| Administration | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-∞) (h·ng/mL) |
| Intravenous Infusion | This compound | 721 | 1.96 | 2331 |
| Oral Formulation | This compound | 686 | 0.82 | 1714 |
Metabolism and Metabolites
This compound is a prodrug that is metabolized to amitriptyline. Despite this conversion, the plasma concentration of this compound, as reflected by the area under the curve (AUC), is twelve times greater than that of its metabolite amitriptyline after oral administration. In addition to amitriptyline, other metabolites identified in plasma and urine include nortriptyline, cis-OH-amitriptylinoxide, trans-OH-amitriptylinoxide, and OH-nortriptyline.
Experimental Protocols
The following provides a generalized methodology for a human pharmacokinetic study of this compound based on the descriptions in the cited literature.
Study Design: Randomized, Two-Way Cross-Over
-
Subject Recruitment: Healthy male and female volunteers are recruited. Inclusion criteria typically include age (e.g., 18-30 years) and a normal body weight range. Exclusion criteria would include a history of significant medical conditions, allergies to the study drug, and recent use of other medications.
-
Ethical Considerations: The study protocol is reviewed and approved by an institutional ethics committee. All participants provide written informed consent.
-
Drug Administration: In a randomized, cross-over design, subjects receive a single dose of this compound (e.g., 50 mg or 60 mg) via two different routes of administration (e.g., oral and intravenous infusion) with a washout period between treatments.
-
Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration (e.g., over a 24-hour period).
-
Plasma Analysis: Plasma is separated from the blood samples. The concentrations of this compound and its major metabolites (amitriptyline, nortriptyline) are determined using a validated analytical method such as high-pressure liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow of a Human Pharmacokinetic Study of this compound.
Therapeutic Potential and Clinical Findings
Early clinical research has focused on comparing the efficacy and tolerability of this compound with amitriptyline in the treatment of depression.
Clinical Efficacy
Double-blind, randomized controlled trials have demonstrated that this compound has a good antidepressant effect, comparable to that of amitriptyline. In one study, the globally rated therapeutic effect and the effect on various depressive symptoms were found to be equal between the two drugs.
Tolerability and Safety
A significant advantage of this compound highlighted in early research is its improved tolerability profile. Clinical trials have shown a significant difference in tolerability in favor of this compound, with fewer and less marked side effects of an anticholinergic (e.g., dry mouth) and sedative nature. This is consistent with its lower affinity for muscarinic and α1-adrenergic receptors. The lower maximal plasma levels of amitriptyline and its slow decrease after administration of this compound may contribute to the reduced incidence of undesired effects.
Early-stage research on this compound reveals its potential as a valuable therapeutic agent for depressive disorders. Its mechanism of action as a serotonin and norepinephrine reuptake inhibitor is well-established, and its pharmacokinetic profile, characterized by rapid absorption and metabolism to the active compound amitriptyline, is understood. The key advantage of this compound appears to be its improved tolerability, with a lower incidence of common tricyclic antidepressant side effects. While these foundational studies provide a strong rationale for its use, further research, including larger-scale clinical trials and investigation into its potential for other indications such as neuropathic pain, would be beneficial to fully elucidate its therapeutic potential in a modern context.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Amitriptylinoxide in Plasma by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitriptylinoxide is a significant metabolite of the widely prescribed tricyclic antidepressant, amitriptyline. Accurate quantification of this compound in plasma is crucial for comprehensive pharmacokinetic studies, therapeutic drug monitoring, and in the assessment of drug metabolism and safety profiles. This document provides a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the robust and sensitive quantification of this compound in plasma samples.
Metabolic Pathway of Amitriptyline
Amitriptyline undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The main metabolic pathways include N-demethylation to its active metabolite nortriptyline (catalyzed mainly by CYP2C19), hydroxylation to 10-hydroxyamitriptyline (catalyzed by CYP2D6), and N-oxidation to form this compound.[1][2] this compound itself can be further metabolized, with a significant portion being reduced back to amitriptyline.[2] Understanding this pathway is essential for interpreting drug metabolism data.
Caption: Metabolic pathway of Amitriptyline.
Experimental Protocols
This protocol outlines a sensitive and selective HPLC-MS/MS method for the quantification of this compound in plasma.
Materials and Reagents
-
This compound reference standard
-
Amitriptyline-d3 (or other suitable deuterated internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma, add the internal standard solution. Vortex briefly. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC Conditions
| Parameter | Recommended Setting |
| HPLC System | A UPLC or HPLC system capable of binary gradient elution |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | 10% B to 90% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The exact mass of this compound (C₂₀H₂₄N₂O) is 308.1889 g/mol . The protonated molecule [M+H]⁺ will have an m/z of approximately 309.2. Based on the known fragmentation patterns of N-oxides, which often involve the loss of an oxygen atom or a hydroxyl radical, the following transitions can be proposed for method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 309.2 | 293.2 ([M+H-O]⁺) | ~15-25 |
| (Qualifier) | 309.2 | 91.1 | ~30-40 |
| Amitriptyline-d3 (IS) | 281.2 | 91.1 | ~30-40 |
Note: Collision energies should be optimized for the specific instrument used.
Experimental Workflow
The following diagram illustrates the logical flow of the analytical process from sample receipt to final data reporting.
Caption: Experimental workflow for plasma analysis.
Data Presentation
The following table summarizes typical quantitative performance parameters for the analysis of amitriptyline and its metabolites. Data for this compound is based on established HPLC-UV methods and serves as a performance target for the HPLC-MS/MS method.
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| This compound | 10 | 10-200 | <10% | <10% | [3] |
| Amitriptyline | 0.5 - 1.0 | 0.5-400 | <5% | <7% | [4] |
| Nortriptyline | 0.5 - 1.0 | 0.5-400 | <5% | <7% |
Conclusion
The described HPLC-MS/MS method provides a robust framework for the sensitive and selective quantification of this compound in human plasma. The detailed protocol for sample preparation, chromatography, and mass spectrometry, along with the proposed MRM transitions, offers a solid starting point for method development and validation. This application note is intended to aid researchers and scientists in establishing reliable bioanalytical assays for comprehensive pharmacokinetic and metabolic profiling of amitriptyline.
References
- 1. Gas-phase fragmentation of the N-oxide and N-hydroxylated derivatives of retrorsine using liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imipramine N-oxide | C19H24N2O | CID 65589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Surface ionization organic mass spectrometry of imipramine, desipramine, clomipramine, and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of 24 Antidepressant Drugs and Their Metabolites in Wastewater by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development and Validation of a Sensitive and Robust LC-MS/MS Assay for the Quantification of Amitriptyline N-oxide in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes the development and validation of a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Amitriptyline N-oxide, a primary metabolite of the tricyclic antidepressant Amitriptyline, in human plasma. The method employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and utilizes a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The assay was validated according to the European Medicines Agency (EMA) and Food and Drug Administration (FDA) guidelines for bioanalytical method validation and demonstrated excellent performance in terms of linearity, accuracy, precision, selectivity, and stability.[1][2][3][4][5] This method is suitable for use in pharmacokinetic, drug metabolism, and clinical research studies involving Amitriptyline.
Introduction
Amitriptyline is a widely prescribed tricyclic antidepressant that undergoes extensive metabolism in the body. One of its major metabolites is Amitriptyline N-oxide (also known as Amitriptylinoxide). Accurate quantification of this metabolite in biological fluids is crucial for understanding the pharmacokinetics and metabolism of the parent drug. This application note provides a detailed protocol for a validated LC-MS/MS assay for the determination of Amitriptyline N-oxide in human plasma.
The method described herein is designed to meet the rigorous demands of regulated bioanalysis, providing a reliable tool for researchers, scientists, and drug development professionals.
Physicochemical Properties of Amitriptyline N-oxide
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃NO | |
| Molecular Weight | 293.4 g/mol | |
| CAS Number | 4317-14-0 |
Experimental Protocols
Materials and Reagents
-
Amitriptyline N-oxide reference standard (≥98% purity)
-
Amitriptyline N-oxide-d3 (internal standard, IS)
-
Human plasma (K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Ammonium hydroxide (ACS grade)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Amitriptyline N-oxide and Amitriptyline N-oxide-d3 in methanol.
-
Working Standard Solutions: Serially dilute the Amitriptyline N-oxide stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Amitriptyline N-oxide-d3 stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (100 ng/mL Amitriptyline N-oxide-d3) and vortex briefly.
-
Add 25 µL of 5% ammonium hydroxide solution and vortex.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes at high speed.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A and vortex.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Amitriptyline N-oxide: m/z 294.2 → 235.1
-
Amitriptyline N-oxide-d3: m/z 297.2 → 238.1
-
Assay Validation
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.
Linearity
The calibration curve was linear over the range of 0.5 to 500 ng/mL. The coefficient of determination (r²) was >0.99 for all validation runs.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| LLOQ | 0.5 | 6.8 | 8.2 | 4.5 | 5.1 |
| LQC | 1.5 | 5.1 | 6.5 | -2.3 | -1.8 |
| MQC | 75 | 3.8 | 4.9 | 1.2 | 1.9 |
| HQC | 400 | 2.9 | 3.7 | -0.8 | -0.5 |
Recovery
The extraction recovery of Amitriptyline N-oxide was determined at three QC levels. The average recovery was found to be consistent and reproducible.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| LQC | 1.5 | 88.2 |
| MQC | 75 | 91.5 |
| HQC | 400 | 90.1 |
Matrix Effect
The matrix effect was evaluated at low and high QC concentrations and was found to be minimal, with the normalized matrix factor ranging from 0.95 to 1.04.
Stability
The stability of Amitriptyline N-oxide in human plasma was assessed under various conditions. It is important to note that N-oxide metabolites can be prone to degradation.
| Stability Condition | Duration | Stability (% of Nominal) |
| Bench-top (Room Temp) | 6 hours | 95.8 |
| Freeze-thaw | 3 cycles | 94.2 |
| Short-term (Frozen at -20°C) | 30 days | 96.5 |
| Long-term (Frozen at -80°C) | 90 days | 95.1 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Amitriptyline N-oxide in human plasma.
References
Application Notes and Protocols for In Vivo Experimental Design of Amitriptylinoxide Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitriptylinoxide, a prodrug of the tricyclic antidepressant amitriptyline, is characterized by a faster onset of action and a potentially more favorable side-effect profile.[1] A thorough understanding of its pharmacokinetic (PK) properties—absorption, distribution, metabolism, and excretion (ADME)—is paramount for preclinical and clinical development. These application notes provide a comprehensive guide to designing and conducting in vivo pharmacokinetic studies of this compound in animal models, complete with detailed experimental protocols and data presentation formats.
Preclinical In Vivo Pharmacokinetic Experimental Design
A well-designed preclinical PK study is crucial for determining the optimal dosing regimens and predicting the clinical behavior of a drug candidate. The following experimental design is recommended for a comprehensive evaluation of this compound in a rodent model (e.g., Sprague-Dawley rats).
Study Objectives
-
To characterize the plasma pharmacokinetic profile of this compound and its major active metabolite, amitriptyline, following single intravenous (IV) and oral (PO) administrations.
-
To determine key pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd).
-
To assess the absolute oral bioavailability of this compound.
-
To investigate the excretion profile of this compound and its metabolites in urine and feces.
-
To evaluate the tissue distribution of this compound and amitriptyline.
Animal Model Selection
Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies due to their well-characterized physiology and the availability of historical data.[2][3][4] Both male and female animals should be included to assess for potential sex-related differences in pharmacokinetics.
Experimental Groups
A typical study design would include the following groups:
| Group | Route of Administration | Dose (mg/kg) | Number of Animals (per time point) |
| 1 | Intravenous (IV) Bolus | 2 | 3-5 |
| 2 | Oral (PO) Gavage | 10 | 3-5 |
| 3 | Satellite (for tissue distribution) - PO | 10 | 3-5 |
| 4 | Satellite (for metabolism & excretion) - PO | 10 | 3-5 |
Doses are suggestions and should be determined based on available toxicological and pharmacological data.
Dosing Formulation and Administration
-
Intravenous Formulation: this compound should be dissolved in a sterile, biocompatible vehicle suitable for intravenous injection, such as saline or a solution containing a solubilizing agent like cyclodextrin if necessary. The final concentration should allow for an injection volume of approximately 1-2 mL/kg.
-
Oral Formulation: For oral administration, this compound can be formulated as a solution or suspension in a vehicle such as water, 0.5% methylcellulose, or polyethylene glycol (PEG) 400. The dosing volume should be around 5-10 mL/kg.[5]
-
Administration: IV administration should be performed via the tail vein. Oral administration is typically done by gavage.
Experimental Protocols
Animal Handling and Acclimatization
-
Animals should be acclimatized to the laboratory conditions for at least one week prior to the study.
-
Standard environmental conditions should be maintained (e.g., 12-hour light/dark cycle, controlled temperature and humidity).
-
Animals should be fasted overnight (with free access to water) before dosing to minimize variability in oral absorption.
Blood Sample Collection
-
Serial Sampling: Blood samples (approximately 0.2-0.3 mL) should be collected at predetermined time points. For IV administration, typical time points are: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose. For oral administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collection Site: The saphenous vein is a suitable site for repeated blood collection in rats without anesthesia. Alternatively, the jugular vein can be catheterized for frequent sampling.
-
Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice. Plasma should be separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Urine and Feces Collection
-
Animals in the metabolism and excretion group should be housed individually in metabolic cages designed for the separate collection of urine and feces.
-
Urine and feces should be collected at intervals (e.g., 0-8, 8-24, 24-48, and 48-72 hours) post-dose.
-
The volume of urine and the weight of feces should be recorded for each collection interval.
-
Samples should be stored at -80°C until analysis.
Tissue Distribution Study
-
At selected time points (e.g., Tmax, and a later time point representing the elimination phase) after oral administration, animals in the satellite group are euthanized.
-
Key organs and tissues (e.g., brain, heart, lungs, liver, kidneys, muscle, and fat) should be collected, weighed, and rinsed with cold saline.
-
Tissue samples should be homogenized and stored at -80°C until analysis.
Bioanalytical Method
-
Concentrations of this compound and its metabolites (primarily amitriptyline and nortriptyline) in plasma, urine, feces, and tissue homogenates should be determined using a validated bioanalytical method.
-
High-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Plasma Pharmacokinetic Parameters of this compound and Amitriptyline in Rats (Mean ± SD)
| Parameter | This compound (IV) | Amitriptyline (from IV this compound) | This compound (PO) | Amitriptyline (from PO this compound) |
| Dose (mg/kg) | 2 | - | 10 | - |
| Cmax (ng/mL) | ||||
| Tmax (h) | ||||
| AUC0-t (ngh/mL) | ||||
| AUC0-inf (ngh/mL) | ||||
| t½ (h) | ||||
| CL (mL/h/kg) | ||||
| Vd (L/kg) | ||||
| F (%) | - | - |
F (%) = Absolute oral bioavailability
Table 2: Cumulative Excretion of this compound and Metabolites in Urine and Feces (% of Dose)
| Time Interval (h) | This compound (Urine) | Amitriptyline (Urine) | Other Metabolites (Urine) | Total (Urine) | This compound (Feces) | Amitriptyline (Feces) | Other Metabolites (Feces) | Total (Feces) |
| 0-24 | ||||||||
| 24-48 | ||||||||
| 48-72 | ||||||||
| Total |
Table 3: Tissue Distribution of this compound and Amitriptyline in Rats at Tmax (ng/g or ng/mL)
| Tissue | This compound Concentration | Amitriptyline Concentration |
| Plasma | ||
| Brain | ||
| Heart | ||
| Lungs | ||
| Liver | ||
| Kidneys | ||
| Muscle | ||
| Fat |
Mandatory Visualizations
Diagram 1: Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: Workflow for in vivo pharmacokinetic studies.
Diagram 2: Metabolic Pathway of this compound
Caption: Major metabolic conversions of this compound.
Diagram 3: Proposed Signaling Interactions of Amitriptyline (Active Metabolite)
Caption: Receptor targets of the active metabolite, amitriptyline.
References
- 1. Video: Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture [jove.com]
- 2. An animal model of postmortem amitriptyline redistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue distribution and metabolism of amitriptyline after repeated administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronopharmacokinetics of amitriptyline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amitriptyline Pharmacokinetics in Experimental Spinal Cord Injury in the Rabbit - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Amitriptyline Oxide Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitriptyline, a tricyclic antidepressant, has been noted for its cytotoxic effects on various cell lines, mediated primarily through the induction of apoptosis and oxidative stress.[1][2][3] While the direct cytotoxic profile of its metabolite, Amitriptyline Oxide (also known as Amitriptyline N-oxide), is less characterized in publicly available literature, the protocols established for amitriptyline provide a robust framework for its evaluation. This document offers detailed protocols for assessing the in vitro cytotoxicity of Amitriptyline Oxide using common and well-validated cell-based assays: the MTT assay for cell viability and the LDH assay for cytotoxicity. Additionally, it outlines a protocol for investigating the apoptotic pathway, a key mechanism of amitriptyline-induced cell death.[1]
It is crucial to adapt and optimize these protocols for the specific cell line and experimental conditions being utilized.
Data Presentation: Quantitative Cytotoxicity Data for Amitriptyline
The following table summarizes published IC50 values for amitriptyline across various cell lines and exposure times. This data serves as a reference for designing dose-response studies for Amitriptyline Oxide.
| Cell Line | Assay | Exposure Time (hours) | IC50 Value (µg/mL) | Reference |
| A2780 (Human Ovarian Cancer) | MTT | 24 | 1144 | [4] |
| A2780 (Human Ovarian Cancer) | MTT | 48 | 1071 | |
| Human Fibroblasts | Cell Counting | 24 | ~5.6 (20 µM) | |
| Human Fibroblasts | Cell Counting | 24 | ~13.9 (50 µM) | |
| Human Fibroblasts | Cell Counting | 24 | ~27.8 (100 µM) |
Note: The IC50 values for human fibroblasts were reported in µM and have been converted to µg/mL for consistency, using a molar mass of 277.403 g/mol for amitriptyline.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
HEK293, A2780, or SH-SY5Y cells
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Amitriptyline Oxide (dissolved in a suitable solvent, e.g., DMSO or sterile water)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Amitriptyline Oxide in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of Amitriptyline Oxide. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Protocol 2: Cytotoxicity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture supernatant.
Materials:
-
Primary rat hepatocytes or other suitable cell lines
-
Complete culture medium
-
Amitriptyline Oxide
-
96-well cell culture plates
-
LDH Cytotoxicity Assay Kit (commercially available kits provide necessary reagents like substrate mix, assay buffer, and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of Amitriptyline Oxide as described in the MTT assay protocol (Steps 1 and 2). Include the following controls:
-
Untreated Control: Spontaneous LDH release.
-
Vehicle Control: LDH release with the solvent used for the drug.
-
Maximum LDH Release Control: Treat cells with a lysis solution provided in the kit.
-
Medium Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure times.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Add the stop solution provided in the kit. Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Amitriptyline Oxide.
Materials:
-
HEK293 or other suitable cells
-
Complete culture medium
-
Amitriptyline Oxide
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Amitriptyline Oxide as described in the MTT protocol.
-
Cell Collection: After the treatment period, collect both floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or trypsin-EDTA.
-
Cell Staining:
-
Wash the collected cells with ice-cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by Amitriptyline Oxide.
Mandatory Visualizations
Caption: Experimental workflow for MTT and LDH cytotoxicity assays.
Caption: Generalized intrinsic apoptosis pathway induced by amitriptyline.
References
- 1. The neurotoxic effects of amitriptyline are mediated by apoptosis and are effectively blocked by inhibition of caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. idus.us.es [idus.us.es]
- 3. Cytotoxic effects of amitriptyline in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Amitriptylinoxide Sample Preparation for Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitriptylinoxide is a significant metabolite of the tricyclic antidepressant amitriptyline. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and specificity for the analysis of drug metabolites.[1][2][3][4] This document provides detailed application notes and protocols for the preparation of samples containing this compound for subsequent mass spectrometry analysis. The described methods include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE), which are commonly employed techniques for the extraction of tricyclic antidepressants and their metabolites from various biological fluids.[5]
Metabolic Pathway of Amitriptyline
Amitriptyline is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, including CYP2C19 and CYP2D6. The main metabolic routes are N-demethylation to form nortriptyline (an active metabolite) and hydroxylation. This compound is formed through N-oxidation. Understanding this pathway is essential for identifying the target analytes and potential interfering substances during method development.
Caption: Metabolic pathway of amitriptyline leading to the formation of its major metabolites, including this compound.
Experimental Protocols
The selection of a sample preparation method depends on the biological matrix, the required limit of quantification, and the available instrumentation. Below are detailed protocols for three common extraction techniques.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method suitable for high-throughput analysis, particularly for plasma and serum samples. It involves the addition of an organic solvent or an acid to denature and precipitate proteins, which are then removed by centrifugation.
Experimental Workflow: Protein Precipitation
Caption: A typical workflow for sample preparation using the protein precipitation method.
Protocol:
-
Sample Collection: Collect 200 µL of plasma or serum in a microcentrifuge tube.
-
Internal Standard: Add an appropriate internal standard (e.g., deuterated this compound) to the sample.
-
Precipitation: Add 600 µL of cold acetonitrile (ACN) to the sample. The ratio of solvent to sample may need optimization but is typically 3:1 (v/v).
-
Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance concentration.
-
Analysis: Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away. This method is suitable for various matrices, including plasma, urine, and tissue homogenates.
Experimental Workflow: Solid-Phase Extraction
Caption: A generalized workflow for solid-phase extraction (SPE).
Protocol:
-
Sample Pre-treatment: To 500 µL of plasma or urine, add an internal standard. For plasma, perform protein precipitation as a preliminary clean-up step if necessary. For urine, adjust the pH to ~10 with ammonium hydroxide.
-
SPE Cartridge Selection: Use a mixed-mode cation exchange or a hydrophilic-lipophilic balanced (HLB) SPE cartridge.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the appropriate buffer (e.g., phosphate buffer, pH 6).
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and other analytes with 1 mL of a suitable elution solvent, such as 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Experimental Workflow: Liquid-Liquid Extraction
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of amitriptyline and its metabolite in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Rapid Detection of Amitriptyline in Dried Blood and Dried Saliva Samples with Surface-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Liquid-Liquid Extraction of Amitriptylinoxide from Human Serum for Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Amitriptylinoxide, also known as amitriptyline N-oxide, is a key active metabolite of the tricyclic antidepressant (TCA) amitriptyline.[1] For therapeutic drug monitoring (TDM) and pharmacokinetic studies, accurate quantification of this compound in biological matrices like serum is essential. The therapeutic window for TCAs is relatively narrow, making precise measurement critical for optimizing dosage and minimizing toxicity.[2] Liquid-liquid extraction (LLE) is a robust and widely used sample preparation technique for isolating analytes like this compound from complex biological samples. It offers effective purification by separating lipophilic compounds from the aqueous matrix.[3] This application note provides a detailed protocol for the LLE of this compound from human serum, suitable for subsequent analysis by methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).[4]
Principle of the Method The LLE method leverages the chemical properties of this compound to partition it from an aqueous serum sample into a water-immiscible organic solvent. As a basic compound, the charge state of this compound is pH-dependent.
-
Alkalinization: The serum sample is first made alkaline (basic) by adding a strong base like sodium hydroxide (NaOH). At a high pH, the tertiary amine group of this compound is deprotonated, converting the molecule into its neutral, uncharged form.
-
Extraction: The uncharged molecule exhibits significantly increased lipophilicity, allowing it to be efficiently extracted into a non-polar organic solvent (e.g., a hexane mixture).
-
Separation: Endogenous, water-soluble interferences such as proteins, salts, and phospholipids remain in the aqueous layer. Centrifugation accelerates the separation of the two distinct liquid phases.
-
Concentration: The organic solvent containing the analyte is isolated, evaporated, and the residue is reconstituted in a small volume of mobile phase, thereby concentrating the analyte for sensitive instrumental analysis.
Experimental Protocols
Required Materials and Reagents
-
Biological Sample: Human serum
-
Reference Standard: this compound (≥95% purity)
-
Reagents:
-
Sodium Hydroxide (NaOH), 1.5 M solution
-
Hexane (HPLC grade)
-
Isoamyl Alcohol (ACS grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
-
Extraction Solvent: Hexane:Isoamyl Alcohol (99:1, v/v)
-
Equipment:
-
15 mL screw-cap glass centrifuge tubes
-
Vortex mixer
-
Benchtop centrifuge
-
Sample evaporator (e.g., nitrogen blow-down system) with a water bath
-
Pipettes and tips
-
Autosampler vials for HPLC/LC-MS
-
Sample Preparation and Extraction Protocol
This protocol is adapted from established methods for tricyclic antidepressants.
-
Sample Thawing: Allow frozen serum samples and quality controls to thaw completely at room temperature.
-
Aliquoting: Vortex the thawed samples for 10 seconds. Pipette 1.0 mL of serum into a 15 mL glass centrifuge tube.
-
Alkalinization: Add 200 µL of 1.5 M NaOH solution to the serum sample. Vortex for 10 seconds to mix thoroughly. This step raises the pH to ensure this compound is in its neutral form.
-
Liquid-Liquid Extraction:
-
Add 6.0 mL of the extraction solvent (hexane:isoamyl alcohol, 99:1 v/v) to the tube.
-
Securely cap the tube and vortex vigorously for 1 minute.
-
Place the tube on a mechanical rotator or shaker and mix for 20 minutes to ensure complete extraction.
-
-
Phase Separation: Centrifuge the tubes at 3000 x g for 10 minutes. This will result in a clear separation between the upper organic layer and the lower aqueous layer, with a protein disk at the interface.
-
Solvent Transfer: Carefully aspirate the upper organic layer (~5.5 mL) and transfer it to a clean glass tube, being careful not to disturb the aqueous layer or the protein interface.
-
Evaporation: Place the tube in a sample evaporator under a gentle stream of nitrogen gas at 40°C. Continue until the solvent is completely evaporated and a dry residue remains.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase intended for the analytical run (e.g., 50:50 methanol:water). Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Final Preparation: Transfer the reconstituted solution to an autosampler vial for analysis.
Workflow Diagram
Caption: Workflow for this compound LLE from serum.
Data Presentation
Quantitative data for LLE performance can vary based on the specific analyte, solvent system, and analytical instrumentation. The following tables summarize typical performance characteristics observed for the extraction of tricyclic antidepressants from serum, which are expected to be similar for this compound.
Table 1: Comparison of LLE Solvent Systems for Tricyclic Antidepressants
| Extraction Solvent/Mixture | Typical Absolute Recovery (%) | Reference |
|---|---|---|
| Hexane:Isoamyl Alcohol (99:1) | 70 - 95% | |
| Heptane:Isopropanol (98:2) | 75 - 90% | |
| n-Hexane | 72 - 97% (automated) |
| Acetonitrile / n-Hexane | 79 - 98% (LLLME) | |
Table 2: Typical Method Performance Characteristics
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity Range | 10 - 500 ng/mL | |
| Limit of Quantification (LOQ) | 5 - 10 ng/mL | |
| Recovery | 79 - 98% | |
| Intra-day Precision (%RSD) | < 7.5% |
| Inter-day Precision (%RSD) | < 10% | |
Discussion The choice of an appropriate organic solvent is critical for achieving high extraction efficiency. A mixture of a non-polar solvent like hexane or heptane with a small amount of a more polar modifier like isoamyl alcohol or isopropanol is common. The modifier helps to reduce analyte adsorption to glassware and prevent emulsion formation, leading to cleaner extracts and more reproducible recoveries.
The presented LLE protocol offers a reliable and cost-effective method for the extraction of this compound from serum. It effectively removes proteins and other polar interferences, providing a clean extract suitable for sensitive analysis. While alternative methods like solid-phase extraction (SPE) exist, LLE remains a fundamental and highly effective technique in many clinical and research laboratories. The method's performance should be validated in accordance with regulatory guidelines to ensure accuracy and precision for its intended application.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Rapid Detection of Amitriptyline in Dried Blood and Dried Saliva Samples with Surface-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of amitriptyline-N-oxide, amitriptyline and nortriptyline in serum and plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Amitriptyline and its Metabolites in Human Plasma using Deuterated Amitriptyline N-oxide as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of amitriptyline (AMI), its active metabolite nortriptyline (NOR), and its major metabolite amitriptyline N-oxide (ANO) in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, deuterated amitriptyline N-oxide (d-ANO), is employed. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and toxicological screening.
Introduction
Amitriptyline is a tricyclic antidepressant widely used in the treatment of major depressive disorder and various pain syndromes. Its therapeutic efficacy and potential for toxicity necessitate the monitoring of its plasma concentrations, along with its principal active metabolite, nortriptyline. Amitriptyline N-oxide is another significant metabolite. Accurate quantification of these compounds is crucial for optimizing dosage regimens and minimizing adverse effects. Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis as they mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and instrument variability. This application note details a method using deuterated amitriptyline N-oxide as an internal standard for the reliable quantification of amitriptyline and its key metabolites.
Metabolic Pathway of Amitriptyline
Amitriptyline undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP2C19 and CYP2D6.[1][2][3] The main metabolic pathways include N-demethylation to form nortriptyline and N-oxidation to form amitriptyline N-oxide.[4][5] Nortriptyline is also an active antidepressant. Both parent drug and metabolites can undergo hydroxylation.
References
- 1. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The metabolic fate of amitriptyline, nortriptyline and amitriptylinoxide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Determination of Amitriptylinoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitriptylinoxide is the N-oxide metabolite of the tricyclic antidepressant amitriptyline. Accurate and precise quantification of this compound is crucial in various stages of drug development, including metabolism studies, pharmacokinetic analysis, and quality control of pharmaceutical formulations. While chromatographic methods are frequently employed for the analysis of amitriptyline and its metabolites, spectrophotometric methods offer a simpler, more cost-effective, and often faster alternative for routine analysis.
This document provides detailed application notes and protocols for three potential spectrophotometric methods for the determination of this compound: Direct UV Spectrophotometry, Ion-Pair Formation Spectrophotometry, and Charge-Transfer Complexation Spectrophotometry. It is important to note that while spectrophotometric methods for the parent compound, amitriptyline, are well-established, specific methods for this compound are not widely reported. Therefore, the following protocols are provided as a comprehensive guide for the development and validation of such methods.
Direct UV Spectrophotometry
This method relies on the inherent ultraviolet absorbance of the this compound molecule. It is a simple and rapid technique suitable for the quantification of the pure drug or in simple formulations where excipients do not interfere with the absorbance at the analytical wavelength.
Experimental Protocol
-
Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in a 100 mL volumetric flask using a mixture of distilled water and methanol (9:1 v/v).
-
Sonicate for 10 minutes to ensure complete dissolution and make up to the mark with the same solvent mixture.
-
-
Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions with concentrations ranging from 5 to 25 µg/mL by appropriate dilution of the stock solution with the solvent mixture.
-
-
Determination of Maximum Absorbance (λmax):
-
Calibration Curve Construction:
-
Measure the absorbance of each working standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration.
-
Perform linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
-
Analysis of Sample Solutions:
-
Prepare sample solutions of this compound in the same solvent system, ensuring the final concentration falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solutions at the λmax.
-
Calculate the concentration of this compound in the samples using the regression equation.
-
Workflow for Direct UV Spectrophotometry
Caption: Workflow for Direct UV Spectrophotometric Analysis.
Quantitative Data Summary (Hypothetical)
| Parameter | Expected Value |
| λmax | ~240 nm |
| Linearity Range | 5 - 25 µg/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | ~3 µg/mL |
| Limit of Quantitation (LOQ) | ~9 µg/mL |
| Recovery | 98 - 102% |
Ion-Pair Formation Spectrophotometry
This visible spectrophotometric method involves the reaction of the protonated tertiary amine of this compound with an anionic dye to form a colored ion-pair complex, which can be extracted into an organic solvent and quantified. This method offers enhanced sensitivity and selectivity compared to direct UV spectrophotometry.
Experimental Protocol
-
Reagent Preparation:
-
This compound Stock Solution (100 µg/mL): Prepare as described in the UV method.
-
Eosin Y Solution (1 x 10⁻³ M): Dissolve the appropriate amount of Eosin Y in distilled water.
-
Acetate Buffer (pH 3.8): Prepare using standard laboratory procedures.
-
-
Optimization of Reaction Conditions:
-
Systematically vary the pH of the buffer, the concentration of Eosin Y, and the reaction time to achieve maximum color development and stability.
-
-
Formation and Extraction of the Ion-Pair Complex:
-
In a series of separating funnels, add aliquots of the working standard solutions (ranging from 1-7 µg/mL).
-
Add 0.6 mL of acetate buffer (pH 3.8) and 1.6 mL of Eosin Y solution (1 x 10⁻³ M)[3].
-
Shake the mixture for 2 minutes.
-
Add a known volume of a suitable organic solvent (e.g., chloroform or dichloromethane) and shake for another 2 minutes to extract the colored complex.
-
Allow the layers to separate and collect the organic layer.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the organic extracts at the λmax of the ion-pair complex (e.g., ~546 nm for Eosin Y) against a reagent blank[3].
-
-
Calibration and Sample Analysis:
-
Construct a calibration curve and determine the concentration of this compound in the samples as described previously.
-
Workflow for Ion-Pair Formation Spectrophotometry
Caption: Workflow for Ion-Pair Formation Spectrophotometry.
Quantitative Data Summary (Hypothetical)
| Parameter | Expected Value |
| λmax | ~546 nm |
| Linearity Range | 1 - 7 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.15 µg/mL |
| Limit of Quantitation (LOQ) | ~0.45 µg/mL |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | High (e.g., > 1 x 10⁴) |
Charge-Transfer Complexation Spectrophotometry
This method is based on the reaction of this compound as an n-electron donor with a π-acceptor reagent to form a colored charge-transfer complex. This method is highly sensitive and can be used for the determination of low concentrations of the drug.
Experimental Protocol
-
Reagent Preparation:
-
This compound Stock Solution (100 µg/mL): Prepare in a suitable solvent like acetonitrile.
-
π-Acceptor Solution (e.g., 0.2% p-chloranilic acid or DDQ): Prepare in acetonitrile.
-
-
Optimization of Reaction Conditions:
-
Optimize parameters such as solvent, reagent concentration, reaction time, and temperature to achieve maximum and stable color formation.
-
-
Formation of the Charge-Transfer Complex:
-
In a series of volumetric flasks, add aliquots of the working standard solutions.
-
Add the optimized volume of the π-acceptor solution.
-
Allow the reaction to proceed for the optimized time at the optimal temperature.
-
Dilute to the mark with the solvent.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the resulting colored solutions at the λmax of the charge-transfer complex against a reagent blank. The λmax will depend on the acceptor used.
-
-
Calibration and Sample Analysis:
-
Construct a calibration curve and determine the concentration of this compound in the samples.
-
Workflow for Charge-Transfer Complexation Spectrophotometry
Caption: Workflow for Charge-Transfer Complexation Spectrophotometry.
Quantitative Data Summary (Hypothetical)
| Parameter | Expected Value |
| λmax | Dependent on the π-acceptor used |
| Linearity Range | Wide (e.g., 5 - 70 µg/mL) |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | Low (e.g., < 0.1 µg/mL) |
| Limit of Quantitation (LOQ) | Low (e.g., < 0.3 µg/mL) |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Very High (e.g., > 2 x 10⁴) |
Method Validation
Each of the proposed methods must be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters should include:
-
Linearity and Range: To demonstrate the direct proportionality between absorbance and concentration.
-
Accuracy: To determine the closeness of the measured value to the true value, typically assessed by recovery studies.
-
Precision: To assess the degree of scatter between a series of measurements, evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Robustness: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The spectrophotometric methods outlined in these application notes provide a solid foundation for the development of analytical procedures for the determination of this compound. While direct UV spectrophotometry offers simplicity, the ion-pair formation and charge-transfer complexation methods provide enhanced sensitivity and selectivity. The choice of method will depend on the specific application, the required sensitivity, and the nature of the sample matrix. It is imperative that any chosen method is rigorously validated to ensure reliable and accurate results in a research or quality control setting.
References
- 1. "Method development and validation for amitriptyline analysis via UV" [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. The eco-friendly spectrophotometric methods for duloxetine and amitriptyline quantification using eosin Y: content uniformity and greenness evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Biotransformation of Amitriptylinoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the biotransformation of Amitriptylinoxide, a tertiary amine N-oxide and an active metabolite of the tricyclic antidepressant amitriptyline. The following sections detail the metabolic pathways, quantitative pharmacokinetic data, and detailed experimental protocols for in vitro analysis.
Introduction to this compound Biotransformation
This compound undergoes extensive metabolism in humans, primarily through two main pathways: reduction to its parent compound, amitriptyline, and direct hydroxylation. Following its reduction, amitriptyline is further metabolized through N-demethylation and hydroxylation, reactions catalyzed predominantly by cytochrome P450 (CYP) enzymes, most notably CYP2C19 and CYP2D6.[1][2] The resulting metabolites, which include nortriptyline and various hydroxylated forms, are pharmacologically active and contribute to the overall therapeutic effect and potential side effects. A smaller fraction of this compound is excreted unchanged in the urine.[3][4]
Data Presentation: Pharmacokinetics of this compound and its Metabolites
The following tables summarize key pharmacokinetic parameters of this compound and its major metabolites following oral administration in humans.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites after a Single Oral Dose
| Compound | Dose | Tmax (h) | Cmax (ng/mL) | t½ (h) | AUC (ng·h/mL) | Reference |
| This compound | 50 mg | - | - | 1.5 | - | [5] |
| This compound | 60 mg | 0.82 | 686 | - | 1714 | |
| Amitriptyline (from this compound) | 50 mg | - | - | - | - | |
| Nortriptyline (from this compound) | 50 mg | - | - | - | - |
Note: The plasma concentration of this compound, as reflected by the area under the time curve (AUC), is approximately twelve times that of its metabolite amitriptyline after a single oral dose.
Table 2: Urinary Excretion of this compound and its Metabolites after Single Doses
| Compound | Administration | % of Dose Excreted in Urine (unchanged) | % of Dose Excreted as 10-hydroxy Metabolites | Reference |
| This compound | 50 mg (IV) | 34% | 8-9% (E- and Z-isomers) | |
| This compound | 50 mg (Oral) | 22% | 8-9% (E- and Z-isomers) |
Signaling Pathways and Experimental Workflows
Biotransformation Pathway of this compound
Experimental Workflow for In Vitro Metabolism Study
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes (HLM)
This protocol is designed to investigate the phase I metabolism of this compound.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN)
-
Internal Standard (e.g., deuterated amitriptyline)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). The final solvent concentration in the incubation should be less than 1%.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the HLM on ice immediately before use. Dilute the HLM to the desired protein concentration (e.g., 0.5 mg/mL) with 0.1 M phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Phosphate buffer
-
HLM suspension
-
This compound solution (to achieve final concentrations, e.g., 1-50 µM)
-
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes). The 0-minute time point serves as a control where the reaction is stopped immediately after adding the NADPH system.
-
-
Reaction Termination and Sample Preparation:
-
At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate at 4°C to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the separation and quantification of this compound and its expected metabolites (e.g., amitriptyline, nortriptyline, hydroxylated metabolites).
-
-
Data Analysis:
-
Determine the rate of disappearance of this compound to calculate its metabolic stability (half-life, intrinsic clearance).
-
Identify and quantify the formation of metabolites over time.
-
For enzyme kinetics, vary the substrate concentration and measure the initial rate of metabolite formation to determine Km and Vmax values.
-
Protocol 2: Biotransformation of this compound in Cryopreserved Human Hepatocytes
This protocol allows for the investigation of both phase I and phase II metabolism in a more physiologically relevant system.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing and plating media (as recommended by the supplier)
-
Incubation medium (e.g., Williams' Medium E)
-
This compound
-
Acetonitrile (ACN)
-
Internal Standard
-
Collagen-coated plates
-
Humidified incubator (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Hepatocyte Culture:
-
Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer (typically 4-6 hours).
-
-
Incubation:
-
Remove the plating medium and replace it with fresh, pre-warmed incubation medium containing this compound at the desired concentration (e.g., 1-10 µM).
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2.
-
Collect samples of the incubation medium at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
-
Sample Preparation:
-
For each time point, transfer an aliquot of the incubation medium to a tube containing ice-cold acetonitrile with an internal standard to precipitate proteins and stop metabolic activity.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis and Data Analysis:
-
Follow the procedures outlined in Protocol 1 for LC-MS/MS analysis and data interpretation. This will allow for the identification and quantification of both phase I and phase II metabolites (e.g., glucuronide conjugates).
-
Protocol 3: Cytochrome P450 Inhibition Assay (IC50 Determination)
This protocol is to assess the potential of this compound to inhibit the activity of major CYP enzymes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
Specific CYP probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system
-
Acetonitrile (ACN)
-
Internal Standard for each metabolite
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a series of dilutions of this compound in a suitable solvent.
-
Prepare stock solutions of the CYP probe substrates.
-
-
Incubation:
-
In a 96-well plate, add HLM, phosphate buffer, and the various concentrations of this compound (or vehicle control).
-
Pre-incubate for 5 minutes at 37°C.
-
Add the specific CYP probe substrate.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time that is within the linear range of metabolite formation for each probe substrate.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding ice-cold acetonitrile with the appropriate internal standard.
-
Centrifuge to precipitate proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of the specific metabolite from each probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Analytical Method: LC-MS/MS for Quantification
A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound and its metabolites.
General Parameters:
-
Chromatographic Separation: A C18 reverse-phase column is commonly used with a gradient elution of mobile phases consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions should be optimized for this compound and each of its metabolites, as well as the internal standard.
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions, such as substrate and protein concentrations, and incubation times, for their particular experimental setup and objectives. Validation of all analytical methods is crucial for obtaining reliable and reproducible data.
References
- 1. ClinPGx [clinpgx.org]
- 2. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [Plasma and urine kinetics of amitriptyline oxide and its metabolites. Comparison of intravenous infusion and oral administration in volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary metabolites of this compound and amitriptyline in single-dose experiments and during continuous therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single oral dose pharmacokinetics of this compound and amitriptyline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Amitriptylinoxide in Human Urine using High-Performance Liquid Chromatography
Abstract
This application note describes a sensitive and reliable method for the quantitative analysis of Amitriptylinoxide, a primary metabolite of the tricyclic antidepressant Amitriptyline, in human urine samples. The protocol employs High-Performance Liquid Chromatography (HPLC) with UV detection. The sample preparation involves a robust extraction procedure to isolate the analyte from the complex urine matrix. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and in clinical and forensic toxicology.
Introduction
Amitriptyline is a widely prescribed medication for the treatment of depression and other conditions. Its metabolism in the body leads to the formation of several active and inactive compounds, including this compound. Monitoring the levels of this compound in urine is crucial for assessing patient compliance, managing dosage, and investigating potential toxicity. High-Performance Liquid Chromatography (HPLC) offers a powerful analytical tool for the separation and quantification of such compounds in biological matrices. This document provides a detailed protocol for the analysis of this compound in urine using HPLC.
Experimental
2.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-visible detector is required. The following table summarizes the instrumental parameters for the analysis.
| Parameter | Specification |
| HPLC System | Hewlett Packard 1090-II or equivalent |
| Column | Shimadzu RP-C18 (15 cm × 4.6 mm i.d., 5 µm particle size)[1] |
| Mobile Phase | Ammonium acetate (0.05 M, pH 5.5) : Acetonitrile (55:45, v/v)[1] |
| Flow Rate | 0.5 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm[1] |
| Run Time | Approximately 10 minutes |
2.2. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Sodium sulfate (analytical grade)
-
Menthol
-
Ammoniacal buffer (0.5 M, pH 10.0)
-
Deionized water
-
Drug-free human urine for blanks and calibration standards
Sample Preparation Protocol
A three-step sample pretreatment involving salt-induced homogenous liquid-liquid extraction, dispersive solid-phase extraction, and dispersive liquid-liquid microextraction based on solidification of a floating organic droplet is recommended for optimal recovery and cleanup.[1]
3.1. Salt-Induced Homogenous Liquid-Liquid Extraction (SI-HLLE)
-
Transfer 5 mL of urine sample (or spiked standard) into a 10-mL glass test tube.
-
Add 2.0 mL of acetonitrile to the tube to create a homogenous solution.
-
Add 1.75 g of sodium sulfate to the solution and vortex until completely dissolved to induce phase separation.
-
Centrifuge the mixture at 5000 rpm for 5 minutes to collect the acetonitrile phase.
3.2. Dispersive Solid-Phase Extraction (DSPE) Cleanup
-
Transfer 1 mL of the collected acetonitrile phase into a tube containing a mixture of 50 mg PSA (primary secondary amine), 25 mg GCB (graphitized carbon black), and 50 mg C18 sorbent.
-
Vortex the tube for 2 minutes to facilitate the removal of interferences.
-
Centrifuge at 5000 rpm for 5 minutes.
-
The resulting supernatant is used in the next step.
3.3. Dispersive Liquid-Liquid Microextraction with Solidification of Floating Organic Droplet (DLLME-SFO)
-
Mix the cleaned acetonitrile supernatant with 35 µL of menthol (extraction solvent).
-
Rapidly inject this mixture into 5 mL of ammoniacal buffer (pH 10.0) at 40 °C in a 10-mL glass test tube.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Place the tube in an ice bath to solidify the menthol droplet containing the analyte.
-
Transfer the solidified drop to a clean vial and dissolve it in 10 µL of acetonitrile.
-
Inject 10 µL of this solution into the HPLC system.
Method Validation Data
The following table summarizes the performance characteristics of a similar method for tricyclic antidepressants.
| Parameter | Result |
| Linearity Range | 0.5 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.22 - 0.31 µg/L |
| Limit of Quantification (LOQ) | 0.71 - 1.1 µg/L |
| Intra-day Precision (RSD%) | ≤ 6% |
| Inter-day Precision (RSD%) | ≤ 6% |
| Extraction Recovery | 69 - 84% |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound in urine.
Logical Relationship of Sample Preparation Steps
Caption: Logical flow of the sample preparation process for this compound analysis.
Conclusion
The described HPLC-UV method provides a robust and sensitive approach for the determination of this compound in human urine. The comprehensive sample preparation procedure ensures high recovery and removal of endogenous interferences, leading to reliable quantification. This application note serves as a valuable resource for researchers and clinicians involved in the analysis of tricyclic antidepressants and their metabolites.
References
Application Notes and Protocols for Investigating the Efficacy of Amitriptylinoxide and its Parent Compound, Amitriptyline, in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitriptylinoxide is a metabolite of the tricyclic antidepressant Amitriptyline.[1] Preclinical and clinical observations suggest that this compound shares the antidepressant properties of its parent compound, potentially with a more favorable side-effect profile, including reduced sedative and anticholinergic effects.[2][3] However, a significant portion of administered this compound is metabolized back to Amitriptyline in vivo, suggesting that its antidepressant activity may be largely attributable to this conversion.[1]
Due to a scarcity of recent, detailed preclinical studies specifically investigating this compound, this document provides comprehensive application notes and protocols for evaluating the antidepressant efficacy of its well-characterized parent compound, Amitriptyline, in established rodent models. These protocols can be adapted for the investigation of this compound, keeping in mind the comparative data indicating that this compound may require higher doses to elicit effects similar to Amitriptyline.[4]
The primary animal models discussed are the Forced Swim Test (FST) and the Tail Suspension Test (TST), which are widely used to screen for antidepressant-like activity.
Mechanism of Action
Amitriptyline's primary mechanism of action involves the inhibition of the reuptake of the neurotransmitters norepinephrine (NE) and serotonin (5-HT) in the synaptic cleft. This leads to an increased concentration of these monoamines, which is believed to be a key factor in its therapeutic effect. This compound has been shown to have a similar central action, inhibiting noradrenaline uptake and acting as a 5-HT antagonist.
Signaling Pathways
The downstream effects of increased monoamine availability are complex and involve the modulation of various intracellular signaling pathways. While specific pathways for this compound are not well-documented, the known pathways for Amitriptyline likely play a significant role.
Caption: Putative signaling cascade of Amitriptyline.
Animal Models and Experimental Protocols
The following are detailed protocols for two standard behavioral despair models used to assess antidepressant efficacy.
Forced Swim Test (FST)
The FST is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the duration of active, escape-oriented behaviors.
Experimental Workflow:
Caption: Workflow for the Forced Swim Test.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g) or male C57BL/6 mice (20-25 g).
-
Apparatus: A transparent glass or plastic cylinder (rats: 40 cm height, 20 cm diameter; mice: 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 30 cm for rats or 15 cm for mice, preventing the animal from touching the bottom with its tail or hind limbs.
-
Drug Administration: Amitriptyline hydrochloride is dissolved in saline (0.9% NaCl). For acute studies, administer the drug intraperitoneally (i.p.) 30-60 minutes before the test session. For chronic studies, administer daily for at least 14 days.
-
Procedure:
-
Pre-test (Day 1): Place each animal individually into the swim cylinder for a 15-minute session. This session is for habituation and is not scored for immobility. After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage.
-
Test (Day 2): 24 hours after the pre-test, administer the vehicle or Amitriptyline. After the appropriate absorption time, place the animal back into the swim cylinder for a 5-minute test session. The session is recorded for later scoring.
-
-
Scoring: An observer, blind to the treatment groups, scores the duration of immobility during the 5-minute test session. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
Quantitative Data for Amitriptyline in the Forced Swim Test (Rats):
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds, mean ± SEM) | Reference |
| Vehicle (Saline) | - | 180 ± 15 | Fictional, representative data |
| Amitriptyline | 5 | 140 ± 12 | Fictional, representative data |
| Amitriptyline | 10 | 100 ± 10 | Fictional, representative data |
| Amitriptyline | 20 | 75 ± 8 | Fictional, representative data |
Note: The above data is illustrative and may vary depending on the specific experimental conditions and animal strain. A study on nanoencapsulated Amitriptyline in Wistar rats showed a dose-dependent reduction in immobility with an ED50 of 11.89 mg/kg for Amitriptyline in solution.
Tail Suspension Test (TST)
The TST is a behavioral screening tool primarily used in mice to assess antidepressant-like activity. The test is based on the observation that when suspended by their tails, mice will alternate between periods of struggling and immobility. A reduction in the duration of immobility is indicative of an antidepressant effect.
Experimental Workflow:
Caption: Workflow for the Tail Suspension Test.
Protocol:
-
Animals: Male C57BL/6 or CD-1 mice (20-25 g).
-
Apparatus: A commercially available or custom-built tail suspension chamber. The apparatus should allow for the mouse to be suspended by its tail, clear of any surfaces.
-
Drug Administration: Prepare and administer Amitriptyline as described for the FST.
-
Procedure:
-
Secure a piece of adhesive tape approximately 1 cm from the tip of the mouse's tail.
-
Suspend the mouse by the tape from a hook or a bar in the suspension chamber.
-
The test duration is typically 6 minutes. The entire session is recorded.
-
-
Scoring: The duration of immobility is scored during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of any movement, with the mouse hanging passively.
Quantitative Data for Amitriptyline in the Tail Suspension Test (Mice):
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds, mean ± SEM) | Reference |
| Vehicle (Saline) | - | 150 ± 10 | (representative) |
| Amitriptyline | 1 | 135 ± 9 | (representative) |
| Amitriptyline | 5 | 105 ± 8 | (representative) |
| Amitriptyline | 10 | 80 ± 7 |
Note: A dose-dependent antidepressant-like effect of amitriptyline has been observed, with a maximal effect at 10 mg/kg.
Data Presentation and Interpretation
Quantitative data from these experiments should be presented in clear, structured tables, as shown above, to allow for easy comparison between treatment groups. Statistical analysis, typically using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's), is essential to determine the significance of the observed effects.
A significant reduction in immobility time in either the FST or TST, without a concurrent increase in general locomotor activity, is considered a positive indicator of antidepressant-like efficacy.
Conclusion
The animal models and protocols detailed in these application notes provide a robust framework for investigating the antidepressant potential of compounds like Amitriptyline and, by extension, this compound. Given the metabolic relationship between these two compounds, it is crucial to consider the potential conversion of this compound to Amitriptyline when designing experiments and interpreting results. Further studies are warranted to elucidate the specific pharmacological and efficacy profile of this compound independent of its conversion to the parent drug.
References
- 1. The metabolic fate of amitriptyline, nortriptyline and this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Comparative trial of amitriptyline-N-oxide and amitriptyline in the treatment of out-patients with depressive syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central action of amitriptyline N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Amitriptyline N-oxide in Dried Blood Spots by LC-MS/MS
Abstract
This application note details a sensitive and specific method for the quantitative analysis of amitriptyline N-oxide in dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A critical consideration in the analysis of amitriptyline N-oxide from DBS is its potential for degradation back to the parent compound, amitriptyline, during sample drying and extraction. This can lead to an overestimation of amitriptyline and an underestimation of the N-oxide metabolite. This protocol addresses this challenge through optimized sample handling and analytical conditions. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring where accurate measurement of this labile metabolite is crucial.
Introduction
Dried blood spot (DBS) sampling offers significant advantages for pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM), including minimally invasive sample collection, low blood volume requirements, and ease of storage and transportation.[1][2] Amitriptyline is a tricyclic antidepressant that is extensively metabolized, with one of its metabolites being amitriptyline N-oxide. While both amitriptyline and its N-oxide have antidepressant effects, accurate quantification of each is important for understanding the drug's overall disposition.[3]
A major challenge in the analysis of amitriptyline N-oxide from DBS is its instability. Studies have shown that amitriptyline N-oxide can revert to amitriptyline on both treated and untreated DBS cards under standard drying and extraction conditions.[1][2] The extent of this degradation can be significant, with one study reporting up to 88% degradation on treated cards and 22% on untreated cards. This ex vivo conversion can lead to inaccurate pharmacokinetic profiles. Therefore, careful method development and validation are essential to ensure the integrity of the analyte.
This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of amitriptyline N-oxide from DBS, with a focus on minimizing its degradation.
Experimental
Materials and Reagents
-
Amitriptyline N-oxide reference standard
-
Amitriptyline-d3 (or other suitable internal standard)
-
Human whole blood (drug-free)
-
Whatman DMPK-C or other untreated DBS cards
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Equipment
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
DBS puncher (e.g., 6 mm)
-
Microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Centrifuge
Protocol
Preparation of Standards and Quality Controls
-
Prepare stock solutions of amitriptyline N-oxide and the internal standard (IS) in methanol.
-
Prepare working solutions by diluting the stock solutions in methanol/water (50:50, v/v).
-
Prepare calibration standards and quality control (QC) samples by spiking drug-free human whole blood with the appropriate working solutions. Recommended concentration ranges should cover the expected therapeutic or experimental levels. A typical range for tricyclic antidepressants in DBS is 20-500 µg/L.
Dried Blood Spot Sample Preparation
-
Spot a fixed volume of the spiked blood onto the DBS cards.
-
Allow the spots to dry at ambient temperature for a minimum of 2 hours. Note: Due to the instability of amitriptyline N-oxide, it is crucial to minimize the drying time and avoid exposure to high temperatures or direct light.
-
Punch a 6 mm disc from the center of the dried blood spot.
-
Place the punched disc into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add the extraction solvent (e.g., acetonitrile:methanol 1:3).
-
Vortex for a specified time to ensure complete extraction.
-
Centrifuge to pellet the card material and any precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of amitriptyline N-oxide from amitriptyline and other potential interferences. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 0.5 kV |
| Desolvent Gas Temp | 400 °C |
| Desolvent Gas Flow | 1100 L/h |
| Cone Gas Flow | 150 L/h |
| Nebulizer Gas Pressure | 7.0 bar |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Amitriptyline N-oxide | To be determined empirically | To be determined empirically |
| Amitriptyline-d3 (IS) | To be determined empirically | To be determined empirically |
Note: The exact m/z values for amitriptyline N-oxide and a suitable internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of tricyclic antidepressants in DBS, which can be used as a benchmark for the validation of the amitriptyline N-oxide method.
| Parameter | Typical Value | Reference |
| Linearity Range | 20 - 500 µg/L | |
| LLOQ | 20 - 40 µg/L | |
| Accuracy | Within ±15% of nominal value | |
| Precision (CV%) | < 15% | |
| Recovery | > 80% | |
| Matrix Effect | Compensated by internal standard |
Stability Considerations
The stability of amitriptyline N-oxide in DBS is a critical parameter that must be thoroughly investigated during method validation.
-
DBS Card Selection: Untreated DBS cards are recommended as they have been shown to cause less degradation of amitriptyline N-oxide compared to treated cards.
-
Drying Conditions: The effect of drying time and temperature on the stability of the N-oxide should be evaluated.
-
Storage Stability: The stability of amitriptyline N-oxide in DBS should be assessed at different storage temperatures (ambient, 4°C, -20°C, and -80°C) over time.
-
Extraction Stability: The stability of the analyte in the extraction solvent should also be determined.
Diagrams
Caption: Experimental workflow for the analysis of Amitriptyline N-oxide in DBS.
Caption: Factors influencing the stability of Amitriptyline N-oxide in DBS.
Conclusion
This application note provides a framework for the development and validation of a robust LC-MS/MS method for the quantification of amitriptyline N-oxide in dried blood spots. The key to a successful assay is the careful consideration and mitigation of the analyte's instability. By using untreated DBS cards and optimizing drying and extraction conditions, it is possible to obtain accurate and reliable data for this labile metabolite. This method will be a valuable tool for researchers and clinicians in the fields of pharmacology and drug development.
References
- 1. The stability of amitriptyline N-oxide and clozapine N-oxide on treated and untreated dry blood spot cards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative trial of amitriptyline-N-oxide and amitriptyline in the treatment of out-patients with depressive syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of Amitriptyline and its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the mass spectrometric analysis of amitriptyline and its metabolites, with a specific focus on Amitriptyline N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of Amitriptyline N-oxide?
A: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (Amitriptyline N-oxide) in the mass spectrometer's ion source.[1][2] This interference leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and reduced method reproducibility.[3] Amitriptyline N-oxide, being a metabolite, is often present at lower concentrations than the parent drug, making it particularly susceptible to the negative impacts of ion suppression.
Q2: What are the primary causes of ion suppression in the LC-MS/MS analysis of plasma or serum samples containing Amitriptyline N-oxide?
A: The primary culprits for ion suppression in biological matrices are endogenous components that co-elute with the analyte.[3] For plasma and serum samples, the most significant sources of interference are:
-
Phospholipids: These are abundant in cell membranes and are notorious for causing ion suppression in reversed-phase chromatography.[4]
-
Salts and Proteins: High concentrations of salts and residual proteins from inadequate sample preparation can also interfere with the ionization process.
Q3: What are the general strategies to minimize ion suppression for Amitriptyline N-oxide?
A: A multi-pronged approach is typically the most effective way to combat ion suppression. The key strategies include:
-
Effective Sample Preparation: To remove interfering matrix components before analysis.
-
Optimized Chromatographic Separation: To resolve Amitriptyline N-oxide from co-eluting matrix components.
-
Methodical MS Parameter Tuning: To enhance the specific detection of the analyte.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a crucial step to compensate for any remaining ion suppression, as the SIL-IS will be affected similarly to the analyte.
Q4: Which sample preparation technique is most effective for reducing ion suppression for Amitriptyline N-oxide?
A: The choice of sample preparation technique significantly impacts the degree of ion suppression. While protein precipitation (PPT) is a simple and fast method, it is often insufficient for removing phospholipids and other interfering substances, leading to significant matrix effects. Solid-Phase Extraction (SPE) is generally more effective at cleaning up the sample and reducing ion suppression. Mixed-mode SPE, which utilizes multiple retention mechanisms, can provide even cleaner extracts.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Low or no signal for Amitriptyline N-oxide | Severe ion suppression from co-eluting matrix components. | 1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous Solid-Phase Extraction (SPE) protocol. Consider a mixed-mode SPE cartridge for enhanced selectivity. 2. Optimize Chromatography: Modify the gradient to better separate Amitriptyline N-oxide from the void volume where many interfering compounds elute. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl). 3. Dilute the Sample: If the concentration of Amitriptyline N-oxide is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. |
| Poor reproducibility of results | Variable ion suppression across different samples due to matrix heterogeneity. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Amitriptyline N-oxide is the most reliable way to correct for sample-to-sample variations in ion suppression. 2. Standardize Sample Collection and Handling: Ensure consistency in sample collection, storage, and preparation to minimize variability in the matrix. |
| Peak tailing or fronting for Amitriptyline N-oxide | Interaction with active sites on the column or inappropriate mobile phase pH. | 1. Adjust Mobile Phase pH: Amitriptyline has a pKa of 9.4. While the pKa for Amitriptyline N-oxide is not readily available, it is expected to be a basic compound. Adjusting the mobile phase pH with a suitable buffer (e.g., ammonium formate or acetate) can improve peak shape. 2. Use a High-Performance Column: Employ a modern, high-purity silica-based column to minimize secondary interactions. |
| In-source degradation of Amitriptyline N-oxide | Amitriptyline N-oxide can be susceptible to degradation back to amitriptyline in the ion source. | 1. Optimize Ion Source Parameters: Reduce the source temperature and cone voltage to the minimum required for adequate sensitivity to minimize in-source degradation. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects
| Sample Preparation Method | Key Advantages | Key Disadvantages | Typical Recovery for Amitriptyline & Metabolites | Effectiveness in Reducing Ion Suppression |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Limited cleanup, significant matrix effects from phospholipids remain. | >90% | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Good for removing salts and some polar interferences. | Can be labor-intensive and may have lower recovery for more polar metabolites. | 80-95% | Moderate |
| Solid-Phase Extraction (SPE) | Provides cleaner extracts than PPT and LLE, effectively removes phospholipids and salts. | More time-consuming and costly than PPT. Method development is required. | 85-100% | High |
| Mixed-Mode SPE | Offers the highest selectivity by utilizing multiple retention mechanisms for enhanced cleanup. | Can be more complex to develop and optimize. | >90% | Very High |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 200 µL of 4% H3PO4 in water.
-
Vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge.
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
Dry the cartridge thoroughly under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
-
Protocol 2: UPLC-MS/MS Parameters
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: (To be optimized for your instrument)
-
Amitriptyline: Q1/Q3 (e.g., 278.2 -> 91.1)
-
Amitriptyline N-oxide: Q1/Q3 (e.g., 294.2 -> 235.1)
-
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Visualizations
Caption: Metabolic pathway of Amitriptyline, including N-oxidation.
Caption: Experimental workflow for minimizing ion suppression.
References
Technical Support Center: Stability of Amitriptylinoxide in Frozen Plasma Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of amitriptylinoxide in frozen plasma samples. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in plasma a concern?
This compound is a metabolite of amitriptyline, a tricyclic antidepressant. The stability of drug metabolites in biological samples like plasma is critical for accurate pharmacokinetic and pharmacodynamic studies. Analyte degradation can lead to an underestimation of its concentration, potentially impacting clinical trial outcomes and therapeutic drug monitoring. N-oxide metabolites, in particular, are known to be potentially unstable and can revert to the parent drug, which would lead to an overestimation of the parent drug's concentration.
Q2: What are the primary factors that can affect the stability of this compound in frozen plasma?
Several factors can influence the stability of this compound in frozen plasma:
-
Temperature: Inadequate or fluctuating storage temperatures can accelerate degradation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can compromise the integrity of sensitive analytes like N-oxides.[1]
-
Enzymatic Degradation: Residual enzymatic activity may persist at low temperatures, potentially leading to metabolite degradation.
-
pH: Changes in the pH of the plasma sample can affect the chemical stability of the analyte.
-
Oxidation: Exposure to oxygen can cause oxidative degradation.
-
Light Exposure: Photosensitive compounds can degrade upon exposure to light, although this is less of a concern for frozen samples stored in the dark.
Q3: What are the recommended storage conditions for plasma samples containing this compound?
While extensive public data specifically for this compound is limited, general guidelines for N-oxide metabolite stability suggest storing plasma samples at ultra-low temperatures. For long-term storage, temperatures of -70°C or lower are recommended to minimize degradation.
Troubleshooting Guide
Problem: Low or inconsistent recovery of this compound from frozen plasma samples.
-
Possible Cause 1: Degradation during freeze-thaw cycles.
-
Solution: Minimize the number of freeze-thaw cycles. Aliquot plasma samples into smaller volumes before the initial freezing to avoid thawing the entire sample for each analysis. Studies have shown that repeated freeze-thaw cycles can lead to protein degradation and changes in peak intensities in mass spectrometry analysis.[1]
-
-
Possible Cause 2: Reversion to parent drug (amitriptyline).
-
Solution: N-oxide metabolites can be unstable and revert to the parent drug.[2] This process can be influenced by the sample processing and analytical conditions. It is crucial to use a validated analytical method that minimizes this conversion. This includes optimizing pH and avoiding high temperatures in the ion source of the mass spectrometer.
-
-
Possible Cause 3: Inefficient extraction.
-
Solution: Optimize the extraction procedure. Given the polar nature of the N-oxide group, ensure the chosen extraction method (e.g., solid-phase extraction or liquid-liquid extraction) is validated for efficient recovery of this compound.
-
Problem: High variability in results between replicate analyses of the same frozen sample.
-
Possible Cause 1: Incomplete thawing or inconsistent sample handling.
-
Solution: Ensure samples are completely and consistently thawed before processing. Vortex samples gently after thawing to ensure homogeneity. Process samples on ice to minimize degradation.
-
-
Possible Cause 2: Instability in the analytical system.
-
Solution: N-oxides can sometimes degrade in the autosampler or during the chromatographic run. Ensure the stability of the processed sample in the autosampler is evaluated during method validation. Using a cooled autosampler is recommended.
-
Quantitative Data Summary
The following table summarizes representative stability data for an N-oxide metabolite in human plasma under various storage conditions. Note that this data is illustrative and specific stability testing for this compound should be performed.
| Storage Condition | Duration | Analyte Concentration (Low QC) % of Initial | Analyte Concentration (High QC) % of Initial |
| Room Temperature | 4 hours | 98.5% | 99.2% |
| Frozen at -20°C | 30 days | 95.1% | 96.8% |
| Frozen at -80°C | 30 days | 99.5% | 101.3% |
| 3 Freeze-Thaw Cycles | N/A | 97.3% | 98.1% |
This table is a template. Actual data should be generated from in-house stability experiments.
Experimental Protocols
A validated bioanalytical method is crucial for the accurate quantification of this compound in plasma. Below is a detailed methodology for a typical stability assessment experiment using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a common and highly sensitive technique for this purpose.
Protocol: Assessment of Freeze-Thaw Stability of this compound in Human Plasma
-
Preparation of Quality Control (QC) Samples:
-
Spike blank, pooled human plasma with known concentrations of this compound to prepare low and high concentration QC samples.
-
Aliquot these QC samples into individual, clearly labeled polypropylene tubes. A set of samples will be used for each freeze-thaw cycle and for the baseline measurement.
-
-
Baseline Analysis (Cycle 0):
-
Immediately after preparation, analyze a set of low and high QC samples to establish the baseline concentration (T0).
-
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature. This completes one freeze-thaw cycle.
-
For subsequent cycles, repeat the freezing and thawing process. Typically, three cycles are evaluated.
-
After the final cycle, analyze the samples.
-
-
Sample Extraction (Protein Precipitation - a common technique):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution. The mobile phase could consist of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). Monitor specific precursor-to-product ion transitions for both this compound and the internal standard.
-
-
Data Analysis and Acceptance Criteria:
-
Calculate the mean concentration of the QC samples at each freeze-thaw cycle.
-
The stability of this compound is assessed by comparing the mean concentration of the stored QC samples to the mean concentration of the freshly prepared (T0) samples.
-
The analyte is considered stable if the mean concentration of the stored QC samples is within ±15% of the mean concentration of the T0 samples.
-
Visualizations
Caption: Experimental workflow for assessing the freeze-thaw stability of this compound in plasma.
Caption: Troubleshooting logic for low recovery of this compound during bioanalysis.
References
Technical Support Center: Optimizing Amitriptyline N-oxide Extraction from Tissue Homogenates
Welcome to the technical support center for the analysis of Amitriptyline N-oxide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the extraction of Amitriptyline N-oxide from tissue homogenates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of Amitriptyline N-oxide from tissue homogenates.
| Issue | Potential Cause | Troubleshooting Steps & Optimization |
| Low or No Recovery of Amitriptyline N-oxide | Degradation of Analyte: Amitriptyline N-oxide is known to be unstable and can revert to its parent compound, amitriptyline, during sample processing.[1] | • Minimize Processing Time and Temperature: Keep samples on ice throughout the homogenization and extraction process. • Avoid Harsh pH Conditions (if possible): While basic conditions are required to neutralize the parent compound for extraction, prolonged exposure to strong bases or acids might contribute to degradation. Use the mildest effective base and minimize exposure time. • Gentle Drying: If evaporating the solvent, use a gentle stream of nitrogen at a low temperature. Avoid high heat, which can accelerate degradation. |
| Incorrect pH: The extraction of tricyclic antidepressants like amitriptyline is highly pH-dependent. For efficient partitioning into an organic solvent, the aqueous phase needs to be basic to neutralize the amine group. | • pH Adjustment: Ensure the pH of the tissue homogenate is adjusted to >9.5 before adding the organic solvent. Use a calibrated pH meter for accurate measurement. | |
| Inefficient Homogenization: Incomplete disruption of the tissue prevents the extraction solvent from accessing the analyte within the tissue matrix. | • Optimize Homogenization: Increase homogenization time or use a more powerful homogenizer (e.g., rotor-stator or ultrasonic). Ensure no visible tissue particles remain. | |
| Inadequate Solvent-to-Sample Ratio: Insufficient extraction solvent will result in poor partitioning and low recovery. | • Increase Solvent Volume: Use a larger volume of extraction solvent to improve the partitioning of the analyte from the aqueous/solid phase. | |
| High Variability in Recovery | Inconsistent Homogenization: Non-uniform homogenates will lead to variable extraction efficiency between samples. | • Standardize Homogenization Protocol: Ensure each sample is homogenized for the same duration and at the same power setting. |
| Phase Separation Issues: Incomplete separation of the aqueous and organic phases can lead to inconsistent volumes of the organic layer being collected. | • Optimize Centrifugation: Increase centrifugation time and/or speed to ensure a clean separation of the layers. Centrifugation at a low temperature (e.g., 4°C) can also help to solidify the lipid layer, making the separation cleaner. | |
| Co-elution of Interfering Peaks during Analysis | Matrix Effects: Tissue homogenates, especially from fatty tissues like the brain or liver, contain high levels of lipids and other endogenous compounds that can interfere with the analysis. | • Incorporate a Wash Step (LLE): After the initial extraction, consider a back-extraction into an acidic aqueous phase, followed by re-extraction into a fresh organic solvent after re-basification. • Optimize SPE Cleanup: If using Solid-Phase Extraction (SPE), ensure the appropriate sorbent and wash steps are used to remove interferences. For example, a hexane wash can help remove non-polar lipids before eluting the analyte. |
Frequently Asked Questions (FAQs)
Q1: Why is the stability of Amitriptyline N-oxide a major concern during extraction?
A1: Amitriptyline N-oxide is a labile metabolite that can undergo deoxygenation, reverting to its parent drug, amitriptyline, under standard experimental conditions.[1] This degradation can lead to an underestimation of the N-oxide concentration and an overestimation of the parent drug concentration. It is crucial to employ gentle extraction conditions, particularly avoiding high temperatures, to maintain the integrity of the analyte.
Q2: What is the optimal pH for extracting Amitriptyline N-oxide from tissue homogenates?
A2: While specific data for Amitriptyline N-oxide is limited, the general principle for extracting its parent compound, amitriptyline, and other tricyclic antidepressants is to make the sample alkaline (pH > 9.5). This neutralizes the basic amine group, increasing its solubility in organic solvents. This principle is expected to apply to the N-oxide as well.
Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for Amitriptyline N-oxide?
A3: Both LLE and SPE can be effective, and the choice depends on the available resources, sample throughput, and the required cleanliness of the final extract.
-
LLE is a classic, robust method but can be labor-intensive and may result in emulsions, especially with lipid-rich tissues.
-
SPE can offer cleaner extracts, higher throughput with automation, and is often more reproducible. However, it requires method development to select the appropriate sorbent and optimize the wash and elution steps. For tricyclic antidepressants, C18 or mixed-mode cation exchange cartridges are often used.[2]
Q4: What are the best solvents for Liquid-Liquid Extraction of Amitriptyline N-oxide?
A4: A variety of organic solvents can be used for the LLE of amitriptyline and its metabolites. Common choices include:
-
Methyl t-butyl ether (MTBE): Offers good recovery and a clean phase separation.[3]
-
Hexane/Isoamyl Alcohol (e.g., 99:1 v/v): The addition of a small amount of a more polar solvent like isoamyl alcohol can improve the recovery of more polar metabolites.
-
Ethyl Acetate: Another common solvent with good extraction efficiency.
The choice of solvent should be optimized for the specific tissue matrix to maximize recovery and minimize the co-extraction of interfering substances.
Q5: How can I minimize lipid interference from fatty tissues like the brain?
A5: Lipid interference is a significant challenge with fatty tissues. Here are some strategies:
-
Protein Precipitation: An initial protein precipitation step with a solvent like acetonitrile can help to remove a significant portion of proteins and some lipids.
-
Hexane Wash: After the initial extraction and before elution in SPE, a wash step with a non-polar solvent like hexane can effectively remove highly non-polar lipids.
-
Dispersive Solid-Phase Extraction (dSPE): This technique, often used in QuEChERS methods, involves adding a sorbent (like C18) directly to the extract to bind and remove interfering substances like lipids.
Experimental Protocols
The following is a generalized protocol for the Liquid-Liquid Extraction (LLE) of Amitriptyline N-oxide from a brain tissue homogenate. This protocol is adapted from methods for amitriptyline and should be optimized for your specific application.[4]
Materials:
-
Brain tissue
-
Homogenization buffer (e.g., ice-cold 0.9% saline)
-
Internal Standard (IS) solution (e.g., a deuterated analog of Amitriptyline N-oxide or a structurally similar compound)
-
1M Sodium Hydroxide (NaOH)
-
Extraction Solvent (e.g., Methyl t-butyl ether - MTBE)
-
Reconstitution Solvent (e.g., mobile phase for LC-MS/MS analysis)
Procedure:
-
Homogenization:
-
Weigh a portion of the frozen brain tissue (e.g., 100 mg).
-
Add 4 volumes of ice-cold homogenization buffer (e.g., 400 µL).
-
Add the internal standard.
-
Homogenize the tissue on ice until no visible particles remain.
-
-
Alkalinization:
-
Add 1M NaOH to the homogenate to adjust the pH to >9.5. Vortex briefly.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of MTBE to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to separate the phases.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for analysis (e.g., by LC-MS/MS).
-
Data Presentation
| Analyte(s) | Matrix | Extraction Method | Recovery (%) | Reference |
| Amitriptyline & Nortriptyline | Rat Brain Tissue | LLE | 90 ± 3.4 | |
| Amitriptyline & Nortriptyline | Human Breast Milk | SPE (C18) | 92 (Amitriptyline)89 (Nortriptyline) | |
| Amitriptyline & Nortriptyline | Water & Plasma | DLLME | 54.76 - 74.02 | |
| Amitriptyline & Nortriptyline | Human Plasma | LLE (MTBE) | >85 | |
| Tricyclic Antidepressants | Human Plasma | LLLME-DLLME | 79 - 98 |
Visualizations
Experimental Workflow for LLE of Amitriptyline N-oxide
Caption: Liquid-Liquid Extraction (LLE) workflow for Amitriptyline N-oxide from tissue.
Key Considerations for Optimizing Extraction
Caption: Key factors influencing the extraction recovery of Amitriptyline N-oxide.
References
- 1. The stability of amitriptyline N-oxide and clozapine N-oxide on treated and untreated dry blood spot cards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validated LC-MS (ESI) assay for the simultaneous determination of amitriptyline and its metabolite nortriptyline in rat plasma: application to a pharmacokinetic comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A liquid chromatographic method for quantitating amitriptyline in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bioanalysis of Amitriptyline and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the bioanalysis of amitriptyline and its metabolites, including amitriptyline oxide.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the LC-MS/MS analysis of amitriptyline and its metabolites in biological matrices.
| Issue/Observation | Potential Cause | Recommended Action |
| Poor Reproducibility & Inaccurate Quantification | Matrix Effects: Co-eluting endogenous components (e.g., phospholipids, salts) are suppressing or enhancing the ionization of the analyte and/or internal standard.[1] | 1. Assess Matrix Effect: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. Quantify the effect using the post-extraction spike method to calculate the Matrix Factor (MF). 2. Optimize Sample Preparation: Switch to a more rigorous sample cleanup method. If using Protein Precipitation (PPT), consider Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to more effectively remove interfering components.[2][3] 3. Chromatographic Optimization: Adjust the LC gradient, mobile phase composition, or change the analytical column to achieve better separation between the analytes and the interfering matrix components. 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., amitriptyline-d3) co-elutes with the analyte and experiences similar matrix effects, providing better compensation and more accurate quantification. |
| Low Analyte Signal or Peak Area (Ion Suppression) | Co-elution with Phospholipids: In plasma or serum, phospholipids are a major cause of ion suppression, particularly when using ESI. They often elute in the middle of the chromatographic run. | 1. Improve Phospholipid Removal: Employ specialized SPE cartridges designed for phospholipid removal or optimize your LLE procedure. 2. Modify Chromatography: Use a UPLC/UHPLC system for higher resolution, which can better separate analytes from the phospholipid-rich regions of the chromatogram. A longer gradient or a different stationary phase can also help. 3. Check Ionization Source: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your instrumentation allows, test APCI to see if it mitigates suppression. |
| High Analyte Signal or Peak Area (Ion Enhancement) | Co-elution with Enhancing Components: Certain matrix components can enhance the ionization efficiency of the analyte. | 1. Identify the Source: Use the post-column infusion technique to pinpoint the retention time of the interfering components. 2. Improve Chromatographic Separation: As with ion suppression, modify the LC method to separate the analyte from the components causing enhancement. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of the interfering components and minimize the enhancement effect. |
| Inconsistent Internal Standard (IS) Response | Differential Matrix Effects: The IS and the analyte are experiencing different levels of ion suppression or enhancement. This is common when using a structural analog IS instead of a SIL-IS. | 1. Switch to a SIL-IS: This is the most effective solution. A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it is affected by the matrix in the same way. 2. Re-evaluate IS Choice: If a SIL-IS is not available, ensure your analog IS co-elutes as closely as possible with the analyte. |
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in the context of Amitriptyline bioanalysis?
A1: A matrix effect is the alteration of the ionization efficiency of an analyte (like amitriptyline or its oxide metabolite) by co-eluting, undetected components present in the biological sample matrix (e.g., plasma, urine). This interference can lead to either a decreased (ion suppression) or increased (ion enhancement) signal response, which compromises the accuracy and reproducibility of quantification.
Q2: What are the primary causes of matrix effects in plasma-based assays for tricyclic antidepressants?
A2: In plasma and serum samples, the most common culprits are phospholipids from cell membranes. Other endogenous components like salts, proteins, and metabolites, or exogenous substances like anticoagulants, can also interfere with the ionization process in the mass spectrometer's source.
Q3: How can I qualitatively assess if I have a matrix effect?
A3: The post-column infusion experiment is a standard qualitative method. It helps visualize the regions in your chromatogram where ion suppression or enhancement occurs.
-
Process: A standard solution of your analyte is continuously infused into the mass spectrometer after the analytical column. Simultaneously, an extracted blank matrix sample is injected.
-
Interpretation: A stable baseline signal is generated by the infused analyte. If this signal drops or rises at certain retention times, it indicates that components eluting from the column at those times are causing ion suppression or enhancement, respectively.
Q4: How do I quantitatively measure the matrix effect?
A4: The matrix effect is quantified by calculating the Matrix Factor (MF) using a post-extraction spiking method. This approach is recommended by regulatory agencies.
-
Method: The peak response of an analyte spiked into an extracted blank matrix (Set B) is compared to the response of the analyte in a neat (clean) solvent (Set A) at the same concentration.
-
Calculation: Matrix Factor (MF) = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])
-
Interpretation:
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect. The coefficient of variation (CV%) of the MF across different lots of matrix should be <15%.
-
Q5: Can a Stable Isotope-Labeled Internal Standard (SIL-IS) completely solve the problem of matrix effects?
A5: Using a SIL-IS is the most effective strategy to compensate for matrix effects, but it doesn't eliminate them. The SIL-IS co-elutes with the analyte and is affected by ion suppression or enhancement in a nearly identical way. Therefore, the ratio of the analyte to the IS response remains consistent, leading to accurate quantification. However, significant ion suppression can still reduce the overall signal intensity, potentially affecting the sensitivity and the lower limit of quantification (LLOQ) of the assay.
Data on Sample Preparation and Matrix Effects
The choice of sample preparation method is critical for minimizing matrix effects. The following tables summarize typical recovery and matrix effect data for amitriptyline and its metabolites from various studies.
Table 1: Comparison of Recovery Data for Different Extraction Methods
| Analyte | Extraction Method | Matrix | Average Recovery (%) | Reference |
| Amitriptyline | Solid-Phase Extraction (SPE) | Human Plasma | 85.3 | |
| Nortriptyline | Solid-Phase Extraction (SPE) | Human Plasma | 88.4 | |
| Amitriptyline & Metabolites | Solid-Phase Extraction (SPE) | Human Urine | >92 | |
| Amitriptyline & Metabolites | Liquid-Liquid Extraction (LLE) | Human Plasma | >87 | |
| Amitriptyline | Protein Precipitation (PPT) | Human Plasma | Not specified, but method was successful |
Table 2: Matrix Effect Data from a Validated UPLC-MS/MS Method
| Analyte | Matrix | Method | Matrix Effect (%) | Conclusion | Reference |
| Amitriptyline & Metabolites | Human Urine | SPE & UPLC-MS/MS | <10 | Low matrix effects observed | |
| Amitriptyline | Human Plasma | PPT & LC-MS/MS | Not specified | No significant matrix effect observed with SIL-IS | |
| Nortriptyline | Human Plasma | LLE & LC-MS/MS | Not specified | Method validated per FDA guidelines |
Detailed Experimental Protocols
Protocol 1: Qualitative Assessment via Post-Column Infusion
Objective: To identify the retention time windows where matrix components cause ion suppression or enhancement.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-junction
-
Standard solution of Amitriptyline oxide (e.g., 100 ng/mL in mobile phase)
-
Extracted blank biological matrix (e.g., plasma, urine)
-
Neat solvent (e.g., mobile phase)
Procedure:
-
System Setup: Connect the LC outlet to one inlet of the tee-junction. Connect the syringe pump containing the analyte solution to the other inlet. Connect the outlet of the tee-junction to the MS ion source.
-
Analyte Infusion: Begin infusing the Amitriptyline oxide standard solution at a constant, low flow rate (e.g., 10 µL/min) to obtain a stable baseline signal in the mass spectrometer.
-
Blank Injection: Inject a sample of the neat solvent onto the LC system and run your standard chromatographic gradient. Record the chromatogram; this will serve as your reference baseline.
-
Matrix Injection: Inject a sample of the extracted blank matrix onto the LC system using the same gradient.
-
Data Analysis: Overlay the chromatogram from the matrix injection with the reference baseline.
-
Ion Suppression: A negative deviation (dip) from the baseline indicates a region where co-eluting matrix components are suppressing the analyte's signal.
-
Ion Enhancement: A positive deviation (peak) from the baseline indicates a region of ion enhancement.
-
Protocol 2: Quantitative Assessment of Matrix Factor (MF)
Objective: To quantify the magnitude of the matrix effect from different sources of biological matrix.
Procedure:
-
Prepare Three Sets of Samples at low and high concentration levels (e.g., LQC and HQC):
-
Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank biological matrix samples (from at least 6 different sources/lots) through the entire sample preparation procedure. Spike the analyte and IS into the final, extracted matrix just before analysis.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before starting the sample preparation procedure. (This set is used for calculating recovery).
-
-
Analysis: Analyze all three sets of samples using the LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): MF = Mean Peak Area of Set B / Mean Peak Area of Set A
-
Recovery (RE): RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE): PE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (MF * RE) / 100
-
-
Evaluation: Assess the MF for the analyte. The CV% of the MF values obtained from the different matrix lots should be ≤15%. To account for variability, an IS-normalized MF is often calculated: IS-Normalized MF = (MF of Analyte) / (MF of IS).
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Experimental setup for post-column infusion analysis.
Caption: Workflow for calculating the Matrix Factor (MF).
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. Systematic development of an UPLC-MS/MS method for the determination of tricyclic antidepressants in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of amitriptyline and its metabolite in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the sensitivity of Amitriptylinoxide detection in complex matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the detection sensitivity of Amitriptyline Oxide in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting Amitriptyline Oxide in complex matrices like plasma or serum? A1: The main difficulties include the typically low physiological concentrations of the metabolite, significant interference from matrix components leading to ion suppression or enhancement in mass spectrometry, and the potential chemical instability of the N-oxide functional group, which can revert to its parent compound, amitriptyline, during sample handling and analysis.[1][2]
Q2: Which analytical method offers the highest sensitivity and selectivity for Amitriptyline Oxide detection? A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying Amitriptyline Oxide in biological samples.[3][4][5] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for accurate measurement even at very low concentrations, distinguishing it from structurally similar compounds.
Q3: How can the degradation of Amitriptyline N-oxide be minimized during sample collection and storage? A3: Amitriptyline N-oxide is known to be labile and can be reduced back to amitriptyline, especially under certain conditions. For instance, significant degradation has been observed on certain types of treated dried blood spot (DBS) cards. To ensure sample integrity, it is recommended to process samples promptly, store them at or below -70°C, and carefully validate the collection and storage materials to prevent ex vivo conversion.
Q4: What is the metabolic pathway of Amitriptyline, and why is it relevant for detecting the N-oxide metabolite? A4: Amitriptyline (AT) is extensively metabolized in the body. Key pathways include N-demethylation to its active metabolite nortriptyline (NT) and N-oxidation to form Amitriptyline N-oxide (AT-NO). A substantial portion of the administered Amitriptyline N-oxide can also be reduced back to the parent amitriptyline in vivo. This metabolic interplay, primarily mediated by cytochrome P450 enzymes like CYP2D6, CYP3A4, and CYP3A5, is crucial for interpreting results, as the concentrations of the parent drug and its metabolites are interconnected.
Troubleshooting Guide
Problem: Poor sensitivity or low signal intensity for Amitriptyline Oxide.
| Possible Cause | Recommended Solution |
| Inefficient Sample Extraction | The choice of sample preparation is critical for removing interferences and concentrating the analyte. Solid-Phase Extraction (SPE) often provides cleaner extracts and higher recovery compared to Liquid-Liquid Extraction (LLE) or simple Protein Precipitation (PPT). Consider newer techniques like dispersive liquid-liquid microextraction for high enrichment factors. |
| Matrix Effects | Matrix components can co-elute with Amitriptyline Oxide and suppress its ionization in the mass spectrometer. To mitigate this, improve sample cleanup using a more rigorous SPE protocol, dilute the final extract, or optimize the chromatographic separation to resolve the analyte from interfering compounds. Using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects. |
| Suboptimal LC-MS/MS Parameters | Ensure the mass spectrometer is tuned and calibrated. Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas temperatures, and flow rates) specifically for Amitriptyline Oxide. Perform infusion experiments to confirm and select the most intense and stable precursor and product ion transitions for the MRM method. |
| Analyte Degradation | As noted in the FAQs, Amitriptyline N-oxide can be unstable. If low signal persists, investigate potential degradation during the sample preparation workflow. Minimize the time samples spend at room temperature, avoid harsh pH conditions if possible, and ensure any evaporation steps are conducted at low temperatures. |
Problem: High variability and poor reproducibility in quantitative results.
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Manual extraction procedures can introduce variability. Utilize automated sample preparation systems where possible or ensure that manual steps are performed with high precision. A detailed, standardized protocol is essential for consistency. |
| Inconsistent Sample Handling | Ensure all samples, calibrators, and quality controls are treated identically from collection through to analysis. This includes thawing time and temperature, vortexing duration, and storage conditions. |
| Instrumental Carryover | High concentrations of amitriptyline or other tricyclic antidepressants can lead to carryover in the injection system. This can be addressed by implementing a robust needle and injector wash protocol, using multiple injections of blank solvent between samples. |
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Tricyclic Antidepressants
| Technique | Matrix | Analyte(s) | Recovery % | LLOQ / LOD (ng/mL) | Reference |
| Automated SPE | Serum | Amitriptyline, Nortriptyline | 72-97% | 5 (LOD) | |
| Manual LLE | Serum | Amitriptyline, Nortriptyline | 20-44% | 10 (LOD) | |
| Protein Precipitation | Plasma | 15 Tricyclic Antidepressants | Not Specified | <10% bias at LLOQ | |
| LLE-LLE Microextraction | Plasma | Amitriptyline, Imipramine | 79-98% | 3-10 (LLOQ) | |
| SPE | Breast Milk | Amitriptyline, Nortriptyline | 89-92% | 1.9 (LOD) |
Table 2: Examples of LC-MS/MS Method Parameters and Sensitivities
| Analyte(s) | Column | Mobile Phase Example | LLOQ (ng/mL) | Reference |
| Amitriptyline, Nortriptyline, Hydroxy-metabolites | ACE C-18 | Not specified, 6 min run time | 0.5 | |
| Amitriptyline, Nortriptyline | XB-C4 | 10mM Ammonium Acetate (0.6‰ Formic Acid)-Acetonitrile (60:40) | 10 | |
| Amitriptyline, Nortriptyline, Desipramine, Imipramine | Synergi Hydro-RP | Not specified | 1 | |
| Amitriptyline, Nortriptyline | Sunfire C18 | Acetonitrile and Ammonium Formate (pH 3; 2mM) | Not specified |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is a general procedure for extracting tricyclic antidepressants and their metabolites. Optimization is recommended.
-
Column Conditioning: Condition an ISOLUTE® HCX Cation Exchange SPE column (130 mg/3 mL) with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the column to dry.
-
Sample Pre-treatment: To 1 mL of plasma, add a suitable internal standard. Dilute the sample with 2 mL of a phosphate buffer (e.g., 0.1 M, pH 6.0). Vortex to mix.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE column at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the column with 1 mL of the phosphate buffer, followed by 1 mL of methanol to remove interfering substances. Dry the column thoroughly under vacuum or nitrogen for 5-10 minutes.
-
Elution: Elute the analytes with 1-2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT) from Human Plasma
This is a rapid extraction method suitable for high-throughput analysis.
-
Sample Preparation: Aliquot 50 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Precipitation: Add 150 µL of cold acetonitrile containing the internal standard.
-
Mixing: Vortex the mixture vigorously for 1-3 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 g) for 5-10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a clean tube or well plate.
-
Dilution & Analysis: Dilute the supernatant with water or mobile phase (e.g., add 450 µL of water) to reduce the organic content before injection into the LC-MS/MS system.
Visualizations
References
- 1. What is matrix effect and how is it quantified? [sciex.com]
- 2. The stability of amitriptyline N-oxide and clozapine N-oxide on treated and untreated dry blood spot cards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
Navigating the Synthesis and Purification of Amitriptylinoxide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to address the common challenges encountered during the synthesis and purification of Amitriptylinoxide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions to specific issues that may arise during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
A1: The primary challenges in synthesizing this compound, the N-oxide of Amitriptyline, revolve around controlling the oxidation reaction to prevent side product formation and ensuring the stability of the final product. Key difficulties include:
-
Over-oxidation: The tertiary amine of amitriptyline is susceptible to oxidation, but harsh conditions can lead to the formation of undesired byproducts.
-
Incomplete Reaction: Achieving full conversion of amitriptyline to its N-oxide can be challenging, leading to purification difficulties.
-
Byproduct Formation: Besides unreacted starting material, other impurities can arise from the degradation of either the starting material or the product.[1]
-
Product Instability: this compound can be sensitive to heat and light, potentially degrading during the reaction workup and purification stages.
Q2: Which oxidizing agents are typically used for the N-oxidation of Amitriptyline?
A2: Common oxidizing agents for the conversion of tertiary amines to N-oxides include:
-
Hydrogen Peroxide (H₂O₂): A readily available and relatively clean oxidant. A patented process describes the reaction of amitriptyline with a 25-85% hydrogen peroxide solution at 30-95°C for a duration of 20 minutes to 4 hours.
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used and effective reagent for N-oxidation reactions in organic synthesis.
Q3: How can I monitor the progress of the N-oxidation reaction?
A3: Reaction progress can be effectively monitored using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the consumption of the amitriptyline starting material and the formation of the more polar this compound product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion rate and the formation of any impurities. A reversed-phase HPLC method can be used to separate amitriptyline from this compound.[2]
Q4: What are the key considerations for the purification of this compound?
A4: The purification of this compound primarily focuses on removing unreacted amitriptyline and any byproducts. The main challenges are:
-
Separation from Starting Material: Due to structural similarities, separating this compound from unreacted amitriptyline can be challenging.
-
Product Degradation: The purification process should be conducted under mild conditions to prevent the degradation of the N-oxide.
-
Residual Solvent Removal: Ensuring the final product is free of residual solvents used during purification is crucial.
Troubleshooting Guides
Synthesis of this compound
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | 1. Incomplete reaction. | - Increase reaction time or temperature within the recommended range. - Use a slight excess of the oxidizing agent. - Ensure adequate mixing of the reaction mixture. |
| 2. Degradation of the product during the reaction. | - Perform the reaction at a lower temperature for a longer duration. - Protect the reaction mixture from light. | |
| Presence of Multiple Byproducts | 1. Over-oxidation of amitriptyline. | - Use a milder oxidizing agent or a stoichiometric amount. - Carefully control the reaction temperature and time. |
| 2. Degradation of starting material or product. | - Ensure the purity of the starting amitriptyline. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[1] | |
| Reaction Not Progressing | 1. Inactive oxidizing agent. | - Use a fresh batch of the oxidizing agent. - For H₂O₂, check its concentration. |
| 2. Incorrect reaction conditions. | - Verify the reaction temperature and solvent. - Ensure the pH of the reaction mixture is appropriate for the chosen oxidant. |
Purification of this compound
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Co-elution of Amitriptyline and this compound in Chromatography | 1. Inadequate separation on the chosen stationary phase. | - Optimize the mobile phase composition. A gradient elution may be necessary. - Consider a different stationary phase (e.g., silica gel with a polar modifier, or a different type of reversed-phase column). |
| Low Recovery After Purification | 1. Adsorption of the product onto the stationary phase. | - Add a small amount of a modifier like triethylamine to the mobile phase to reduce tailing and improve recovery from silica gel. |
| 2. Degradation of the product during purification. | - Avoid excessive heat during solvent evaporation. - Use purification methods that minimize exposure to harsh conditions (e.g., flash chromatography over preparative HPLC if the product is unstable). | |
| Difficulty in Crystallization | 1. Presence of impurities inhibiting crystal formation. | - Further purify the material using chromatography before attempting crystallization. - Perform a thorough screening of different solvent systems. |
| 2. Inappropriate solvent system. | - Try a combination of a good solvent and a poor solvent (anti-solvent) to induce crystallization. - Use techniques like slow evaporation or cooling to promote crystal growth. |
Experimental Protocols
Synthesis of this compound via Hydrogen Peroxide Oxidation
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Amitriptyline hydrochloride
-
Hydrogen peroxide (30% w/w)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Dissolve Amitriptyline hydrochloride in deionized water.
-
Neutralize the solution by adding sodium bicarbonate until effervescence ceases.
-
Extract the free base of amitriptyline into dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dissolve the resulting amitriptyline free base in a suitable solvent like acetone.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide to the solution while stirring at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, the reaction mixture can be worked up by quenching any excess peroxide and extracting the product.
Purification by Flash Chromatography
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Load the sample onto the column.
-
Elute the column with a gradient of methanol in dichloromethane. A typical gradient could be from 0% to 10% methanol. To minimize tailing and improve the separation, 0.1% triethylamine can be added to the mobile phase.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
Data Presentation
Table 1: Typical HPLC Parameters for Analysis of Amitriptyline and this compound
| Parameter | Value |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Formic acid in Water |
| Gradient | 30% to 70% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Approx.) | Amitriptyline: ~8.5 min |
| This compound: ~6.2 min[1] |
Mandatory Visualization
Caption: A simplified workflow for the synthesis of this compound from Amitriptyline HCl.
Caption: A logical flowchart for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Amitriptyline Oxide and Immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with amitriptyline oxide cross-reactivity in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is amitriptyline oxide and why is it a concern in immunoassays for amitriptyline?
Amitriptyline oxide is a major metabolite of the tricyclic antidepressant drug, amitriptyline. Due to its structural similarity to the parent drug, amitriptyline oxide can be recognized by the antibodies used in immunoassays designed to detect amitriptyline. This is known as cross-reactivity and can lead to inaccurate quantification of amitriptyline, potentially causing falsely elevated results.
Q2: How significant is the cross-reactivity of amitriptyline oxide in common immunoassays?
The degree of cross-reactivity can vary significantly depending on the specific immunoassay platform and the antibody used. It is crucial to consult the manufacturer's package insert for the specific assay you are using to understand its cross-reactivity profile.
Quantitative Cross-Reactivity Data
| Immunoassay Platform | Compound | % Cross-Reactivity |
| Fluorescent Polarization Immunoassay (FPIA) | Amitriptylinoxide | 73-85% |
Note: This table is not exhaustive and represents data from a specific study. Cross-reactivity can differ between various commercial kits.
Troubleshooting Guide
Problem: My immunoassay results for amitriptyline are unexpectedly high and I suspect interference from amitriptyline oxide.
Here are steps to troubleshoot and mitigate cross-reactivity from amitriptyline oxide:
Step 1: Confirm the Potential for Cross-Reactivity
-
Review Assay Specificity: Carefully examine the package insert or technical data sheet for your immunoassay kit. Look for a cross-reactivity table that lists the percentage of cross-reactivity for related compounds, including amitriptyline oxide and other metabolites like nortriptyline.
-
Literature Search: Conduct a literature search for studies that have evaluated the specificity of the immunoassay you are using.
Step 2: Implement Sample Pre-treatment to Remove Interferents
If cross-reactivity with amitriptyline oxide is suspected or confirmed, pre-treating your samples to separate amitriptyline from its metabolites can be an effective strategy. The two primary methods for this are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Serum/Plasma Samples
This protocol is a general guideline and may need optimization for your specific application and SPE cartridge type.
Materials:
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Sample (Serum or Plasma)
-
Internal Standard (e.g., a structurally similar compound not present in the sample)
-
Phosphate Buffer (e.g., 100 mM, pH 6.0)
-
Methanol
-
Elution Solvent (e.g., 5% ammonium hydroxide in ethyl acetate or another suitable organic solvent mixture)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution Solvent (Immunoassay buffer)
Procedure:
-
Sample Preparation:
-
To 1 mL of serum or plasma, add a known concentration of the internal standard.
-
Add 1 mL of phosphate buffer and vortex to mix.
-
Centrifuge the sample to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by washing with 1-2 mL of methanol followed by 1-2 mL of phosphate buffer. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent (e.g., 1-2 mL of 5% methanol in water) to remove polar interferents.
-
-
Elution:
-
Elute the analyte of interest (amitriptyline) using an appropriate elution solvent. The choice of solvent will depend on the SPE sorbent and the target analyte.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the immunoassay buffer.
-
-
Analysis:
-
The reconstituted sample is now ready for analysis with the immunoassay.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Serum/Plasma Samples
This is a general protocol and may require optimization of solvents and pH for your specific needs.
Materials:
-
Sample (Serum or Plasma)
-
Internal Standard
-
Alkaline Buffer (e.g., 1 M Sodium Carbonate, pH 9-10)
-
Extraction Solvent (e.g., a mixture of hexane and isoamyl alcohol, 99:1 v/v)
-
Acidic Solution (e.g., 0.1 M HCl)
-
Centrifuge
-
Evaporation system
-
Reconstitution Solvent (Immunoassay buffer)
Procedure:
-
Sample Preparation:
-
To 1 mL of serum or plasma, add a known concentration of the internal standard.
-
Add 1 mL of alkaline buffer to adjust the pH.
-
-
Extraction:
-
Add 5 mL of the extraction solvent.
-
Vortex vigorously for 2-5 minutes to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
-
Back-Extraction (optional but recommended for cleaner samples):
-
Transfer the organic layer to a new tube.
-
Add 1-2 mL of the acidic solution and vortex. This will transfer the basic analytes (like amitriptyline) back into the aqueous phase, leaving neutral and acidic interferents in the organic phase.
-
Discard the organic layer.
-
Make the aqueous layer alkaline again with the alkaline buffer.
-
Perform a second extraction with the organic solvent.
-
-
Evaporation and Reconstitution:
-
Transfer the final organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the immunoassay buffer.
-
-
Analysis:
-
The sample is now ready for immunoassay analysis.
-
Step 3: Consider Using Blocking Agents
In some cases, interference can be due to non-specific binding of antibodies to components in the sample matrix.
-
Commercial Blockers: Various commercially available blocking agents can be added to the immunoassay buffer to reduce non-specific binding. These are often proprietary formulations containing proteins and polymers.
-
Normal Serum: Adding a small percentage of normal serum from the same species as the primary antibody (e.g., mouse serum for a mouse monoclonal antibody) to the assay buffer can sometimes block non-specific interactions.
Step 4: If the Problem Persists, Consider a Confirmatory Method
If you are unable to resolve the cross-reactivity issue, it is highly recommended to use a more specific confirmatory method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to accurately quantify amitriptyline.
Visualizing Workflows and Logic
Metabolic Pathway of Amitriptyline
Caption: Metabolic conversion of Amitriptyline.
Troubleshooting Workflow for Cross-Reactivity
Caption: Troubleshooting logic for immunoassay cross-reactivity.
Experimental Workflow for Sample Preparation
Caption: Sample preparation workflows to reduce interference.
Technical Support Center: Optimizing Amitriptylinoxide Dosage for Preclinical Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Amitriptylinoxide dosage in preclinical animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Amitriptyline?
This compound is the N-oxide metabolite of Amitriptyline, a well-known tricyclic antidepressant.[1] While both compounds share a similar primary mechanism of action, inhibiting the reuptake of serotonin and norepinephrine in the brain, this compound is reported to have a faster onset of action and a different side effect profile.[2] A significant portion of administered this compound is reduced back to Amitriptyline in the body, contributing to its overall pharmacological effect.[1][3]
Q2: What are the common preclinical animal models used to assess the antidepressant-like effects of this compound?
Standard behavioral despair models are commonly used to screen for antidepressant efficacy. These include:
-
Forced Swim Test (FST): This model assesses the immobility of a rodent when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.
-
Tail Suspension Test (TST): Similar to the FST, this test measures the immobility of a mouse when suspended by its tail. Reduced immobility suggests antidepressant activity.
-
Chronic Unpredictable Mild Stress (CUMS): This is a more translationally relevant model that exposes animals to a series of mild, unpredictable stressors over several weeks to induce a depressive-like state, often characterized by anhedonia (a loss of pleasure). Anhedonia can be measured by a decrease in the consumption of a sweetened solution.
Q3: What is a recommended starting dose for this compound in preclinical studies?
Specific dose-response data for this compound in preclinical animal models is limited in publicly available literature. However, based on the relationship between Amitriptyline and this compound, a starting point for dose-finding studies can be extrapolated from effective doses of Amitriptyline. For Amitriptyline, doses in the range of 5-20 mg/kg (intraperitoneal injection) have been shown to be effective in mice and rats in the FST and TST.[4] It is crucial to perform a dose-response study to determine the optimal dose of this compound for your specific animal model, strain, and behavioral endpoint.
Q4: How should I prepare and administer this compound for my animal studies?
This compound hydrochloride is typically dissolved in a sterile, isotonic vehicle such as 0.9% saline for injection. It is recommended to prepare solutions fresh on the day of the experiment to ensure stability. The most common routes of administration in preclinical studies are:
-
Intraperitoneal (IP) Injection: This route allows for rapid absorption.
-
Oral Gavage (PO): This route mimics the clinical route of administration for oral medications.
The volume of administration should be calculated based on the animal's body weight (e.g., 10 mL/kg for mice).
Q5: What are some potential confounding factors in behavioral studies with this compound?
Several factors can influence the outcome of your behavioral experiments:
-
Animal Strain: Different strains of mice and rats can exhibit varying baseline levels of anxiety and depression-like behaviors, as well as different metabolic rates for drugs.
-
Sex: Hormonal differences between male and female animals can affect drug metabolism and behavioral responses.
-
Housing and Environmental Conditions: Stress from improper housing, noise, or inconsistent light-dark cycles can impact behavioral outcomes.
-
Handling: The stress of handling and injection procedures can be a significant confounder. Proper acclimatization and gentle handling are essential.
-
Gut Microbiota: The composition of the gut microbiome can influence the metabolism of orally administered drugs.
II. Troubleshooting Guides
Issue 1: High variability in behavioral data between animals in the same treatment group.
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing for each animal. For IP injections, verify proper placement in the peritoneal cavity. For oral gavage, ensure the entire dose is delivered to the stomach. |
| Variable Animal Handling | Standardize handling procedures across all experimenters. Ensure all animals are habituated to the handling and injection procedures before the start of the study. |
| Environmental Stressors | Maintain a consistent and controlled environment (temperature, humidity, light cycle, noise levels). Avoid conducting experiments in noisy or high-traffic areas. |
| Genetic Variability | If using an outbred stock, consider switching to an inbred strain to reduce genetic variability in drug metabolism and behavioral responses. |
Issue 2: Lack of a significant antidepressant-like effect of this compound.
| Potential Cause | Troubleshooting Step |
| Suboptimal Dose | Conduct a dose-response study to identify the effective dose range for your specific animal model and behavioral test. The initial dose may be too low or too high (leading to sedative effects that mask antidepressant activity). |
| Inappropriate Timing of Administration | The time between drug administration and behavioral testing is critical. For acute studies, a 30-60 minute pretreatment time is common for IP injections. This should be optimized for this compound based on its pharmacokinetic profile. |
| Insufficient Statistical Power | Ensure your study is adequately powered with a sufficient number of animals per group to detect a statistically significant effect. |
| Model-Specific Insensitivity | The chosen animal model or behavioral test may not be sensitive to the antidepressant-like effects of this compound. Consider using an alternative model or behavioral paradigm. |
Issue 3: Sedative effects of this compound are interfering with behavioral readouts.
| Potential Cause | Troubleshooting Step |
| Dose is too high | Reduce the dose of this compound. High doses of tricyclic antidepressants are known to cause sedation. |
| Confounding Sedative Effects in FST/TST | A decrease in immobility in the FST or TST could be due to general motor impairment rather than a specific antidepressant effect. Always include a locomotor activity test (e.g., open field test) to assess for general motor effects of the drug at the doses being tested. |
III. Data Presentation
Table 1: Pharmacokinetic Parameters of Amitriptyline in Preclinical Animal Models (for reference in designing this compound studies)
| Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Reference |
| Rat | 10 mg/kg IV | - | - | - | |
| Rat | 10 mg/kg PO | - | - | - | |
| Rat | 20 mg/kg/day IP (7 days) | - | - | - | |
| Mouse | 20 mg/kg IP | - | 0.42 (brain) | 3.6 (brain) | |
| Mouse | 10 mg/kg IP (repeated) | - | - | 3.1 | |
| Dog (Greyhound) | 8.1 mg/kg PO (fed) | 30.6-127 | - | - | |
| Dog (Greyhound) | 8.1 mg/kg PO (fasted) | 22.8-64.5 | - | - |
IV. Experimental Protocols
Protocol 1: Forced Swim Test (FST) in Mice
-
Apparatus: A transparent glass or plastic cylinder (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer this compound or vehicle to the mice (e.g., 30 minutes prior to the test for IP injection).
-
Gently place each mouse individually into the cylinder of water.
-
The total duration of the test is 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing), with the mouse making only small movements to keep its head above water.
-
-
Data Analysis: Compare the mean immobility time between the treatment and control groups using an appropriate statistical test (e.g., t-test or ANOVA).
Protocol 2: Chronic Unpredictable Mild Stress (CUMS) in Rats
-
Housing: Single-house rats for the duration of the CUMS protocol.
-
Stressors: For 4-6 weeks, expose the rats to a daily regimen of mild, unpredictable stressors. Examples include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Damp bedding
-
Reversal of light/dark cycle
-
Food or water deprivation (for a limited period)
-
Social stress (e.g., pairing with another stressed animal)
-
-
Anhedonia Measurement (Sucrose Preference Test):
-
Before and after the CUMS protocol, and following treatment with this compound, assess sucrose preference.
-
Provide each rat with two pre-weighed bottles: one with plain water and one with a 1% sucrose solution.
-
After a set period (e.g., 24 hours), measure the consumption from each bottle.
-
Calculate sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100.
-
-
Data Analysis: Compare the change in sucrose preference before and after CUMS and between treatment and control groups.
V. Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for a preclinical study.
Caption: Troubleshooting decision tree for experiments.
References
- 1. The metabolic fate of amitriptyline, nortriptyline and this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single oral dose pharmacokinetics of this compound and amitriptyline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steady-state plasma levels during antidepressant therapy with amitriptyline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Resolution of Amitriptyline and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of amitriptyline and its metabolites, including amitriptylinoxide.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of amitriptyline that I should be trying to separate?
A1: The primary active metabolite of amitriptyline is nortriptyline, formed through demethylation, mainly by the CYP2C19 enzyme.[1][2][3] Both amitriptyline and nortriptyline are further metabolized via hydroxylation by the CYP2D6 enzyme to form less active metabolites like 10-hydroxyamitriptyline and 10-hydroxynortriptyline.[1][2] Therefore, a typical separation will need to resolve amitriptyline, nortriptyline, and their hydroxylated forms.
Q2: Why is achieving good resolution between amitriptyline and nortriptyline often challenging?
A2: Amitriptyline and its principal active metabolite, nortriptyline, possess very similar chemical structures, mass, and pKa values. This structural similarity leads to similar chromatographic behavior, making their separation difficult.
Q3: What type of chromatographic columns are most effective for this separation?
A3: Reversed-phase columns, particularly C8 and C18, are commonly used for the separation of amitriptyline and its metabolites. For specific applications, silica columns have also been successfully employed in normal-phase chromatography. The choice often depends on the specific metabolites being targeted and the detection method used.
Q4: How does the mobile phase pH impact the resolution?
A4: The mobile phase pH is a critical parameter. Amitriptyline has a pKa of 9.4. To achieve good retention and peak shape on reversed-phase columns, the mobile phase is typically buffered to an acidic or mid-range pH (e.g., pH 3.1 to 5.6), which ensures the analytes are in their cationic form. At high pH values, amitriptyline is unionized, which can reduce its solubility and lead to strong retention or interaction with residual silanols on the stationary phase.
Q5: What are the recommended detection methods for amitriptyline and its metabolites?
A5: UV detection is a common and accessible method, typically set around 240 nm or 254 nm. For higher sensitivity and specificity, especially for complex biological matrices, mass spectrometry (LC-MS/MS) is preferred. LC-MS/MS methods allow for the simultaneous quantification of the parent drug and multiple metabolites with high accuracy.
Troubleshooting Guide
Problem: Poor resolution between amitriptyline and nortriptyline peaks.
-
Answer:
-
Optimize Mobile Phase Composition: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol). Increasing the organic content will decrease retention times, while decreasing it will increase retention and may improve resolution. For example, one study found optimal separation with 35% acetonitrile and 65% phosphate buffer.
-
Adjust Mobile Phase pH: Fine-tuning the pH can alter the ionization state of the analytes and their interaction with the stationary phase, thereby changing selectivity. A systematic study of pH (e.g., from 3.0 to 6.0) is recommended.
-
Change Column Chemistry: If optimizing the mobile phase is insufficient, switch to a different stationary phase. If you are using a C18 column, consider a C8 or a phenyl-hexyl column to introduce different separation mechanisms (e.g., pi-pi interactions).
-
Increase Column Efficiency: Use a column with a smaller particle size (e.g., sub-2 µm) or a longer column length to increase the number of theoretical plates, which leads to sharper peaks and better resolution.
-
Problem: Significant peak tailing is observed for one or more analytes.
-
Answer:
-
Check for Silanol Interactions: Peak tailing for basic compounds like amitriptyline is often caused by secondary interactions with acidic silanol groups on the silica support. This is especially problematic at mid-range pH.
-
Use a Base-Deactivated Column: Employ a modern, end-capped, or base-deactivated column designed to minimize silanol interactions.
-
Add a Competing Base: Introduce a small amount of a basic additive, such as triethylamine (TEA) or propylamine, to the mobile phase. These additives compete with the analytes for active sites on the stationary phase, improving peak shape.
-
Lower the pH: Operating at a lower pH (e.g., <3) can suppress the ionization of silanol groups, reducing the unwanted interactions.
-
Problem: Retention times are shifting between injections.
-
Answer:
-
Ensure Thermal Stability: Use a column oven to maintain a constant column temperature. Fluctuations in ambient temperature can cause significant shifts in retention.
-
Verify Mobile Phase Stability: Ensure the mobile phase is well-mixed and that the buffer components do not precipitate over time. If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
Allow for Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. This is particularly important when changing mobile phases or after the system has been idle.
-
Problem: Low sensitivity or no peak detected for this compound.
-
Answer:
-
Assess Analyte Stability: N-oxide metabolites can be thermally labile and may degrade in the injector port or during sample processing. Minimize sample exposure to high temperatures.
-
Optimize MS Source Conditions: If using LC-MS, this compound may require different ionization conditions than the parent drug. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) specifically for the N-oxide.
-
Evaluate Sample Extraction: The polarity of this compound is significantly different from amitriptyline. The solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may need to be modified to ensure efficient recovery of this more polar metabolite.
-
Data Presentation
Table 1: Comparison of HPLC-UV Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Kinetex® C18 | HP Hypersil silica | C18 ODS |
| Column Dimensions | Not Specified | 150 x 2.1 mm, 5 µm | Not Specified |
| Mobile Phase | 35% Acetonitrile, 65% Phosphate Buffer | 94% Acetonitrile, 6% 0.1M Ammonium Acetate | 30% Acetonitrile, 70% Water with 0.5% TEA & 0.3% H₃PO₄ |
| pH | 5.6 | Not Specified | 3.1 |
| Flow Rate | Not Specified | 0.4 mL/min | Not Specified |
| Detection | UV/Visible (240 nm) | UV (240 nm) | UV (240 nm) |
| Retention Time (Amitriptyline) | 5.92 min | Not Specified | Not Specified |
| Retention Time (Nortriptyline) | 4.66 min | Not Specified | Not Specified |
Table 2: Comparison of LC-MS/MS Chromatographic Conditions
| Parameter | Method 1 | Method 2 |
| Stationary Phase | ACE C18 | Not Specified (Hydrophilic-Lipophilic Balance) |
| Column Dimensions | Not Specified | Not Specified |
| Mobile Phase | Not Specified | Not Specified |
| Extraction | Protein Precipitation | Solid-Phase Extraction (SPE) |
| Total Run Time | 6.0 min | 1.2 min |
| Detection | ESI-MS/MS (MRM) | ESI-MS/MS (MRM) |
| Lower Limit of Quantitation | 0.5 ng/mL (all analytes) | 0.370 ng/mL (Amitriptyline), 0.365 ng/mL (Nortriptyline) |
| Analytes Measured | AMI, NOR, E-OH AMI, Z-OH AMI, E-OH NOR, Z-OH NOR | Amitriptyline, Nortriptyline |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-UV Method for Amitriptyline and Nortriptyline
-
System Preparation: Use an Agilent 1260 Infinity Series II liquid chromatography system (or equivalent) with UV/visible detection.
-
Column: Kinetex® C18 LC Column.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 35% acetonitrile and 65% phosphate buffer. Adjust the final pH of the mixture to 5.6.
-
Chromatographic Conditions:
-
Set the UV detector to a wavelength of 240 nm.
-
Maintain a constant column temperature (e.g., 25°C).
-
Set a constant flow rate (e.g., 1.0 mL/min).
-
Injection volume: 10 µL.
-
-
Sample Analysis: Inject the prepared sample. Under these conditions, nortriptyline is expected to elute at approximately 4.66 minutes, and amitriptyline at 5.92 minutes.
Protocol 2: LC-MS/MS Method for Amitriptyline and Four Hydroxylated Metabolites
-
Sample Preparation (Protein Precipitation):
-
To a serum sample, add an appropriate volume of organic solvent (e.g., acetonitrile) containing deuterated internal standards (AMI-d3, NOR-d3).
-
Vortex to mix and precipitate proteins.
-
Centrifuge to pellet the precipitate.
-
Dilute the resulting supernatant before injection.
-
-
System Preparation: Use a liquid chromatography system coupled to a tandem mass spectrometer with a positive electrospray ionization (ESI) source.
-
Column: ACE C18 column.
-
Chromatographic Conditions:
-
Develop a gradient elution method capable of separating the isobaric hydroxy-metabolites.
-
The total run time is approximately 6 minutes.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Define specific precursor-to-product ion transitions for each analyte: amitriptyline (AMI), nortriptyline (NOR), E-10-hydroxyamitriptyline (E-OH AMI), Z-10-hydroxyamitriptyline (Z-OH AMI), E-10-hydroxynortriptyline (E-OH NOR), and Z-10-hydroxynortriptyline (Z-OH NOR).
-
-
Data Analysis: Quantify analyte concentrations by comparing the peak area ratios of the analytes to their respective deuterated internal standards against a calibration curve.
Mandatory Visualizations
Caption: Metabolic pathway of amitriptyline via CYP enzymes.
Caption: Logical workflow for troubleshooting poor peak resolution.
References
Technical Support Center: Method Refinement for High-Throughput Screening of Amitriptylinoxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the high-throughput screening (HTS) of Amitriptylinoxide. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to streamline your experimental workflow and enhance data quality.
Troubleshooting Guides
This section addresses specific issues that may arise during the high-throughput screening of this compound, with a focus on practical solutions.
Issue 1: High Variability Between Replicate Wells
High variability can mask genuine hits and lead to the misinterpretation of results. Common causes and solutions are outlined below:
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure all pipettes are properly calibrated. Utilize automated liquid handlers for dispensing reagents and compounds to minimize human error. Prepare master mixes for reagents to be dispensed across an entire plate to ensure uniformity.[1] |
| Reagent Instability | Prepare fresh reagents for each experiment whenever possible. If using frozen stocks, avoid repeated freeze-thaw cycles. Ensure proper storage conditions for all reagents as per the manufacturer's instructions.[1][2] |
| Compound Precipitation | Visually inspect compound plates for any signs of precipitation. If observed, consider lowering the final compound concentration or exploring alternative solvents. Ensure thorough mixing after the addition of the compound to the assay medium.[1] |
| Inconsistent Cell Plating | To ensure even cell distribution, especially for adherent cells, allow plates to sit at room temperature for a short period before incubation. This helps to avoid the "edge effect" where cells cluster at the well perimeter.[3] |
| Temperature Gradients | When moving plates between incubators and readers, allow sufficient time for them to equilibrate to the ambient temperature to avoid temperature gradients across the plate that can affect reaction kinetics. |
Issue 2: Low Signal-to-Noise Ratio (S/N) or Low Z'-Factor
A low signal-to-noise ratio or a Z'-factor below 0.5 can compromise the reliability of your screening results.
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | Perform titration experiments for all key reagents, such as substrates, enzymes, or antibodies, to determine the concentrations that yield the maximum signal window. |
| Insufficient Incubation Time | Conduct a time-course experiment to identify the optimal incubation time that provides the best signal-to-background ratio without leading to signal decay. |
| Inadequate Detection Sensitivity | Consider using a more sensitive detection reagent, for instance, a brighter luciferase substrate or a fluorescent probe with a higher quantum yield. Optimize plate reader settings, such as gain and integration time, for your specific assay. |
| High Background Signal | To minimize crosstalk between wells, use opaque-walled plates (white for luminescence, black for fluorescence). Test for autofluorescence or autoluminescence of compounds and assay components. This compound, as a tricyclic compound, may exhibit some intrinsic fluorescence, which should be characterized. |
Issue 3: Suspected Off-Target Effects or Cytotoxicity
It is crucial to differentiate between true on-target activity and non-specific effects or cytotoxicity. Amitriptyline, a related compound, is known to have a "promiscuous" binding profile, which may also be relevant for this compound.
| Potential Cause | Recommended Solution |
| Cytotoxicity | At higher concentrations, this compound may induce cell death. Include a cell viability assay (e.g., CellTiter-Glo®, resazurin) as a counter-screen to identify cytotoxic compounds. Reduce the incubation time if possible to minimize long-term toxic effects. |
| Lysosomal Trapping | As a lipophilic amine, this compound may accumulate in acidic organelles like lysosomes, which can disrupt cellular processes and interfere with fluorescent readouts. Consider using a non-fluorescent readout if possible or use dyes that are not susceptible to lysosomotropism. |
| Receptor Off-Targeting | Amitriptyline is known to antagonize muscarinic, histamine, and adrenergic receptors. To investigate potential off-target effects of this compound, use selective antagonists for these receptors in your assay. For example, co-incubate with atropine to block muscarinic receptors. |
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: While this compound is a metabolite of Amitriptyline, it is expected to share a similar mechanism of action. The primary targets are the serotonin transporter (SERT) and the norepinephrine transporter (NET). By inhibiting the reuptake of serotonin and norepinephrine, it increases the concentration of these neurotransmitters in the synaptic cleft.
Q2: How can I differentiate between on-target and off-target effects in my experiments?
A2: A robust experimental design with appropriate controls is crucial. Consider the following strategies:
-
Use of Selective Antagonists : Co-incubate your cells with this compound and a selective antagonist for a suspected off-target receptor. For example, use atropine to block muscarinic receptors or diphenhydramine for histamine H1 receptors.
-
Structure-Activity Relationship (SAR) Analysis : Test structurally related analogs of this compound with different off-target profiles to see if the observed effect correlates with the on-target activity.
-
Target Knockdown/Knockout Models : Use cell lines where the primary target (e.g., SERT or NET) has been knocked down or knocked out to verify that the compound's effect is target-dependent.
Q3: What type of assay is most suitable for a high-throughput screen of this compound?
A3: The choice of assay depends on the specific research question.
-
For direct binding : A fluorescence polarization (FP) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay could be used to measure the binding of this compound to purified SERT or NET protein.
-
For functional activity : A cell-based assay measuring the uptake of fluorescently labeled substrates for SERT or NET (e.g., using a fluorescent monoamine transporter substrate) is a common approach. An Enzyme-Linked Immunosorbent Assay (ELISA) has also been described for the detection of amitriptyline and could potentially be adapted.
-
For downstream signaling : A reporter gene assay that measures the activation of a signaling pathway downstream of the primary targets could be employed.
Q4: What are some key considerations for developing a robust HTS assay?
A4: Key considerations include:
-
Assay Miniaturization : Adapting the assay to a 384-well or 1536-well plate format to reduce reagent costs and increase throughput.
-
Automation : Utilizing robotic liquid handlers and plate readers to ensure consistency and high throughput.
-
Quality Control : Consistently monitoring assay performance using statistical parameters like the Z'-factor, signal-to-background ratio, and coefficient of variation. A Z' of >0.5 is generally considered a robust assay.
Experimental Protocols
Protocol 1: Fluorescence-Based SERT/NET Uptake Inhibition Assay
This protocol describes a cell-based assay to measure the inhibition of serotonin or norepinephrine transporter uptake by this compound.
Materials:
-
HEK293 cells stably expressing human SERT or NET
-
Fluorescent monoamine transporter substrate (e.g., ASP+)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Black, clear-bottom 384-well microplates
-
This compound and control compounds (e.g., a known SERT/NET inhibitor like fluoxetine or desipramine)
Procedure:
-
Cell Plating: Seed the SERT or NET-expressing HEK293 cells into black, clear-bottom 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere and grow for 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Compound Addition: Remove the culture medium from the cells and wash once with the assay buffer. Add the compound dilutions to the respective wells. Include wells with vehicle-only (e.g., 0.1% DMSO) as a negative control and a known inhibitor as a positive control.
-
Pre-incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Substrate Addition: Add the fluorescent monoamine transporter substrate to all wells at a final concentration optimized for the assay.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.
-
Signal Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: Determine the percent inhibition of uptake for each concentration of this compound compared to the vehicle control and calculate the IC50 value.
Protocol 2: Competitive ELISA for this compound Detection
This protocol is adapted from an ELISA for amitriptyline and can be used to quantify this compound in a competitive format.
Materials:
-
Microtiter plates coated with an this compound-protein conjugate (e.g., this compound-BSA)
-
Anti-Amitriptyline monoclonal antibody (select one that cross-reacts with this compound)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Blocking: Block the coated microtiter plates with blocking buffer for 1 hour at room temperature.
-
Washing: Wash the plates three times with wash buffer.
-
Competition Reaction: Add a mixture of the sample (containing unknown this compound) or standard, and a fixed concentration of the anti-Amitriptyline antibody to the wells. Incubate for 1 hour at 37°C.
-
Washing: Wash the plates three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 30 minutes at 37°C.
-
Washing: Wash the plates five times with wash buffer.
-
Substrate Reaction: Add the TMB substrate to each well and incubate in the dark for 15-20 minutes at room temperature.
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The signal is inversely proportional to the amount of this compound in the sample. Construct a standard curve and determine the concentration of this compound in the unknown samples.
Visual Guides
Signaling Pathway of this compound's Primary Targets
Caption: Mechanism of action of this compound at the synapse.
General HTS Workflow
Caption: A typical workflow for a high-throughput screening campaign.
Troubleshooting Logic for Low Z'-Factor
Caption: A decision tree for troubleshooting a low Z'-factor in an HTS assay.
References
Preventing the conversion of Amitriptylinoxide back to amitriptyline in samples
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of preventing the in-vitro conversion of amitriptyline N-oxide back to its parent drug, amitriptyline, in biological samples.
This guide offers practical solutions and detailed protocols to mitigate this issue and ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of amitriptyline N-oxide instability in biological samples?
A1: The conversion of amitriptyline N-oxide back to amitriptyline is primarily a reduction reaction. This can be facilitated by endogenous reducing agents present in biological matrices like blood and urine, as well as by certain experimental conditions. Factors such as the sample collection method, storage temperature, and the type of analytical methodology can significantly influence the stability of the N-oxide.
Q2: I'm observing higher than expected amitriptyline concentrations in my samples. Could this be due to N-oxide conversion?
A2: Yes, this is a strong possibility. If your study involves the administration of amitriptyline and you are measuring both the parent drug and its metabolites, an unexpected increase in amitriptyline levels, especially over time or after freeze-thaw cycles, may indicate the in-vitro reduction of amitriptyline N-oxide.
Q3: Are there specific sample collection tubes that should be avoided?
A3: While direct evidence for specific tube-related effects on amitriptyline N-oxide is limited, it is known that components from blood collection tubes, such as stoppers and gels, can leach into samples and potentially interact with analytes. It is advisable to conduct validation experiments with different tube types to assess any potential impact on the stability of your analytes.
Q4: How significant is the conversion of amitriptyline N-oxide in dried blood spot (DBS) samples?
A4: The conversion can be very significant in DBS samples. Studies have shown that the type of DBS card can have a dramatic effect on the stability of amitriptyline N-oxide. Degradation can be as high as 88% on certain types of treated DBS cards under standard drying and extraction conditions.[1] This highlights the critical need for thorough validation when using DBS for the analysis of this metabolite.
Q5: Can antioxidants be used to stabilize amitriptyline N-oxide in my samples?
A5: The use of antioxidants is a promising strategy to prevent the reduction of N-oxides. While specific protocols for amitriptyline N-oxide are not extensively documented in the literature for routine bioanalysis, the general principle is to add a stabilizing agent to the sample immediately after collection to quench the activity of reducing agents. Ascorbic acid (Vitamin C) is a commonly used antioxidant for this purpose. It is crucial to validate the chosen antioxidant and its concentration to ensure it does not interfere with the analytical method.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistently high amitriptyline concentrations across replicates. | In-vitro reduction of amitriptyline N-oxide during sample processing. | Implement a standardized and rapid sample processing workflow. Minimize the time samples spend at room temperature. Consider the addition of an antioxidant like ascorbic acid to a final concentration of 0.1-1% (w/v) immediately after sample collection. Validate the effectiveness of the antioxidant. |
| Decreasing concentrations of amitriptyline N-oxide in stored samples. | Degradation of the N-oxide during storage. | Store samples at ultra-low temperatures (-80°C) immediately after collection and processing. Avoid repeated freeze-thaw cycles. If multiple analyses are required from the same sample, prepare smaller aliquots before freezing. |
| High variability in results from dried blood spot (DBS) analysis. | Significant and variable conversion of amitriptyline N-oxide on the DBS cards. | Carefully select and validate the type of DBS card used. Untreated cards may show better stability for amitriptyline N-oxide.[1] Conduct stability studies on the chosen card type under your specific experimental conditions (drying time, extraction solvent, etc.). |
| Confirmation of N-oxide presence is difficult. | The N-oxide may be converting to the parent amine during analysis, or its concentration may be below the limit of detection. | To confirm the presence of the N-oxide, a chemical reduction step can be intentionally introduced in a parallel sample using a reagent like titanium trichloride (TiCl₃). An increase in the amitriptyline peak after treatment with TiCl₃ would confirm the initial presence of the N-oxide. |
Data Presentation
Table 1: Stability of Amitriptyline N-oxide on Dried Blood Spot (DBS) Cards
| DBS Card Type | Analyte | Degradation (% Conversion to Amitriptyline) |
| Untreated | Amitriptyline N-oxide | 22% |
| Treated | Amitriptyline N-oxide | 88% |
Data summarized from a study investigating the stability of N-oxide metabolites on different DBS cards under standard drying and extraction conditions.[1]
Experimental Protocols
Protocol 1: Sample Collection and Stabilization for Plasma/Serum Samples
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin). The choice of anticoagulant should be validated for its impact on N-oxide stability.
-
Immediate Cooling: Place the blood collection tubes on ice immediately after collection to slow down potential enzymatic and chemical reactions.
-
Antioxidant Addition (Optional but Recommended):
-
Prepare a stock solution of L-ascorbic acid (e.g., 10% w/v in water).
-
Immediately after blood collection, add the ascorbic acid stock solution to the whole blood to achieve a final concentration of 0.1-1% (w/v). Gently invert the tube to mix. The optimal concentration should be determined during method validation.
-
-
Plasma/Serum Separation: Centrifuge the blood samples at the recommended speed and temperature (e.g., 1500 x g for 15 minutes at 4°C) within 30 minutes of collection.
-
Aliquoting and Storage: Immediately transfer the resulting plasma or serum into labeled cryovials. It is recommended to create multiple smaller aliquots to avoid freeze-thaw cycles. Store the aliquots at -80°C until analysis.
Protocol 2: Extraction of Amitriptyline and Amitriptyline N-oxide from Plasma
This protocol describes a protein precipitation method, which is a common and rapid technique for sample clean-up.
-
Sample Thawing: Thaw the plasma samples on ice.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated analog of amitriptyline or a structurally similar compound) to all samples, calibration standards, and quality control samples.
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough protein precipitation.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate.
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a suitable mobile phase for your analytical method (e.g., 100 µL of 50:50 acetonitrile:water).
-
-
Analysis: Inject the reconstituted sample into the LC-MS/MS or other appropriate analytical system for quantification.
Mandatory Visualization
Caption: The in-vitro reduction of Amitriptyline N-oxide.
References
Validation & Comparative
Amitriptylinoxide vs. amitriptyline: a comparative efficacy study in vitro
A detailed analysis for researchers and drug development professionals.
This guide provides a comprehensive in vitro comparison of the efficacy of amitriptylinoxide and its parent compound, amitriptyline. Both are tricyclic antidepressants, but subtle structural differences lead to notable variations in their pharmacological profiles. This analysis is based on experimental data from published in vitro studies and is intended to inform researchers, scientists, and professionals in the field of drug development.
Comparative Efficacy Data
The primary mechanism of action for both amitriptyline and this compound involves the inhibition of serotonin (SERT) and norepinephrine (NET) transporters, leading to increased neurotransmitter availability in the synaptic cleft. However, their potency and selectivity can differ. Furthermore, their interactions with other receptors contribute to their overall pharmacological effect and side-effect profiles.
Monoamine Transporter Inhibition
| Compound | SERT Ki (nM) | NET Ki (nM) |
| Amitriptyline | 3.45[2] | 13.3[2] |
| This compound | Data not available | Data not available |
Receptor Binding Affinities
A significant distinction between the two compounds lies in their affinity for various neurotransmitter receptors. These interactions are often associated with the side effects of tricyclic antidepressants. In vitro receptor binding assays have shown that this compound generally possesses a lower affinity for several receptors compared to amitriptyline, which may contribute to its reportedly better tolerability[3].
| Receptor | Amitriptyline IC50 (µM) | This compound IC50 (µM) | Fold Difference (this compound/Amitriptyline) |
| Muscarinic Acetylcholine | 0.32[3] | 18 | ~56x lower affinity |
| α1-Adrenergic | Data not available | Data not available | This compound has ~60-fold lower affinity |
Novel Neurotrophic Activity of Amitriptyline
Recent in vitro studies have uncovered a novel mechanism of action for amitriptyline, demonstrating its ability to act as an agonist for the Tropomyosin receptor kinase A (TrkA) and TrkB receptors. This neurotrophic activity is independent of its monoamine reuptake inhibition and may contribute to its therapeutic effects. It is currently unknown whether this compound shares this property.
| Receptor | Amitriptyline Binding Constant (Kd) |
| TrkA (extracellular domain) | ~3 µM |
| TrkB (extracellular domain) | ~14 µM |
Experimental Protocols
The following are generalized methodologies for the key in vitro assays used to characterize and compare compounds like this compound and amitriptyline.
Radioligand Binding Assay
This assay is employed to determine the affinity of a compound for a specific receptor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compounds (amitriptyline and this compound) for a specific receptor.
Principle: This competitive binding assay utilizes a radiolabeled ligand that has a known high affinity for the target receptor. The test compound is introduced at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is then measured, and the concentration of the test compound that displaces 50% of the radiolabeled ligand is determined as the IC50 value.
Generalized Protocol:
-
Membrane Preparation: Membranes from cells or tissues expressing the target receptor are prepared by homogenization and centrifugation.
-
Incubation: The prepared membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value.
Neurotransmitter Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.
Objective: To determine the IC50 of the test compounds for the inhibition of serotonin or norepinephrine uptake by SERT or NET.
Principle: Cells expressing the target transporter (SERT or NET) are incubated with a radiolabeled or fluorescently tagged neurotransmitter substrate. The ability of the transporter to take up the substrate is measured in the presence of varying concentrations of the test compound. A reduction in substrate uptake indicates inhibition of the transporter.
Generalized Protocol:
-
Cell Culture: Cells stably expressing the human serotonin or norepinephrine transporter are cultured in appropriate media.
-
Assay Initiation: The cells are washed and incubated with the test compound at various concentrations.
-
Substrate Addition: A radiolabeled or fluorescently tagged substrate (e.g., [3H]5-HT for SERT) is added to initiate the uptake reaction.
-
Termination: After a defined incubation period, the uptake is terminated, often by rapid washing with ice-cold buffer to remove the extracellular substrate.
-
Detection: The amount of substrate taken up by the cells is quantified by scintillation counting (for radiolabeled substrates) or fluorescence measurement.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the data are plotted to determine the IC50 value.
Signaling Pathways
The binding of amitriptyline and this compound to their molecular targets initiates downstream signaling cascades that ultimately produce their therapeutic and adverse effects.
Monoamine Transporter Inhibition Signaling
The primary therapeutic action of both compounds is believed to result from the inhibition of SERT and NET. This leads to an increased concentration of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.
Caption: Monoamine Transporter Inhibition by Amitriptyline/Amitriptylinoxide.
TrkA and TrkB Agonist Signaling of Amitriptyline
Amitriptyline's direct binding to TrkA and TrkB receptors initiates neurotrophic signaling cascades, which are distinct from its effects on monoamine transporters. This pathway may contribute to its therapeutic efficacy in neurodegenerative conditions and neuropathic pain.
Caption: Amitriptyline's Neurotrophic Signaling via TrkA/TrkB Receptors.
Conclusion
In vitro evidence suggests that while this compound shares the primary mechanism of serotonin and norepinephrine reuptake inhibition with amitriptyline, it exhibits a more favorable side-effect profile due to its significantly lower affinity for muscarinic and adrenergic receptors. A key differentiator is the recently discovered neurotrophic activity of amitriptyline through TrkA and TrkB agonism, a property not yet investigated for this compound. Further research is warranted to fully elucidate the comparative efficacy of this compound, particularly its potency at SERT and NET, and to explore its potential for neurotrophic effects. This will provide a more complete understanding of its therapeutic potential and advantages over its parent compound.
References
Comparative analysis of Amitriptylinoxide and nortriptyline in receptor binding assays
Comparative Receptor Binding Analysis: Amitriptylinoxide vs. Nortriptyline
A comprehensive examination of the receptor binding profiles of this compound and nortriptyline reveals distinct pharmacological characteristics that underpin their therapeutic effects and side-effect profiles. This guide provides a detailed comparison of their binding affinities at various neurotransmitter receptors, supported by experimental data and methodologies.
Introduction
This compound is a metabolite of amitriptyline, a widely used tricyclic antidepressant (TCA). Nortriptyline is another active metabolite of amitriptyline and is also prescribed as an antidepressant. Both compounds exert their therapeutic effects primarily by modulating the levels of neurotransmitters, such as norepinephrine and serotonin, in the synaptic cleft.[1][2] Their interaction with various receptors, however, dictates the breadth of their pharmacological action and potential for adverse effects.
Receptor Binding Affinity Profile
The following table summarizes the in vitro receptor binding affinities (usually represented as IC50 or Ki values, where a smaller value indicates higher affinity) of this compound and nortriptyline for key neurotransmitter receptors and transporters.
| Receptor/Transporter | This compound (IC50/Ki, nM) | Nortriptyline (IC50/Ki, nM) | References |
| Norepinephrine Transporter (NET) | Less potent than Nortriptyline | 4.37 (Ki) | [3][4] |
| Serotonin Transporter (SERT) | Weaker than Nortriptyline | 18 (Ki) | [3] |
| Muscarinic Acetylcholine Receptors | 18,000 (IC50) | Potent antagonist | |
| α1-Adrenergic Receptors | ~60-fold less potent than amitriptyline | Potent antagonist | |
| Histamine H1 Receptors | Weaker affinity | Potent antagonist | |
| Dopamine Transporter (DAT) | Not a primary target | 1,140 (Ki) |
Key Findings from Receptor Binding Data:
-
Norepinephrine and Serotonin Transporters: Nortriptyline is a potent inhibitor of both norepinephrine and serotonin reuptake, with a preference for the norepinephrine transporter. This compound's affinity for these transporters is generally weaker.
-
Anticholinergic Activity: this compound exhibits significantly weaker affinity for muscarinic acetylcholine receptors compared to other tricyclic compounds. For instance, its IC50 value for inhibiting acetylcholine receptor binding is 18 µmol/l, whereas for amitriptyline it is 0.32 µmol/l. Nortriptyline, in contrast, is known to have significant anticholinergic activity.
-
Adrenergic and Histaminergic Activity: this compound also shows a markedly lower affinity for alpha-adrenergic receptors, being about 60-fold less potent than amitriptyline. Nortriptyline, on the other hand, is a potent antagonist at both α1-adrenergic and histamine H1 receptors, which contributes to side effects like orthostatic hypotension and sedation.
-
Dopamine Transporter: While not a primary target for either compound, one study noted that nortriptyline had the highest affinity for the dopamine transporter among the tricyclic antidepressants tested, although this was still significantly lower than its affinity for NET and SERT.
The weaker affinity of this compound for various receptors may account for its reduced side-effect profile while maintaining antidepressant properties, potentially by stabilizing amitriptyline levels in the brain.
Experimental Protocols
The data presented above is typically generated using radioligand receptor binding assays. Below is a generalized protocol for such an experiment.
Protocol: Radioligand Receptor Binding Assay
1. Objective: To determine the binding affinity of test compounds (this compound and nortriptyline) for a specific receptor by measuring the displacement of a radiolabeled ligand.
2. Materials:
-
Receptor Source: Homogenates of specific brain regions (e.g., cortex, hippocampus) or cell lines expressing the receptor of interest.
-
Radioligand: A specific ligand for the target receptor that is labeled with a radioisotope (e.g., [3H]prazosin for α1-adrenergic receptors, [3H]QNB for muscarinic receptors).
-
Test Compounds: this compound and nortriptyline of known concentrations.
-
Assay Buffer: A buffer solution appropriate for maintaining the integrity of the receptor and ligands (e.g., Tris-HCl).
-
Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
-
Scintillation Fluid: To facilitate the detection of radioactivity.
3. Procedure:
-
Tissue/Cell Preparation: The receptor-containing tissue is homogenized in an appropriate buffer and centrifuged to obtain a membrane preparation. The protein concentration of the membrane suspension is determined.
-
Assay Setup: The assay is typically performed in microplates. Each well contains the membrane preparation, the radioligand at a fixed concentration (usually at or below its Kd value), and varying concentrations of the test compound (or a known displacing agent for determining non-specific binding).
-
Incubation: The mixture is incubated for a specific period at a defined temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Unbound Ligand: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measurement of Radioactivity: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
4. Data Analysis:
-
The data is analyzed using non-linear regression to generate a competition curve, plotting the percentage of specific binding against the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value (the inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the primary mechanism of action of these antidepressants and the general workflow of a receptor binding assay.
Caption: Inhibition of Norepinephrine Reuptake by Nortriptyline.
Caption: General Workflow of a Radioligand Receptor Binding Assay.
Caption: Logical Comparison of Receptor Affinities.
References
A Comparative Guide to HPLC and GC Methods for the Analysis of Amitriptylinoxide
In the realm of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Amitriptylinoxide, a primary metabolite of the tricyclic antidepressant amitriptyline, is a crucial analyte in clinical and forensic toxicology, as well as in pharmaceutical quality control. The two most prominent chromatographic techniques for its analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides an objective comparison of these methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable technique for their analytical needs.
Both HPLC and GC are powerful separation techniques, but they operate on different principles, making them suitable for different types of analytes and applications.[1] HPLC is a versatile technique that separates components from a mixture by passing a liquid mobile phase through a column with a solid stationary phase.[1] It is particularly well-suited for non-volatile and thermally labile compounds like this compound.[1] In contrast, GC is ideal for volatile and thermally stable compounds that can be easily vaporized without decomposition.[1]
Experimental Protocols
The following sections detail typical experimental protocols for the analysis of this compound using both RP-HPLC and GC methods. These protocols are synthesized from various validated methods reported in the scientific literature.
High-Performance Liquid Chromatography (HPLC) Protocol
A common approach for this compound analysis is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[2]
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is typically employed in an isocratic or gradient elution mode. For example, a mobile phase consisting of a mixture of pH 7.5 phosphate buffer and methanol can be used. Another example is a mobile phase of Ortho phosphoric Acid and Methanol in a 50:50 v/v ratio.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is often maintained at a constant temperature, for instance, 40°C.
-
Detection: UV detection is commonly performed at a wavelength where this compound exhibits significant absorbance, such as 230 nm, 240 nm, or 253 nm.
-
Sample Preparation: For tablet dosage forms, a representative number of tablets are powdered, and a portion equivalent to a specific amount of the active ingredient is accurately weighed and dissolved in a suitable solvent, often the mobile phase. The solution is then sonicated, diluted to a known volume, and filtered through a 0.45 µm membrane filter before injection. For biological samples like plasma, a liquid-liquid extraction or solid-phase extraction is typically required to isolate the analyte from the matrix.
Gas Chromatography (GC) Protocol
Gas Chromatography, often coupled with a mass spectrometer (GC-MS), provides high sensitivity and selectivity for the analysis of this compound, especially in biological matrices.
-
Instrumentation: A GC system equipped with a split/splitless injector, a capillary column, a temperature-programmable oven, and a detector, such as a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS).
-
Column: A fused silica capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS), is commonly used.
-
Carrier Gas: An inert gas like helium or nitrogen is used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A temperature program is employed to ensure the separation of the analyte from other components. This typically involves an initial temperature hold, followed by a ramp to a final temperature, which is then held for a certain duration.
-
Injector and Detector Temperature: The injector and detector are maintained at high temperatures to ensure the vaporization of the sample and prevent condensation.
-
Derivatization: Due to the polar nature of this compound, a derivatization step is often necessary to increase its volatility and thermal stability. This can be achieved by reacting the analyte with a derivatizing agent such as trifluoroacetic anhydride.
-
Sample Preparation: Similar to HPLC, sample preparation for GC analysis of pharmaceutical formulations involves dissolution and dilution. For biological samples, a liquid-liquid extraction is a common procedure where the sample is first made alkaline, and then the analyte is extracted into an organic solvent like hexane/isoamyl alcohol. The solvent is then evaporated, and the residue is reconstituted in a small volume of a suitable solvent before injection.
Performance Data Comparison
The choice between HPLC and GC often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes typical performance characteristics of validated HPLC and GC methods for this compound analysis.
| Performance Parameter | HPLC | GC |
| Linearity Range | 0.05 - 1.6 µg/mL | 0.05 - 3.0 µg/mL |
| Limit of Detection (LOD) | 0.0250 µg/mL | As low as 5 µg/L (0.005 µg/mL) |
| Limit of Quantification (LOQ) | 0.0759 µg/mL | 0.2 - 5 ng/mL (0.0002 - 0.005 µg/mL) |
| Precision (%RSD) | < 2% | Within-day: 4.6%, Day-to-day: 8.6% |
| Accuracy (% Recovery) | 98 - 102% | Typically within ±15% of the nominal concentration |
| Sample Throughput | Generally lower due to longer run times | Can be faster for simple mixtures |
| Derivatization | Not typically required | Often necessary |
| Instrumentation Cost | Generally lower than GC-MS | Can be higher, especially with an MS detector |
Key Considerations for Method Selection
-
Nature of the Analyte: this compound is a non-volatile compound, making HPLC a more direct analytical approach that does not require derivatization.
-
Sensitivity Requirements: For trace-level analysis, particularly in biological matrices, the high sensitivity of GC-MS may be advantageous.
-
Sample Matrix: For cleaner samples like pharmaceutical dosage forms, HPLC is often sufficient and simpler to implement. For complex biological matrices like plasma or urine, the selectivity of GC-MS can be beneficial in reducing interferences.
-
Throughput and Cost: HPLC systems are often more cost-effective and can be highly automated. However, GC methods can sometimes offer faster analysis times.
Visualizing the Analytical Workflow
To better understand the practical application of these methods, the following diagrams illustrate the typical experimental workflows and a decision-making process for method selection.
References
Head-to-head comparison of different tricyclic antidepressants in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the preclinical profiles of various tricyclic antidepressants (TCAs). By summarizing quantitative data on receptor binding affinities and behavioral outcomes in established animal models, this document serves as a valuable resource for understanding the nuanced pharmacological differences within this class of drugs. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and drug development efforts.
Pharmacological Profile: A Quantitative Comparison of Receptor Binding Affinities
The therapeutic effects and side-effect profiles of tricyclic antidepressants are largely dictated by their binding affinities for various neurotransmitter transporters and receptors. The inhibitory constant (Ki), a measure of binding affinity, is a critical parameter in preclinical assessment. A lower Ki value signifies a higher binding affinity. The following table summarizes the Ki values (in nM) for several common TCAs across key molecular targets.
| Drug | SERT (Ki, nM) | NET (Ki, nM) | Muscarinic M1 (Ki, nM) | Histamine H1 (Ki, nM) | α1-Adrenergic (Ki, nM) |
| Tertiary Amines | |||||
| Imipramine | 0.7 - 4.6[1] | 1.8 - 37[1] | 91[1] | 11[1] | 67[1] |
| Amitriptyline | 4.3 - 15 | 35 - 100 | 1.1 - 22 | 0.9 - 1.1 | 10 - 28 |
| Clomipramine | ~0.14 | ~54 | - | - | - |
| Doxepin | - | - | - | Potent and selective antagonist | - |
| Secondary Amines | |||||
| Desipramine | 22 - 180 | 0.3 - 8.6 | Significantly less affinity than other TCAs | - | - |
| Nortriptyline | - | ~10:1 (NA/5HT ratio) | - | - | - |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here are compiled from multiple sources to provide a comparative overview.
Behavioral Efficacy in Preclinical Models of Depression
The antidepressant potential of TCAs is commonly evaluated in rodent models that assess behavioral despair, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). In these models, a reduction in immobility time is indicative of an antidepressant-like effect.
Forced Swim Test (FST)
The FST is a widely used preclinical model to screen for potential antidepressant drugs. The test involves placing a rodent in an inescapable cylinder of water and measuring the time it remains immobile.
A study comparing the effects of imipramine and fluoxetine in Swiss mice found that oral treatment with 15 mg/kg of imipramine significantly decreased immobility time and increased movement time in both male and female mice during the proestrus phase. Another study in male rats demonstrated a significant, dose-dependent decrease in immobility duration with imipramine treatment. In male C57BL/6J mice, desipramine at a dose of 3.2 mg/kg decreased the duration of immobility, while a higher dose of 32 mg/kg increased the latency to the first bout of immobility.
Tail Suspension Test (TST)
The TST is another common behavioral paradigm used to screen for antidepressant activity. In this test, a mouse is suspended by its tail, and the duration of immobility is measured.
A comparative study in different mouse strains (Swiss, NMRI, DBA/2, and C57BL/6J Rj) investigated the effects of acute administration of imipramine and desipramine. All antidepressants studied decreased immobility time in the Swiss and C57BL/6J Rj strains. However, the NMRI and DBA/2 mice only responded to serotonin reuptake inhibitors, including the non-selective imipramine. In a study with juvenile and adolescent mice, desipramine (32 mg/kg, ip) was effective in reducing immobility time across different age groups.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes involved in the preclinical assessment of TCAs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action of tricyclic antidepressants.
Caption: Signaling pathways associated with common TCA side effects.
Caption: Experimental workflow for the Forced Swim Test.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
Objective: To determine the binding affinity of a TCA for a specific receptor or transporter.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor/transporter (e.g., SERT, NET, M1, H1, α1) are prepared from cultured cells or brain tissue homogenates through differential centrifugation.
-
Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET) at a fixed concentration and varying concentrations of the unlabeled TCA.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the TCA that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
Forced Swim Test (FST) in Rodents
Objective: To assess the antidepressant-like activity of a TCA.
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or hind paws.
Procedure:
-
Acclimation: Animals are brought to the testing room at least 1 hour before the experiment to acclimate.
-
Drug Administration: The TCA or vehicle is administered at a predetermined time before the test (e.g., 30-60 minutes for acute studies).
-
Test Session: The animal is gently placed into the water-filled cylinder for a 6-minute session.
-
Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded, typically during the last 4 minutes of the test.
-
Data Analysis: The mean immobility time for the TCA-treated group is compared to the vehicle-treated control group. A significant reduction in immobility time suggests an antidepressant-like effect.
Tail Suspension Test (TST) in Mice
Objective: To evaluate the antidepressant-like properties of a TCA.
Apparatus: A suspension bar or a ledge from which the mouse can be suspended by its tail.
Procedure:
-
Acclimation: Mice are habituated to the testing room for at least 1 hour prior to the test.
-
Drug Administration: The TCA or vehicle is administered at a specified time before the test.
-
Suspension: A piece of adhesive tape is attached to the tail of the mouse, and the mouse is suspended from the bar.
-
Test Session: The duration of the test is typically 6 minutes.
-
Behavioral Scoring: The total time the mouse remains immobile is recorded.
-
Data Analysis: The mean immobility time of the TCA-treated group is compared to that of the control group. A significant decrease in immobility is indicative of an antidepressant-like effect.
References
Inter-Laboratory Validation of an Amitriptyline N-oxide Quantification Method: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of amitriptyline and its metabolites, with a focus on Amitriptyline N-oxide. While direct inter-laboratory validation data specifically for Amitriptyline N-oxide is not extensively published, this document compiles and compares performance data from validated methods for amitriptyline and its major metabolites, offering a framework for establishing and validating a robust quantification method for Amitriptyline N-oxide in a research or clinical setting.
Comparative Analysis of Analytical Methods
The quantification of amitriptyline and its metabolites is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques. The following tables summarize the performance characteristics of these methods as reported in various studies.
Table 1: Performance Characteristics of LC-MS/MS Methods for Amitriptyline and Metabolites
| Analyte(s) | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Precision (% CV) | Accuracy (% Recovery) | Reference |
| Amitriptyline, Nortriptyline | Human Plasma | 0.370 (AMI), 0.365 (NOR) | 0.370-95.539 (AMI), 0.365-94.374 (NOR) | < 10.0 | 85.3 (AMI), 88.4 (NOR) | [1] |
| Amitriptyline, Nortriptyline, 10-OH-AMI, 10-OH-NOR | Human Serum | 0.5 | 0.5 - 400 | Not Specified | Not Specified | [2] |
| Amitriptyline, Nortriptyline | Rat Plasma | 0.1 (AMI), 0.08 (NOR) | 0.1-500 (AMI), 0.08-500 (NOR) | Intra-day: 1.5-3.7, Inter-day: 2.1-6.2 | Intra-day: -6.4-2.6, Inter-day: -12.5-3.7 | [3] |
| 18 Antidepressants (including Amitriptyline) | Whole Blood | 2.5 | 2.5 - 900 | Not Specified | Not Specified | [4] |
Table 2: Performance Characteristics of HPLC Methods for Amitriptyline and Metabolites
| Analyte(s) | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Precision (% CV) | Accuracy (%) | Reference |
| Amitriptyline-N-oxide, Amitriptyline, Nortriptyline | Serum/Plasma | 10 | Not Specified | < 10 | Not Specified | [5] |
| Amitriptyline HCl | Tablets | Not Specified | 45 - 150 µg/mL | Not Specified | 90.0 - 110.0 | |
| Amitriptyline HCl, Chlordiazepoxide | Tablets | 0.466 µg/mL (AMI) | Not Specified | < 2 | 101 |
Experimental Protocols
Below are detailed methodologies for two common analytical techniques used for the quantification of amitriptyline and its metabolites.
LC-MS/MS Method for Amitriptyline and Nortriptyline in Human Plasma
-
Sample Preparation: Solid-phase extraction (SPE) using hydrophilic-lipophilic balance cartridges. 0.2 mL of human plasma is used for extraction.
-
Chromatographic Separation:
-
Instrument: Ultra Performance Liquid Chromatography (UPLC) system.
-
Column: Not specified in detail, but a C18 column is common for such applications.
-
Mobile Phase: A suitable gradient of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).
-
Flow Rate: Not specified.
-
Run Time: 1.2 minutes.
-
-
Detection:
-
Instrument: Triple-quadrupole tandem mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
HPLC Method for Amitriptyline-N-oxide, Amitriptyline, and Nortriptyline in Serum and Plasma
-
Sample Preparation: Extraction from 2 mL of serum or plasma. The specific extraction method (e.g., liquid-liquid extraction or solid-phase extraction) is not detailed in the abstract.
-
Chromatographic Separation:
-
Instrument: High-Performance Liquid Chromatography system.
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
-
Detection:
-
Detector: UV or other suitable HPLC detector. The abstract does not specify the exact detector used.
-
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of amitriptyline and a general workflow for inter-laboratory method validation.
Caption: Metabolic pathway of amitriptyline showing key enzymes and metabolites.
Caption: General workflow for conducting an inter-laboratory method validation study.
References
- 1. Development and validation of amitriptyline and its metabolite in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
- 5. Determination of amitriptyline-N-oxide, amitriptyline and nortriptyline in serum and plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Tolerability Profile of Amitriptylinoxide Versus its Parent Compound, Amitriptyline
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the tolerability of the tricyclic antidepressant amitriptylinoxide and its parent drug, amitriptyline. This analysis is based on available clinical trial data and pharmacological profiles, offering insights into their relative safety and side-effect profiles.
This compound, a metabolite of amitriptyline, has been investigated as an antidepressant with the hypothesis that it may offer a better-tolerated alternative to its parent compound. Clinical evidence suggests that while both compounds exhibit similar therapeutic efficacy in treating depressive syndromes, this compound demonstrates a superior tolerability profile, characterized by a lower incidence and reduced severity of adverse effects, particularly those of an anticholinergic and sedative nature.
Quantitative Comparison of Adverse Effects
A key double-blind study by Tegeler et al. (1990) directly compared the two drugs and found a "significant difference in tolerability...in favour of this compound." Similarly, a study by Rapp (1978) on out-patients concluded that with this compound, "side effects were also less marked, but those of an anticholinergic and of a sedative nature."
To provide a structured comparison based on the available information and the known side-effect profile of tricyclic antidepressants, the following table summarizes the expected relative incidence of common adverse effects.
| Adverse Effect Category | Specific Symptom | This compound | Amitriptyline |
| Anticholinergic Effects | Dry Mouth | Less Frequent/Severe | More Frequent/Severe |
| Constipation | Less Frequent/Severe | More Frequent/Severe | |
| Blurred Vision | Less Frequent/Severe | More Frequent/Severe | |
| Urinary Retention | Less Frequent/Severe | More Frequent/Severe | |
| Central Nervous System Effects | Drowsiness/Sedation | Less Frequent/Severe | More Frequent/Severe |
| Dizziness | Less Frequent/Severe | More Frequent/Severe | |
| Headache | Similar Incidence | Similar Incidence | |
| Cardiovascular Effects | Orthostatic Hypotension | Less Frequent/Severe | More Frequent/Severe |
| Tachycardia | Similar Incidence | Similar Incidence | |
| Gastrointestinal Effects | Nausea | Similar Incidence | Similar Incidence |
| Other Effects | Weight Gain | Similar Incidence | Similar Incidence |
Experimental Protocols
The methodologies employed in the comparative clinical trials were rigorous, aiming to provide unbiased results.
Key Study Design: Double-Blind, Randomized Controlled Trial (Tegeler et al., 1990)
-
Objective: To compare the therapeutic efficacy and tolerability of this compound and amitriptyline in patients with endogenous or neurotic depression.
-
Study Design: A double-blind, randomized, parallel-group clinical trial.
-
Participants: 32 hospitalized patients diagnosed with endogenous or neurotic depression.
-
Intervention: Patients were randomly assigned to receive either this compound or amitriptyline for four weeks. The dosage was flexible, with a maximum of 300 mg/day for this compound and 240 mg/day for amitriptyline, adjusted based on clinical impression and tolerability.
-
Assessment of Tolerability: Tolerability was assessed using the AMDP (Association for Methodology and Documentation in Psychiatry) system, specifically scale 5 for somatic side effects, and a checklist of common antidepressant-associated adverse effects. The AMDP system is a standardized method for documenting psychopathological and somatic symptoms in psychiatry.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Amitriptyline to this compound
Amitriptyline is metabolized in the body to form several active and inactive compounds. One of the significant metabolic pathways involves the N-oxidation of amitriptyline to produce this compound.
Caption: Metabolic conversion of amitriptyline.
Experimental Workflow for a Comparative Tolerability Study
The following diagram illustrates a typical workflow for a clinical trial designed to compare the tolerability of two drug compounds.
Caption: Workflow of a comparative tolerability trial.
Validating Immunoassay Specificity for Amitriptylinoxide: A Comparative Guide
For researchers and drug development professionals, the accurate quantification of drug metabolites is critical for pharmacokinetic and toxicokinetic studies. This guide provides a comparative analysis of immunoassay-based detection of Amitriptylinoxide, focusing on the validation of its specificity. We present a detailed experimental protocol for specificity testing and compare the immunoassay's performance with that of a high-specificity alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Immunoassay for this compound: Specificity Challenges
This compound is a primary metabolite of the tricyclic antidepressant Amitriptyline. Due to their structural similarity, a key challenge for any immunoassay designed to detect this compound is the potential for cross-reactivity with the parent drug, Amitriptyline, and other structurally related compounds. Immunoassays for tricyclic antidepressants are notoriously prone to cross-reactivity with other drugs possessing a similar three-ring structure.[1][2][3] Therefore, rigorous validation of the immunoassay's specificity is paramount.
Experimental Protocol: Validating Immunoassay Specificity
The following protocol outlines a systematic approach to validating the specificity of an immunoassay for this compound.
Objective: To determine the cross-reactivity of the this compound immunoassay with structurally related compounds.
Materials:
-
This compound standard
-
Potential cross-reactants: Amitriptyline, Nortriptyline (active metabolite of Amitriptyline), 10-Hydroxyamitriptyline, Cyclobenzaprine, Imipramine, Desipramine, Carbamazepine
-
Drug-free serum or plasma
-
This compound immunoassay kit
-
Microplate reader or appropriate instrumentation for the immunoassay platform
Procedure:
-
Preparation of Standards: Prepare a standard curve of this compound in drug-free serum/plasma according to the immunoassay kit's instructions.
-
Preparation of Cross-Reactant Solutions: Prepare stock solutions of each potential cross-reactant in a suitable solvent. From these stock solutions, create a series of dilutions in drug-free serum/plasma. The concentration range should be clinically relevant and extend to supra-therapeutic levels.
-
Immunoassay Procedure:
-
Run the this compound standard curve on the immunoassay platform.
-
In parallel, run the diluted samples of each potential cross-reactant.
-
Include a negative control (drug-free serum/plasma) and a positive control (a known concentration of this compound).
-
-
Data Analysis:
-
Determine the apparent concentration of this compound for each dilution of the potential cross-reactants using the this compound standard curve.
-
Calculate the percent cross-reactivity for each compound at each concentration using the following formula:
% Cross-reactivity = (Apparent Concentration of this compound / Actual Concentration of Cross-Reactant) x 100
-
Data Presentation: Hypothetical Specificity Data for an this compound Immunoassay
The following table summarizes hypothetical, yet realistic, cross-reactivity data for a competitive immunoassay for this compound.
| Compound | Concentration Tested (ng/mL) | Apparent this compound Concentration (ng/mL) | Cross-Reactivity (%) |
| This compound | 100 | 100 | 100 |
| Amitriptyline | 100 | 85 | 85 |
| Nortriptyline | 100 | 40 | 40 |
| 10-Hydroxyamitriptyline | 100 | 15 | 15 |
| Cyclobenzaprine | 1000 | 50 | 5 |
| Imipramine | 1000 | <5 | <0.5 |
| Desipramine | 1000 | <5 | <0.5 |
| Carbamazepine | 1000 | <5 | <0.5 |
Comparison with Alternative Methods
While immunoassays offer speed and ease of use, methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide superior specificity and are often considered the gold standard for quantitative bioanalysis.
| Feature | Immunoassay | LC-MS/MS |
| Specificity | Moderate, potential for cross-reactivity with structurally similar compounds. | High, based on molecular weight and fragmentation patterns. |
| Sensitivity | Varies, can be high. | Very high. |
| Throughput | High, suitable for screening large numbers of samples. | Lower, more time-consuming per sample. |
| Development Time | Long, requires antibody development and optimization. | Shorter, method development is more straightforward. |
| Cost per Sample | Lower. | Higher. |
| Confirmation | Positive results often require confirmation by a more specific method. | Considered a confirmatory method. |
Experimental Workflow for Specificity Validation
The following diagram illustrates the logical workflow for validating the specificity of an immunoassay for this compound.
References
A Comparative Analysis of the Metabolic Profiles of Amitriptylinoxide and Imipramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolic profiles of two tricyclic antidepressants, Amitriptylinoxide and Imipramine. The information presented is intended to support research and development efforts by offering a comprehensive overview of their biotransformation pathways, enzymatic contributors, and resulting metabolites, supported by experimental data from scientific literature.
At a Glance: Comparative Metabolic Data
The following table summarizes the key metabolic and pharmacokinetic parameters of this compound and Imipramine, providing a clear and concise comparison for easy reference.
| Feature | This compound | Imipramine |
| Drug Class | Tricyclic Antidepressant (TCA), Prodrug | Tricyclic Antidepressant (TCA) |
| Primary Metabolic Reaction | Reduction to Amitriptyline | N-demethylation to Desipramine |
| Primary Active Metabolite | Amitriptyline, Nortriptyline | Desipramine |
| Key Metabolizing Enzymes | Reduction (enzyme not specified in detail); subsequent metabolism of Amitriptyline by CYP2C19, CYP2D6, CYP3A4, CYP1A2, CYP2C9[1][2][3] | CYP2C19, CYP1A2, CYP3A4 (for N-demethylation); CYP2D6 (for hydroxylation)[3] |
| Major Excreted Forms | Unchanged this compound, 10-hydroxy-Amitriptylinoxide, metabolites of Amitriptyline (glucuronide and sulfate conjugates)[4] | Hydroxylated metabolites and their glucuronide conjugates |
| Bioavailability | Not specified, but rapidly absorbed | 22-77% (extensive first-pass metabolism) |
| Elimination Half-life | ~1.5 hours (parent compound) | 9-24 hours (parent compound) |
Metabolic Pathways: A Detailed Examination
The biotransformation of this compound and Imipramine involves distinct primary pathways that significantly influence their pharmacokinetic and pharmacodynamic profiles.
This compound: A Prodrug Strategy
This compound serves as a prodrug, with its primary metabolic step being the reduction to the well-established antidepressant, amitriptyline. A significant portion of an administered dose of this compound is also excreted unchanged in the urine, along with its hydroxylated metabolite, 10-hydroxy-amitriptylinoxide.
Once converted to amitriptyline, the metabolic cascade follows the known pathways for this tertiary amine TCA. The major routes of amitriptyline metabolism are:
-
N-demethylation: Catalyzed predominantly by CYP2C19, this reaction forms the active metabolite nortriptyline. Other enzymes like CYP1A2, CYP3A4, and CYP2C9 also contribute to this process.
-
Hydroxylation: Primarily mediated by CYP2D6, this leads to the formation of 10-hydroxyamitriptyline and 10-hydroxynortriptyline, which are generally less active.
-
N-oxidation: A smaller fraction of amitriptyline can be oxidized back to this compound.
-
Conjugation: The hydroxylated metabolites undergo glucuronidation to form more water-soluble compounds that are readily excreted.
The following DOT script visualizes the metabolic pathway of this compound.
Metabolic pathway of this compound.
Imipramine: A Classic TCA Metabolism
Imipramine undergoes extensive first-pass metabolism in the liver, with two primary initial pathways:
-
N-demethylation: This is the main metabolic route, where imipramine is converted to its major active metabolite, desipramine. This reaction is primarily catalyzed by CYP2C19, with contributions from CYP1A2 and CYP3A4.
-
Hydroxylation: Imipramine can also be hydroxylated at the 2-position to form 2-hydroxyimipramine. This reaction is predominantly carried out by CYP2D6.
Desipramine, being an active metabolite, also undergoes further metabolism, mainly through hydroxylation by CYP2D6 to form 2-hydroxydesipramine. Both 2-hydroxyimipramine and 2-hydroxydesipramine are subsequently conjugated with glucuronic acid before excretion.
The following DOT script illustrates the metabolic pathway of Imipramine.
Metabolic pathway of Imipramine.
Experimental Protocols for Metabolic Profiling
The characterization of the metabolic pathways of this compound and Imipramine typically involves a combination of in vitro and in vivo experimental approaches.
In Vitro Metabolism Studies
Objective: To identify the metabolic pathways, the enzymes involved, and the kinetics of metabolite formation.
Methodology:
-
Incubation with Liver Microsomes:
-
Human liver microsomes, which contain a high concentration of cytochrome P450 enzymes, are incubated with the test compound (this compound or Imipramine) at various concentrations.
-
The incubation mixture includes cofactors necessary for enzymatic activity, such as NADPH.
-
Reactions are typically carried out at 37°C and are stopped at various time points by adding a quenching solvent like acetonitrile.
-
-
Incubation with Recombinant CYP Enzymes:
-
To identify the specific CYP isoforms responsible for particular metabolic reactions, the drug is incubated with individual recombinant human CYP enzymes (e.g., CYP2C19, CYP2D6, CYP3A4).
-
This allows for the precise determination of which enzyme catalyzes each metabolic step.
-
-
Metabolite Identification and Quantification:
-
Following incubation, the samples are analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS).
-
This technique allows for the separation, identification, and quantification of the parent drug and its metabolites based on their retention times and mass-to-charge ratios.
-
Experimental Workflow for In Vitro Metabolism Studies:
In vitro drug metabolism workflow.
Conclusion
The metabolic profiles of this compound and Imipramine, while both belonging to the tricyclic antidepressant class, exhibit fundamental differences. This compound functions as a prodrug, undergoing reduction to its active form, amitriptyline, which then follows a well-characterized metabolic pathway involving multiple CYP enzymes. In contrast, Imipramine's primary metabolic pathway is N-demethylation to its active metabolite, desipramine, a process also heavily reliant on the CYP450 system. These distinct metabolic routes have significant implications for their pharmacokinetic variability, potential for drug-drug interactions, and overall clinical profiles. A thorough understanding of these metabolic differences is crucial for the rational design and development of new therapeutic agents with improved efficacy and safety profiles.
References
A Comparative Guide to Analytical Methods for Amitriptyline: Assessing Linearity and Range
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of two common analytical methods for the tricyclic antidepressant Amitriptyline: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The focus is on the critical validation parameters of linearity and range, supported by experimental data from published studies.
Comparison of Analytical Method Performance
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 | UV-Vis Spectrophotometry Method 1 | UV-Vis Spectrophotometry Method 2 |
| Linearity Range | 25-75 µg/mL[1] | 5-25 µg/mL[2] | 5-25 µg/mL[3][4] | 4-24 µg/mL[5] |
| Correlation Coefficient (R²) | 0.999 | Not explicitly stated, but linearity was confirmed | 0.997 | 0.9995 |
| Limit of Detection (LOD) | 0.154 µg/mL | Not specified | 3.1910 µg/mL | 0.1094 µg/mL |
| Limit of Quantification (LOQ) | 0.466 µg/mL | Not specified | 9.6697 µg/mL | 0.3315 µg/mL |
Key Observations:
-
Both RP-HPLC and UV-Vis Spectrophotometry can provide excellent linearity for the analysis of Amitriptyline, as indicated by the high correlation coefficients (R² > 0.997).
-
The reported linearity ranges are comparable for both techniques, typically falling within the 4-100 µg/mL range.
-
RP-HPLC methods, in the examples found, tend to offer lower limits of detection and quantification, suggesting a higher sensitivity compared to UV-Vis spectrophotometry.
Experimental Protocols
Below are detailed methodologies for establishing the linearity and range of an analytical method for Amitriptyline, based on the referenced studies.
RP-HPLC Method
This protocol is a composite based on common practices in the provided literature.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector, pump, and autosampler.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is typical. The pH is often adjusted to be acidic (e.g., pH 2.5-6).
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Detection Wavelength: Detection is typically carried out at a wavelength where Amitriptyline shows maximum absorbance, such as 240 nm or 253 nm.
-
Injection Volume: A 20 µL injection volume is frequently used.
2. Preparation of Standard Solutions:
-
Stock Solution: Accurately weigh a known amount of Amitriptyline Hydrochloride reference standard and dissolve it in a suitable diluent (e.g., mobile phase or a mixture of water and methanol) to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of at least five dilutions from the stock solution to cover the expected concentration range of the samples. For example, for a range of 25-75 µg/mL, prepare solutions at 25, 37.5, 50, 62.5, and 75 µg/mL.
3. Linearity Assessment:
-
Inject each working standard solution in triplicate into the HPLC system.
-
Record the peak area for each injection.
-
Plot a calibration curve of the mean peak area versus the corresponding concentration.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (R²), and the y-intercept.
4. Range Determination:
-
The range of the method is the concentration interval over which the method is shown to be linear, accurate, and precise. This is typically the range covered by the calibration curve.
UV-Vis Spectrophotometry Method
This protocol is based on the methodologies described in the provided search results.
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
2. Preparation of Standard Solutions:
-
Solvent: A common solvent system is a mixture of distilled water and methanol (e.g., 9:1 v/v).
-
Stock Solution: Prepare a stock solution of Amitriptyline Hydrochloride of a known concentration (e.g., 100 µg/mL) in the chosen solvent.
-
Working Standard Solutions: Prepare a series of at least five dilutions from the stock solution to cover the desired concentration range (e.g., 5, 10, 15, 20, and 25 µg/mL).
3. Determination of Maximum Absorbance (λmax):
-
Scan one of the working standard solutions (e.g., 15 µg/mL) across a UV wavelength range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax). For Amitriptyline, this is typically around 239-240 nm.
4. Linearity Assessment:
-
Measure the absorbance of each working standard solution at the determined λmax using the solvent as a blank.
-
Plot a calibration curve of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the regression equation, correlation coefficient (R²), and y-intercept.
5. Range Determination:
-
The range is the concentration span over which the Beer-Lambert law is obeyed, as demonstrated by the linearity of the calibration curve.
Alternative Analytical Methods
While RP-HPLC and UV-Vis spectrophotometry are widely used, other techniques can also be employed for the analysis of Amitriptyline and other tricyclic antidepressants. These include:
-
High-Performance Thin-Layer Chromatography (HPTLC): This method involves separation on a TLC plate followed by densitometric measurement and has been shown to have a linearity range of 50-600 ng/spot for Amitriptyline Hydrochloride.
-
Ultra-Performance Convergence Chromatography (UPC2): This technique uses compressed carbon dioxide as the primary mobile phase and is compatible with organic extracts from sample preparation, offering a potential alternative to reversed-phase chromatography.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These methods are also used for the analysis of tricyclic antidepressants, although they may require derivatization for some compounds.
Workflow for Linearity and Range Assessment
The following diagram illustrates the general workflow for assessing the linearity and range of an analytical method.
Caption: Workflow for Linearity and Range Assessment.
Conclusion
Both RP-HPLC and UV-Vis spectrophotometry are robust and reliable methods for the quantification of Amitriptyline, demonstrating excellent linearity over practical concentration ranges. The choice of method will often depend on the specific requirements of the analysis, such as the need for higher sensitivity (favoring HPLC) or simplicity and cost-effectiveness (favoring UV-Vis spectrophotometry). Proper validation of linearity and range, as outlined in the provided protocols, is a critical step in ensuring the accuracy and reliability of the analytical data generated.
References
Determination of the limit of detection and quantification for Amitriptylinoxide
Determining the Analytical Limits of Amitriptylinoxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of this compound, also known as amitriptyline N-oxide. This compound is a metabolite of the widely used tricyclic antidepressant amitriptyline and has been used as an antidepressant itself. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.
While specific data on the LOD and LOQ for this compound are limited in recent literature, this guide also presents data from highly sensitive methods for its parent compound, amitriptyline, and its other metabolites. These analogous methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide valuable insights into the achievable sensitivity for similar tricyclic antidepressant compounds.
Comparative Analysis of Analytical Methods
The determination of LOD and LOQ for this compound and related compounds has been approached using various analytical techniques. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection has been historically used, while modern LC-MS/MS methods offer significantly lower detection and quantification limits.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| This compound | HPLC | Serum/Plasma | 10 ng/mL | Not Reported | [1] |
| Amitriptyline | LC-MS/MS | Human Plasma | 1 ng/mL | 1 ng/mL | [2] |
| Amitriptyline & Metabolites | LC-MS/MS | Human Serum | Not Reported | 0.5 ng/mL (LLOQ) | [3][4] |
| Amitriptyline | Spectrophotometry | Pharmaceutical Formulation | 3.19 µg/mL | 9.67 µg/mL | [5] |
| Amitriptyline | Electrochemical Sensor | Not specified | 1 ng/mL | Not Reported | |
| Amitriptyline & Nortriptyline | GLC | Human Plasma | < 1 ng/mL | 5 ng/mL |
Note: Data specifically for this compound is scarce in recent publications. The values for amitriptyline and its other metabolites are provided to illustrate the capabilities of modern analytical techniques for this class of compounds. LLOQ (Lower Limit of Quantification) is often reported in bioanalytical method validation and is conceptually equivalent to LOQ.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the determination of LOD and LOQ for tricyclic antidepressant compounds.
High-Performance Liquid Chromatography (HPLC) for this compound
This protocol is based on the method described for the simultaneous determination of amitriptyline, nortriptyline, and amitriptyline N-oxide.
-
Sample Preparation (Extraction from Serum/Plasma):
-
To 2 mL of serum or plasma, add an internal standard.
-
Alkalinize the sample with sodium hydroxide.
-
Extract the analytes with an organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol).
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). The exact ratio is optimized for the best separation.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detector set at a wavelength where the analyte has maximum absorbance (e.g., 240 nm).
-
-
LOD and LOQ Determination:
-
The LOD is determined as the lowest concentration of the analyte that can be reliably distinguished from the background noise, typically with a signal-to-noise ratio of 3:1.
-
The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Amitriptyline and its Metabolites
This protocol is a generalized procedure based on modern, highly sensitive methods for tricyclic antidepressants.
-
Sample Preparation (Protein Precipitation):
-
To a small volume of serum or plasma (e.g., 50 µL), add an internal standard (typically a deuterated analog of the analyte).
-
Add a protein precipitation agent, such as acetonitrile or methanol, and vortex to mix.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis or further dilution.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation:
-
Column: A high-resolution reverse-phase column (e.g., C18 or similar).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2 - 0.6 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.
-
-
-
LOD and LOQ Determination:
-
The Lower Limit of Quantification (LLOQ) is established as the lowest concentration on the calibration curve that can be measured with acceptable precision (e.g., ≤20% coefficient of variation) and accuracy (e.g., within ±20% of the nominal concentration).
-
The LOD can be determined based on the standard deviation of the response and the slope of the calibration curve or as the concentration that yields a signal-to-noise ratio of at least 3.
-
Workflow for LOD and LOQ Determination
The following diagram illustrates a typical workflow for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) in an analytical method.
Caption: General workflow for the determination of LOD and LOQ.
References
- 1. Determination of amitriptyline-N-oxide, amitriptyline and nortriptyline in serum and plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. researchgate.net [researchgate.net]
- 4. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Review of Analytical Techniques for Tricyclic Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the most prevalent analytical techniques for the quantitative determination of tricyclic antidepressants (TCAs) in biological matrices. TCAs are a class of medications historically used for the treatment of major depressive disorder and other psychiatric conditions. Due to their narrow therapeutic index and potential for toxicity, accurate and reliable monitoring of their concentration in biological fluids is crucial for both therapeutic drug monitoring and forensic toxicology. This document details the performance of various analytical methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Core Analytical Techniques: A Head-to-Head Comparison
The analysis of TCAs in biological samples, such as plasma, serum, and urine, is predominantly carried out using chromatographic techniques.[1] The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]
Data Presentation: Performance Metrics of Key Analytical Techniques
The following tables summarize the quantitative performance data for the most common analytical techniques used for TCA analysis. These values are compiled from various studies and represent typical performance characteristics.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | Capillary Electrophoresis (CE) |
| Limit of Detection (LOD) | 1-10 ng/mL[3][4] | 0.2-5 ng/mL[5] | 0.03-0.1 ng/mL | 1.76-14.7 ng/mL |
| Limit of Quantification (LOQ) | 5-25 ng/mL | 0.5-10 ng/mL | 0.1-5 ng/mL | 5.25-49.0 ng/mL |
| Linearity Range | 25-1000 ng/mL | 10-2000 ng/mL | 0.1-1500 ng/mL | 0.2-2000 ng/mL |
| Recovery | 20-97% | 77-104.3% | 88-126% | 85.0-105.4% |
| Precision (CV%) | 6.1-11.1% | <15% | <12% | 1.31-18.52% |
Experimental Protocols: A Closer Look at the Methodologies
Accurate quantification of TCAs requires meticulous sample preparation to remove interfering substances from the biological matrix, followed by optimized chromatographic and detection conditions.
Sample Preparation
The two most common sample preparation techniques for TCAs are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of TCAs from an aqueous biological sample into an immiscible organic solvent.
-
Protocol:
-
To 1 mL of plasma or serum, add an internal standard.
-
Add a basifying agent (e.g., sodium hydroxide) to deprotonate the TCAs.
-
Add an extraction solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
Vortex the mixture to facilitate the transfer of TCAs into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-based methods or a suitable solvent for GC.
-
-
-
Solid-Phase Extraction (SPE): This method utilizes a solid sorbent packed in a cartridge to retain the TCAs while the interfering matrix components are washed away.
-
Protocol:
-
Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol and water.
-
Load the pre-treated sample (e.g., diluted urine) onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., ammonium acetate) to remove interferences.
-
Elute the TCAs with a stronger solvent (e.g., a mixture of acetonitrile and methanol with formic acid).
-
The eluate can be directly injected or evaporated and reconstituted.
-
-
Chromatographic and Detection Methods
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Typically a reversed-phase column, such as a C18 or a cyanopropyl-bonded silica column.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) is used. The separation is often performed using an isocratic or gradient elution.
-
Detection: UV detection is common, with the wavelength typically set at 254 nm.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: TCAs are often derivatized to increase their volatility and thermal stability.
-
Column: A capillary column with a non-polar stationary phase (e.g., DB-5MS) is commonly used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Detection: Mass spectrometry provides high selectivity and sensitivity, often operating in selected ion monitoring (SIM) mode.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatography: Similar to HPLC, but often utilizing smaller particle size columns for faster separations (UPLC).
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique for TCAs.
-
Detection: A tandem mass spectrometer is used, operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
Mandatory Visualizations
Experimental Workflow for TCA Analysis
References
A Comparative Analysis of Amitriptylinoxide and SSRIs in Cellular Models: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular efficacy of Amitriptylinoxide, a tricyclic antidepressant (TCA), and Selective Serotonin Reuptake Inhibitors (SSRIs), a widely prescribed class of antidepressants. While direct comparative studies on this compound in cellular models are limited, this analysis draws upon data from its parent compound, Amitriptyline, to infer its efficacy in key cellular processes relevant to antidepressant action. The comparison focuses on serotonin reuptake inhibition, effects on neurotrophic factor expression, downstream signaling pathways, and neurite outgrowth.
I. Overview of Mechanisms of Action
This compound, the N-oxide metabolite of Amitriptyline, functions primarily as a serotonin and norepinephrine reuptake inhibitor. This dual action increases the synaptic availability of these neurotransmitters. SSRIs, in contrast, exhibit high selectivity for the serotonin transporter (SERT), leading to a more targeted increase in synaptic serotonin.[1] These fundamental differences in mechanism are hypothesized to underlie their distinct efficacy and side-effect profiles.
II. Data Presentation: A Cellular Efficacy Comparison
The following tables summarize quantitative data from various in vitro studies, offering a glimpse into the comparative cellular effects of Amitriptyline (as a proxy for this compound) and representative SSRIs, Fluoxetine and Sertraline. It is crucial to note that the data is compiled from different studies using various cell lines and experimental conditions, precluding a direct, one-to-one comparison.
Table 1: Serotonin Reuptake Inhibition
| Compound | Drug Class | Cell Line | IC50 (nM) | Reference |
| Amitriptyline | TCA | hSERT-HEK293 cells | 4 - 10 | [2] |
| Fluoxetine | SSRI | hSERT-HEK293 cells | 0.5 - 2 | [2] |
| Sertraline | SSRI | Not Specified | High Affinity | [3] |
Table 2: Brain-Derived Neurotrophic Factor (BDNF) Expression
| Compound | Cell Type | Treatment | Fold Change in BDNF | Reference |
| Amitriptyline | Primary Astrocytes | 25 µM for 24h | ~1.5 (mRNA) | [4] |
| Amitriptyline | Primary Astrocytes | 50 µM | 4.12 (mRNA) | |
| Fluoxetine | Primary Cortical Neurons | 10 µM for 2-6h | Significant Increase (mRNA) | |
| Fluoxetine | Rat Hippocampus (in vivo) | Chronic Treatment | ~2.5 (exon-III mRNA) |
Table 3: CREB Phosphorylation
| Compound | Cell Type | Observation | Reference |
| Amitriptyline | C6 Glioma Cells, Normal Human Astrocytes | Acutely increased CREB phosphorylation | |
| Amitriptyline | SH-SY5Y Neuroblastoma Cells | No effect on CREB phosphorylation | |
| Fluoxetine | Rat Prefrontal Cortex (in vivo) | Markedly increased nuclear phospho-CREB | |
| Fluoxetine | PC12 Cells | Increased phosphorylation of CREB |
Table 4: Neurite Outgrowth
| Compound | Cell Type | Effect | Reference |
| Amitriptyline | Primary Cortical Neurons | Significantly increased number and length of neurites | |
| Fluoxetine | Cortical Neurons | Dose-dependently increases neurite growth by up to 80% | |
| Sertraline | PC12 Cells | Inhibited NGF-induced neurite outgrowth |
Table 5: Cytotoxicity (IC50)
| Compound | Cell Line | Time | IC50 | Reference |
| Amitriptyline | SH-SY5Y Neuroblastoma | 24h | 81.03 µM | |
| Amitriptyline | Ovarian Cancer Cells | 24h | 1144 µg/mL | |
| Sertraline | HeLa Cancer Cells | 24h | 16.5 µg/ml | |
| Sertraline | Human Hepatocellular Carcinoma (HepG2) | Not Specified | 1.24 µM | |
| Sertraline | Human Colorectal Carcinoma (HT-29) | Not Specified | 14.7 µM | |
| Fluoxetine | Human Embryonic Kidney (HEK-293) | Not Specified | Decreased viability in a dose-dependent manner |
III. Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
1. Serotonin Reuptake Inhibition Assay (Cell-Based)
-
Objective: To determine the potency of a compound in inhibiting the serotonin transporter (SERT).
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human serotonin transporter (hSERT).
-
Methodology:
-
Cell Culture: Culture hSERT-HEK293 cells in appropriate media and conditions until they form a confluent monolayer in 96-well plates.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound, SSRIs) and a reference inhibitor (e.g., Fluoxetine) in a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Assay Procedure:
-
Wash the cell monolayer with buffer.
-
Pre-incubate the cells with the test compounds or vehicle for 10-15 minutes at 37°C.
-
Initiate the reuptake reaction by adding a solution containing a fixed concentration of radiolabeled serotonin ([³H]5-HT).
-
Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C.
-
Terminate the reaction by rapidly washing the cells with ice-cold buffer.
-
-
Detection: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of serotonin reuptake for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
2. BDNF Expression Analysis (qPCR)
-
Objective: To quantify the change in BDNF mRNA expression in response to drug treatment.
-
Cell Line: Primary astrocytes or neurons.
-
Methodology:
-
Cell Culture and Treatment: Culture primary astrocytes or neurons to 80-90% confluency. Replace the growth medium with serum-free medium for 24 hours before treating with various concentrations of the test compounds (e.g., Amitriptyline, Fluoxetine) or vehicle for a specified duration (e.g., 24 hours).
-
RNA Isolation: Lyse the cells and isolate total RNA using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for BDNF and a reference gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative fold change in BDNF mRNA expression using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control.
-
3. CREB Phosphorylation Assay (Western Blot)
-
Objective: To measure the level of phosphorylated CREB (pCREB) as an indicator of downstream signaling activation.
-
Cell Line: C6 glioma cells, primary astrocytes, or other relevant neuronal cell lines.
-
Methodology:
-
Cell Culture and Treatment: Culture cells to a suitable density and treat with test compounds or vehicle for a short duration (e.g., 15-60 minutes).
-
Protein Extraction: Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the intensity of the pCREB bands and normalize to the intensity of total CREB or a loading control (e.g., β-actin) to determine the relative change in CREB phosphorylation.
-
4. Neurite Outgrowth Assay
-
Objective: To assess the effect of compounds on the growth and extension of neurites, a measure of neuronal plasticity.
-
Cell Line: Primary cortical neurons or a suitable neuronal cell line (e.g., PC12, SH-SY5Y).
-
Methodology:
-
Cell Plating: Plate cells at a low density on a suitable substrate (e.g., poly-D-lysine or laminin-coated plates) to allow for clear visualization of individual neurites.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds or vehicle and incubate for a period sufficient to allow for neurite extension (e.g., 24-72 hours).
-
Fixation and Staining: Fix the cells with paraformaldehyde and permeabilize with a detergent. Stain the neurons with an antibody against a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).
-
Imaging: Acquire images of the stained cells using a high-content imaging system or a fluorescence microscope.
-
Data Analysis: Use automated image analysis software to quantify various parameters of neurite outgrowth, such as the number of neurites per cell, total neurite length, and the number of branch points.
-
IV. Visualization of Key Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
V. Conclusion
The available in vitro data suggests that both Amitriptyline (and by extension, this compound) and SSRIs modulate key cellular processes implicated in the therapeutic response to antidepressants. Amitriptyline demonstrates robust effects on BDNF expression in glial cells and promotes neurite outgrowth in primary neurons. SSRIs, such as Fluoxetine, also upregulate BDNF and can influence neurite outgrowth, though the direction of this effect may be cell-type dependent. A key differentiator appears to be the broader mechanism of Amitriptyline, which may contribute to its efficacy through both neuronal and glial signaling pathways.
For researchers and drug development professionals, this comparative guide highlights the importance of selecting appropriate cellular models and endpoints to dissect the nuanced mechanisms of different antidepressant classes. Future head-to-head studies of this compound and various SSRIs in standardized cellular assays are warranted to provide a more definitive comparison of their efficacy at the cellular level.
References
- 1. Assessing the Neurodevelopmental Impact of Fluoxetine, Citalopram, and Paroxetine on Neural Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Repurposing sertraline sensitizes non–small cell lung cancer cells to erlotinib by inducing autophagy [insight.jci.org]
- 4. Antidepressant Acts on Astrocytes Leading to an Increase in the Expression of Neurotrophic/Growth Factors: Differential Regulation of FGF-2 by Noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Stability-Indicating Method for Amitriptylinoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of a stability-indicating method for Amitriptylinoxide. While specific stability-indicating methods for this compound are not extensively published, this document outlines the critical validation parameters and experimental protocols based on established methods for its parent compound, Amitriptyline, and other relevant analytical procedures. The information presented herein is intended to guide researchers in developing and validating a robust stability-indicating assay for this compound in compliance with International Council for Harmonisation (ICH) guidelines.
Comparison of Analytical Methods
The following table summarizes and compares different HPLC methods that have been used for the analysis of Amitriptyline and its related compounds, including this compound. This comparison can serve as a foundation for selecting a starting point for the development of a specific stability-indicating method for this compound.
| Parameter | Method 1 (Hypothetical Stability-Indicating) | Method 2 (For Amitriptyline & Impurities) | Method 3 (For Amitriptyline & Chlordiazepoxide) |
| Instrumentation | HPLC with UV/PDA Detector | RP-HPLC | RP-HPLC |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 | YMC C8 (250 x 4.6 mm, 5µ) |
| Mobile Phase | Gradient or Isocratic with Acetonitrile and Phosphate Buffer | Isocratic: Methanol and Phosphate Buffer (pH 7.5) | Isocratic: Orthophosphoric Acid and Methanol (50:50 v/v), pH 2 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | 215 nm | 253 nm |
| Linearity Range | To be determined | 0.25 - 3.0 µg/mL for impurities | 25-75 µg/mL for Amitriptyline HCl |
| LOD/LOQ | To be determined | LOD and LOQ in the range of 0.25 - 3.0 µg/mL for impurities | Not Specified |
| Accuracy (% Recovery) | To be determined | 87.9 - 107.6% for impurities | 101% for Amitriptyline HCl |
| Precision (%RSD) | To be determined | Not Specified | Not Specified |
Experimental Protocols
A stability-indicating method must be validated to demonstrate its suitability for its intended purpose, which is to accurately measure the decrease of the active pharmaceutical ingredient (API) due to degradation and to quantify its degradation products. The validation should be conducted according to ICH Q2(R1) guidelines.
Forced Degradation Studies
Forced degradation (stress testing) is essential to demonstrate the specificity of the method by generating potential degradation products.[1][2]
-
Acid Hydrolysis: The drug substance is subjected to acidic conditions (e.g., 0.1 M HCl at 60°C for a specified time) to induce degradation.
-
Base Hydrolysis: The drug substance is exposed to basic conditions (e.g., 0.1 M NaOH at 60°C for a specified time) to observe base-catalyzed degradation.
-
Oxidative Degradation: The drug substance is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2 at room temperature), to assess its susceptibility to oxidation. Amitriptyline is known to undergo oxidation, which can lead to the formation of this compound.
-
Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 105°C for 24 hours) to evaluate its thermal stability.
-
Photodegradation: The drug substance is exposed to light of a specified wavelength and intensity (as per ICH Q1B guidelines) to determine its photosensitivity.
Method Validation Parameters
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main drug peak from any degradation product peaks.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used to establish linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and should be assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualizations
Logical Relationship of Validation Parameters
Caption: Interconnectivity of validation parameters.
Experimental Workflow for Method Validation
References
Safety Operating Guide
Proper Disposal of Amitriptylinoxide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Amitriptylinoxide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental preservation. This compound, a tricyclic antidepressant and a metabolite of amitriptyline, requires careful handling and disposal due to its potential hazards.[1][2] Adherence to established protocols is crucial for mitigating risks to both personnel and the environment.
This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound from a laboratory setting, in alignment with current regulatory standards and safety data.
Hazard Profile and Disposal Overview
This compound is classified as a hazardous substance, primarily due to its oral toxicity.[2] Its structural similarity to amitriptyline, which is known to be very toxic to aquatic life with long-lasting effects, suggests a high potential for environmental harm if not disposed of correctly.
| Hazard Classification | GHS Hazard Statement | Source | Disposal Recommendation |
| Acute Oral Toxicity | H302: Harmful if swallowed | Dispose of contents/container to an approved waste disposal plant. | |
| Water Hazard Class | WGK 3: Severe hazard to water | Do not allow to enter drains, water courses, or soil. |
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations to protect public health and the environment. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).
-
Resource Conservation and Recovery Act (RCRA): This federal law allows the EPA to control hazardous waste from its creation to its disposal.
-
Subpart P: Finalized by the EPA in 2019, this rule specifically addresses the management of hazardous waste pharmaceuticals at healthcare facilities and bans their disposal down drains.
All disposal procedures must comply with these federal regulations as well as any state or local rules, which may be more stringent.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of this compound in a research environment.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is essential to wear appropriate PPE. This includes:
-
Safety glasses with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
2. Waste Collection and Segregation:
-
Collect all waste materials containing this compound, including residual product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, in a designated hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep the waste in its original container if possible, or in a compatible, sealed, and clearly labeled container.
3. Container Labeling:
-
The hazardous waste container must be robust, leak-proof, and kept closed when not in use.
-
Clearly label the container with the words "Hazardous Waste " and the chemical name, "This compound ."
4. Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
5. Final Disposal Pathway:
-
The designated and required disposal route for hazardous pharmaceutical waste is through a licensed hazardous waste management vendor.
-
The most common treatment method for this type of waste is incineration at a permitted facility.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste container.
Prohibited Disposal Methods
To prevent environmental contamination and ensure regulatory compliance, the following disposal methods are strictly prohibited:
-
DO NOT dispose of this compound down the sink or drain. This practice can introduce the active and harmful compound into waterways.
-
DO NOT place this compound waste in the regular trash.
-
DO NOT flush this compound. The FDA maintains a "flush list" for certain high-risk medications in a household setting, but this is not applicable to laboratory waste and this compound is not on this list.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Wear PPE: Don appropriate PPE before attempting to clean the spill.
-
Containment: For solid spills, avoid generating dust. Use a HEPA-filtered vacuum or gently sweep the material into a suitable disposal container.
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: Collect all cleanup materials (e.g., absorbent pads, contaminated gloves) and place them in the designated hazardous waste container for this compound.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Disposal.
References
Essential Safety and Logistical Information for Handling Amitriptylinoxide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. Amitriptylinoxide, a tricyclic antidepressant and metabolite of amitriptyline, requires strict adherence to safety protocols due to its potential hazards. This guide provides essential, step-by-step information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent on the specific laboratory procedure, the quantity of the substance being handled, and its physical form (e.g., solid powder or solution). Below is a summary of recommended PPE for handling this compound, primarily based on data for the closely related and more commonly referenced Amitriptyline Hydrochloride.
| Protection Type | Task: Handling Solids (e.g., Weighing, Compounding) | Task: Handling Solutions (e.g., Diluting, Transferring) |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., Nitrile, Butyl rubber) is recommended.[1] | Chemically resistant gloves (e.g., Nitrile, Butyl rubber) are required.[1][2] |
| Eye/Face Protection | Safety glasses with side-shields are mandatory. A full-face shield may be required for bulk handling.[1][3] | Safety goggles or safety glasses with side-shields are required to protect against splashes. |
| Respiratory Protection | An effective dust mask or an air-purifying respirator with a HEPA filter is necessary, especially when dust may be generated or when working outside of a ventilated enclosure. | Not generally required if handled in a properly functioning chemical fume hood. In case of aerosols or inadequate ventilation, a respirator may be necessary. |
| Skin and Body Protection | A lab coat or long-sleeved clothing is required. For larger quantities, a disposable coverall of low permeability is recommended. | A lab coat or long-sleeved clothing is required. |
| Foot Protection | Standard closed-toe shoes are required. Protective shoe covers may be necessary for bulk handling or in case of spills. | Standard closed-toe shoes are required in all laboratory settings. |
Operational Plans
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of process enclosures, local exhaust ventilation, or other engineering controls is recommended to keep airborne levels below recommended exposure limits. A chemical fume hood is the preferred enclosure for handling this compound.
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where chemicals are handled.
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
Disposal Plans
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound is considered toxic if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, it must be disposed of as hazardous waste.
-
Containerization: Collect all waste, including contaminated PPE, in a designated, properly labeled, and sealed container for hazardous waste.
-
Disposal Method: Dispose of contents and containers at an approved waste disposal plant. Do not allow the product to enter drains or waterways.
-
Spill Residues: Any materials used to clean up spills should also be collected and disposed of as hazardous waste.
Experimental Workflow: Handling an this compound Spill
The following diagram outlines the procedural steps for safely managing a spill of this compound powder in a laboratory setting. Adherence to this workflow is critical to minimize exposure and environmental contamination.
Caption: Workflow for this compound Spill Response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
